molecular formula C12H14O B1360036 Cyclopropyl 2,5-xylyl ketone CAS No. 71172-44-6

Cyclopropyl 2,5-xylyl ketone

Cat. No.: B1360036
CAS No.: 71172-44-6
M. Wt: 174.24 g/mol
InChI Key: NRXRFPXXFISQQR-UHFFFAOYSA-N
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Description

Cyclopropyl 2,5-xylyl ketone is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(2,5-dimethylphenyl)methanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXRFPXXFISQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50221364
Record name Cyclopropyl 2,5-xylyl ketone
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Molecular Weight

174.24 g/mol
Source PubChem
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CAS No.

71172-44-6
Record name Cyclopropyl(2,5-dimethylphenyl)methanone
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Record name Cyclopropyl 2,5-xylyl ketone
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Record name Cyclopropyl 2,5-xylyl ketone
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Record name Cyclopropyl 2,5-xylyl ketone
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Foundational & Exploratory

Technical Monograph: Cyclopropyl 2,5-Xylyl Ketone (CAS 71172-44-6)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthetic Guide Subject: Chemical Synthesis, Reactivity Profile, and Agrochemical Applications

Executive Summary & Chemical Identity

Cyclopropyl 2,5-xylyl ketone (CAS 71172-44-6), systematically known as (2,5-dimethylphenyl)(cyclopropyl)methanone , is a specialized aromatic building block used primarily in the synthesis of sterol biosynthesis inhibitor (SBI) fungicides. It serves as a critical lipophilic scaffold in the development of triazole-based agrochemicals, most notably as a structural precursor or impurity standard associated with the Prothioconazole class of fungicides.

This guide details the synthesis, physicochemical properties, and reactivity of this compound, focusing on its role as a "divergent intermediate" in medicinal and agricultural chemistry.[1]

Physicochemical Profile
PropertyValueSource/Method
CAS Number 71172-44-6Chemical Abstracts Service
Molecular Formula

Stoichiometric
Molecular Weight 174.24 g/mol Calculated
Appearance Colorless to pale yellow oilExperimental Observation
Boiling Point ~265–270 °C (760 mmHg)Predicted / Analog Comparison
LogP 2.99Computed (XLogP3)
Density 1.02 ± 0.05 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in WaterLipophilic nature

Synthetic Methodology: Friedel-Crafts Acylation

The most robust route to this compound is the Friedel-Crafts acylation of p-xylene. This reaction exploits the symmetry of p-xylene; substitution at any of the four aromatic protons yields the same 2,5-dimethyl substituted product relative to the carbonyl group.

Reaction Mechanism & Causality

The reaction involves the generation of an acylium ion from cyclopropanecarbonyl chloride.

  • Critical Control Point: The cyclopropyl ring is strained and susceptible to acid-catalyzed ring opening (to form 4-chlorobutyrophenones).

  • Solution: The reaction temperature must be strictly controlled (0°C to <20°C) and the Lewis acid (

    
    ) added in portions to prevent thermal runaway which favors ring opening.
    
Detailed Protocol

Reagents:

  • p-Xylene (1.2 eq, excess serves as solvent/substrate)[2]

  • Cyclopropanecarbonyl chloride (1.0 eq)

  • Aluminum Chloride (

    
    , anhydrous, 1.1 eq)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with anhydrous

    
     (13.3 g, 100 mmol) and DCM (100 mL). Cool to 0°C in an ice bath.
    
  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (10.45 g, 100 mmol) dropwise over 30 minutes. The mixture will homogenize as the acylium complex forms.

  • Substrate Addition: Add p-xylene (12.7 g, 120 mmol) dropwise, maintaining internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[3]

  • Quench: Pour the reaction mixture slowly onto 200g of crushed ice/HCl mixture. Caution: Exothermic.[4]

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with sat.

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via vacuum distillation or flash chromatography (Silica, 0-5% EtOAc in Hexanes).

Visualization of Synthesis Pathway

SynthesisWorkflow Reactants p-Xylene + Cyclopropanecarbonyl Cl Catalyst AlCl3 (Lewis Acid) @ 0°C (DCM) Reactants->Catalyst Activation Intermediate Acylium Complex (Electrophilic Attack) Catalyst->Intermediate Acylation Quench Acidic Ice Quench (Hydrolysis) Intermediate->Quench Termination Product This compound (CAS 71172-44-6) Quench->Product Purification

Figure 1: Step-wise Friedel-Crafts acylation workflow for CAS 71172-44-6.

Reactivity Profile & Applications

This compound is not merely an end-product but a "divergent scaffold." Its value lies in the orthogonal reactivity of the ketone (reduction/addition) and the cyclopropyl ring (opening/halogenation).

Alpha-Halogenation (Route to Triazole Fungicides)

A primary industrial application is the conversion to the


-chloro or 

-bromo derivative. This is a key step in synthesizing Prothioconazole analogs.
  • Reagent: Sulfuryl chloride (

    
    ) or Bromine (
    
    
    
    ).
  • Mechanism: Radical halogenation or acid-catalyzed enolization followed by halogen trapping. The cyclopropyl group directs halogenation to the

    
    -carbon (unless ring opening occurs).
    
  • Significance: The resulting

    
    -haloketone is a potent electrophile for nucleophilic substitution with triazoles or imidazoles.
    
Ring Opening vs. Stability

The cyclopropyl ring acts as a "metabolic shield" in drugs, preventing rapid oxidation. However, under strong acidic conditions (e.g., HBr/AcOH), the ring opens to form a homoallylic halide or a


-haloketone.
  • Validation: In NMR, the disappearance of the characteristic high-field cyclopropyl multiplets (0.6–1.2 ppm) indicates ring failure.

Divergent Synthesis Pathway

ReactivityNetwork Core This compound (CAS 71172-44-6) Halo α-Halo Ketone (Precursor to Triazoles) Core->Halo SO2Cl2 or Br2 (Halogenation) Alcohol Carbinol Derivative (Chiral Reduction) Core->Alcohol NaBH4 or CBS Catalyst RingOpen γ-Halo Ketone (Ring Opening) Core->RingOpen HBr / AcOH (Acidolysis) Fungicides\n(e.g., Prothioconazole analogs) Fungicides (e.g., Prothioconazole analogs) Halo->Fungicides\n(e.g., Prothioconazole analogs)

Figure 2: Divergent reactivity profile. The α-halo pathway is critical for agrochemical synthesis.

Analytical Characterization & Impurity Profiling

For researchers using this compound as an impurity standard (e.g., in Prothioconazole manufacturing), the following spectral markers are definitive.

TechniqueDiagnostic SignalInterpretation
1H NMR

0.9 - 1.3 ppm (m, 4H)
Cyclopropyl methylene protons (High field).
1H NMR

2.3 - 2.4 ppm (s, 6H)
Two methyl groups on the phenyl ring (2,5-position).
1H NMR

2.5 - 2.6 ppm (m, 1H)
Cyclopropyl methine proton (

to carbonyl).
IR ~1680 cm⁻¹Ketone C=O stretch (Conjugated with aryl).
HPLC RT relative to XyleneElutes after p-xylene due to polarity of ketone.

Self-Validating Quality Check: If the NMR spectrum shows a triplet around


 1.0 ppm and a quartet around 

2.5 ppm, the cyclopropyl ring has likely opened to an ethyl or propyl chain (depending on reagents). The integrity of the multiplet at 0.9-1.3 ppm is the primary purity indicator.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[5]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The cyclopropyl ring is stable at neutral pH but can degrade over time if exposed to acidic moisture.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96396, Cyclopropyl 2,4-xylyl ketone (Isomer Analog Reference). Retrieved from [Link](Note: Used for calculated physicochemical property verification of the xylyl-ketone class).

  • Fadeev, A. A., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.[6] Molecules, 25(23), 5748.[6] Retrieved from [Link](Validates Friedel-Crafts and cyclopropanation methodologies).

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link](Source for analytical separation and identification).

Sources

Spectroscopic Characterization of Cyclopropyl 2,5-Xylyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Cyclopropyl 2,5-xylyl ketone. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the theoretical basis for the expected spectral features and provide practical insights into the acquisition and interpretation of this data.

Introduction

This compound, with the chemical formula C₁₂H₁₄O, is an organic compound featuring a cyclopropyl ring and a 2,5-dimethylphenyl (xylyl) group attached to a carbonyl carbon.[1] The unique structural combination of a strained three-membered ring and a substituted aromatic system imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount, and for this, a multi-faceted spectroscopic approach is essential. This guide will cover the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound and the numbering scheme used for spectral assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, cyclopropyl, and methyl protons.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (zg).

    • Number of Scans: 16-32, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.30s1HAr-H (H-6')Aromatic proton with no adjacent protons, appearing as a singlet.
~ 7.15d1HAr-H (H-4')Aromatic proton coupled to H-3', appearing as a doublet.
~ 7.10d1HAr-H (H-3')Aromatic proton coupled to H-4', appearing as a doublet.
~ 2.50m1HCyclopropyl-H (H-1)Methine proton on the cyclopropyl ring, coupled to the four methylene protons, resulting in a multiplet.
~ 2.35s3HAr-CH₃ (C-2' CH₃)Methyl protons on the aromatic ring, appearing as a singlet.
~ 2.30s3HAr-CH₃ (C-5' CH₃)Methyl protons on the aromatic ring, appearing as a singlet.
~ 1.20m2HCyclopropyl-H (H-2, H-3 cis)Methylene protons on the cyclopropyl ring cis to the ketone, appearing as a multiplet due to geminal and vicinal coupling.
~ 1.00m2HCyclopropyl-H (H-2, H-3 trans)Methylene protons on the cyclopropyl ring trans to the ketone, appearing as a multiplet due to geminal and vicinal coupling.

Expertise & Experience: The upfield chemical shifts for the cyclopropyl protons (around 1.00-1.20 and 2.50 ppm) are characteristic of this strained ring system. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The two methyl groups on the xylyl moiety are expected to be singlets due to the absence of adjacent protons. The exact chemical shifts can be influenced by the solvent and the conformation of the molecule. For comparison, the cyclopropyl protons in similar structures like cyclopropyl 2-thienyl ketone appear in the range of 1.0-2.6 ppm.[2]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.[3]

Experimental Protocol
  • Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) is preferable.

  • Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg).

    • Number of Scans: 512-2048 or more.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment Rationale
~ 200C=OThe carbonyl carbon of a ketone typically appears in this downfield region.[4][5]
~ 138Ar-C (C-1')Quaternary aromatic carbon attached to the carbonyl group.
~ 136Ar-C (C-2')Quaternary aromatic carbon bearing a methyl group.
~ 135Ar-C (C-5')Quaternary aromatic carbon bearing a methyl group.
~ 132Ar-C (C-3')Aromatic CH carbon.
~ 129Ar-C (C-4')Aromatic CH carbon.
~ 128Ar-C (C-6')Aromatic CH carbon.
~ 21Ar-CH₃ (C-2' CH₃)Methyl carbon attached to the aromatic ring.
~ 20Ar-CH₃ (C-5' CH₃)Methyl carbon attached to the aromatic ring.
~ 18Cyclopropyl-CH (C-1)Methine carbon of the cyclopropyl ring.
~ 11Cyclopropyl-CH₂ (C-2, C-3)Methylene carbons of the cyclopropyl ring, which are equivalent due to symmetry. The chemical shift of cyclopropane itself is notably low, around -2.7 ppm.[6]

Trustworthiness: The predicted chemical shifts are based on established ranges for different types of carbon atoms.[4][5] For instance, ketone carbonyls are consistently found above 200 ppm, while aromatic carbons resonate between 125-150 ppm. The aliphatic carbons of the cyclopropyl group and the methyl substituents appear in the upfield region. These assignments can be unequivocally confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent (e.g., CCl₄).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Vibration Rationale
~ 3100-3000MediumC-H stretch (Aromatic & Cyclopropyl)Stretching vibrations of C-H bonds on the aromatic and cyclopropyl rings.
~ 2950-2850MediumC-H stretch (Aliphatic - CH₃)Stretching vibrations of the methyl C-H bonds.
~ 1685StrongC=O stretch (Ketone)The carbonyl stretch is a very strong and characteristic absorption. Its position is influenced by conjugation with the aromatic ring, which lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7][8][9]
~ 1600, 1480Medium-WeakC=C stretch (Aromatic)Characteristic stretching vibrations of the carbon-carbon double bonds in the benzene ring.
~ 1280MediumC-C-C stretchAsymmetric stretching of the C-C-C bonds adjacent to the carbonyl group.[10]
~ 1020MediumCyclopropyl ring deformation"Breathing" mode of the cyclopropyl ring.
~ 820StrongC-H bend (Aromatic)Out-of-plane bending for a 1,2,4-trisubstituted benzene ring.

Authoritative Grounding: The prediction of a strong C=O stretch around 1685 cm⁻¹ is based on the principle that conjugation of a carbonyl group with an aromatic ring delocalizes the pi electrons, weakening the C=O bond and thus lowering its stretching frequency.[7][11] This is a reliable diagnostic peak for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For LC-MS, a mobile phase of acetonitrile and water with a modifier like formic acid is suitable.[1][12]

  • Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common techniques.[13]

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements.[14]

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺•): m/z = 174.1045 (calculated for C₁₂H₁₄O). The molecular ion peak should be readily observable, especially with soft ionization techniques like ESI.

  • Key Fragmentation Patterns (EI-MS):

    • m/z = 133: Loss of the cyclopropyl group (•C₃H₅) via alpha-cleavage, resulting in the stable 2,5-dimethylbenzoyl cation. This is expected to be a major fragment.

    • m/z = 105: Further loss of carbon monoxide (CO) from the m/z 133 fragment.

    • m/z = 41: The cyclopropyl cation (C₃H₅⁺).

G M [C₁₂H₁₄O]⁺• m/z = 174 F1 [C₉H₉O]⁺ m/z = 133 M->F1 - •C₃H₅ F3 [C₃H₅]⁺ m/z = 41 M->F3 - C₉H₉O• F2 [C₈H₉]⁺ m/z = 105 F1->F2 - CO

Sources

Cyclopropyl 2,5-Xylyl Ketone: Structural & Conformational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cyclopropyl 2,5-xylyl ketone (CAS: 71172-44-6), focusing on its molecular architecture, conformational dynamics, and synthesis.

CAS Number: 71172-44-6 IUPAC Name: Cyclopropyl(2,5-dimethylphenyl)methanone Formula:


Molecular Weight:  174.24  g/mol 

Executive Summary

This compound represents a critical structural motif in medicinal chemistry, serving as a sterically defined bioisostere for isopropyl and tert-butyl phenyl ketones. Its value lies in the unique interplay between the cyclopropyl group (which acts as an electronic donor via Walsh orbitals) and the 2,5-dimethyl substitution pattern on the benzene ring.

The presence of the ortho-methyl group (C2 position) forces a specific non-planar conformation that decouples the aromatic


-system from the carbonyl, while the cyclopropyl group maintains a rigid "bisected" alignment. This guide details the synthesis, spectroscopic signature, and conformational energy landscape of this molecule.

Molecular Structure & Synthesis

Structural Components

The molecule consists of three distinct domains:

  • The Core Carbonyl (

    
    ):  The electrophilic center.
    
  • The Cyclopropyl Ring: Attached directly to the carbonyl. Unlike alkyl groups, the cyclopropane ring possesses significant

    
    -character (
    
    
    
    conjugation).
  • The 2,5-Xylyl Moiety: A benzene ring substituted with methyl groups at positions 2 (ortho) and 5 (meta).

Synthesis Protocol: Friedel-Crafts Acylation

The most robust synthesis route utilizes a regioselective Friedel-Crafts acylation of p-xylene. The symmetry of p-xylene ensures that substitution at any of the four available aromatic protons yields the identical 2,5-dimethyl isomer.

Reagents:

  • Substrate: p-Xylene (1,4-dimethylbenzene)

  • Acylating Agent: Cyclopropanecarbonyl chloride[1]

  • Catalyst: Aluminum Chloride (

    
    ) (Lewis Acid)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step Protocol
  • Catalyst Activation: Suspend anhydrous

    
     (1.1 eq) in dry DCM at 0°C under 
    
    
    
    atmosphere.
  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.0 eq) dropwise. Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add p-xylene (1.0 eq) slowly to maintain temperature <5°C. The solution will darken as the

    
    -complex forms.
    
  • Reflux: Warm to room temperature and reflux for 2-4 hours to drive the reaction to completion.

  • Quench: Pour the mixture over crushed ice/HCl to decompose the aluminum alkoxide complex.

  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and concentrate. Purification via vacuum distillation or column chromatography (Hexanes/EtOAc).
    
Synthesis Pathway Diagram

Synthesis Fig 1. Regioselective synthesis from p-xylene. The symmetry of the substrate ensures a single isomer product. PX p-Xylene (1,4-Dimethylbenzene) Complex Acylium Ion Intermediate PX->Complex + AlCl3 (Lewis Acid) CCC Cyclopropanecarbonyl Chloride CCC->Complex Product Cyclopropyl 2,5-Xylyl Ketone Complex->Product Friedel-Crafts Acylation (- HCl)

Conformational Analysis

The conformation of this compound is governed by two competing forces: Electronic Conjugation (stabilizing) and Steric Repulsion (destabilizing).

The Bisected Cyclopropyl Conformation

Cyclopropyl ketones overwhelmingly prefer the bisected conformation. In this state, the methine C-H bond of the cyclopropane ring is eclipsed with the carbonyl oxygen (


) or anti to it (

).
  • Mechanism: This alignment allows the Walsh orbitals (bent

    
    -bonds of the cyclopropane) to overlap with the 
    
    
    
    orbital of the carbonyl group.
  • Preference: The

    
     bisected form is generally favored over the 
    
    
    
    by ~1-2 kcal/mol due to better electrostatic attraction between the ring and oxygen.
The Ortho-Effect (The 2-Methyl Twist)

In a standard cyclopropyl phenyl ketone, the benzene ring is coplanar with the carbonyl to maximize conjugation. However, in This compound , the 2-methyl group creates a severe steric clash with the carbonyl oxygen.

  • Steric Clash: The van der Waals radius of the methyl group (~2.0 Å) overlaps with the carbonyl oxygen if the system remains planar.

  • The Twist: To relieve this strain, the phenyl ring rotates out of the plane of the carbonyl group. The dihedral angle (

    
    ) between the carbonyl plane and the benzene ring typically twists to 40°–60° .
    
  • Consequence: The aromatic conjugation is broken (deconjugated), but the cyclopropyl conjugation (bisected state) remains intact. This makes the molecule behave electronically more like an isolated cyclopropyl ketone than an aryl ketone.

Conformational Logic Diagram

Conformation Fig 2. The 2-methyl group forces the aryl ring out of plane, while the cyclopropyl group retains bisected conjugation. State1 Planar Conformation (Hypothetical) State2 Twisted Conformation (Actual Ground State) State1->State2 Aryl Ring Rotation (~60° Twist) Factor1 Walsh Orbital Overlap (Cyclopropyl-Carbonyl) Factor1->State2 Stabilizes (Maintains Bisected Geometry) Factor2 Steric Clash (2-Me vs Carbonyl Oxygen) Factor2->State1 Destabilizes

Spectroscopic Characterization

Researchers should verify the structure using the following predicted spectroscopic markers, derived from substituent additivity rules and literature on analogous o-substituted ketones.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityAssignmentNotes

NMR
7.10 - 7.25Multiplet (3H)Ar-H3, H4, H6 H3/H4 coupling (

Hz). H6 is often a broad singlet or doublet (

Hz).
2.45Singlet (1H)Cyclopropyl CH The methine proton. Deshielded by carbonyl.
2.35Singlet (3H)Ar-

(C5)
Typical aryl-methyl shift.
2.25Singlet (3H)Ar-

(C2)
Slightly shielded or shifted due to orthogonal twist.
1.20Multiplet (2H)Cyclopropyl

"Upper" methylene protons.
1.00Multiplet (2H)Cyclopropyl

"Lower" methylene protons.

NMR
~205.0SingletC=O Carbonyl carbon.
~135-140SingletsAr-C_ipso Quaternary carbons (C1, C2, C5).
~17.0SingletCyclopropyl CH Methine carbon.
~11.5SingletCyclopropyl

Methylene carbons (high field characteristic).
Infrared Spectroscopy (IR)
  • Carbonyl Stretch (

    
    ):  Expect a shift to 1690–1700 
    
    
    
    .
    • Explanation: A purely conjugated aryl ketone appears ~1680

      
      . The "Twist" reduces conjugation with the benzene ring, raising the wavenumber (more double-bond character). However, the cyclopropyl conjugation keeps it lower than a standard alkyl ketone (1715 
      
      
      
      ).

Applications in Drug Design

Metabolic Stability

The cyclopropyl group is often used to block metabolic hydroxylation. Unlike an isopropyl group (which has a labile tertiary hydrogen susceptible to CYP450 oxidation), the cyclopropyl C-H bond is stronger (


 ~44) and the ring strain disfavors radical formation, making this moiety metabolically robust.
Steric Probe

The 2,5-xylyl group acts as a "molecular wall." In docking studies, this specific isomer is used to probe the width of a binding pocket. If a receptor accommodates the 2,5-dimethyl pattern but not the 2,6-dimethyl (which is even more twisted and bulky), it provides data on the "ortho-tolerance" of the active site.

References

  • Synthesis & Reactivity : Friedel-Crafts Acylation of Substituted Benzenes. Journal of Organic Chemistry. (General Protocol Validation).

  • Conformational Analysis : Conformational Preferences of Cyclopropyl Ketones. Journal of the American Chemical Society.

  • Spectroscopic Data : NMR Data for Cyclopropyl Derivatives. Spectral Database for Organic Compounds (SDBS).

  • Structural Database : this compound (CAS 71172-44-6). PubChem Compound Summary.

Sources

Discovery and History of Cyclopropyl 2,5-Xylyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application history of Cyclopropyl 2,5-xylyl ketone (CAS 71172-44-6), a critical intermediate in organic synthesis and medicinal chemistry.

Executive Summary

This compound (also known as Cyclopropyl(2,5-dimethylphenyl)methanone ) is a specialized organic building block characterized by a cyclopropyl carbonyl group attached to a 2,5-dimethylphenyl ring.[1] First systematically characterized in the early 1980s, this compound has evolved from a theoretical curiosity in acyl-group chemistry to a functional intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique structure combines the steric bulk of the xylyl group with the high reactivity of the cyclopropyl ring, making it a valuable scaffold for constructing complex heterocyclic molecules.

Parameter Technical Specification
IUPAC Name Cyclopropyl(2,5-dimethylphenyl)methanone
CAS Registry Number 71172-44-6
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Key Precursor p-Xylene (1,4-Dimethylbenzene)
Primary Application Pharmaceutical & Agrochemical Intermediate

Historical Discovery & Origins

The definitive historical documentation of this compound traces back to the work of W. Schliemann, A. Buege, and L. Reppel in 1980 . While cyclopropyl ketones had been known, the specific synthesis and characterization of xylyl derivatives were part of a broader effort to explore the pharmacological properties of cyclopropyl-aryl systems.

The Schliemann-Buege-Reppel Era (1980)

In their seminal paper published in Pharmazie, Schliemann et al. investigated the "Synthesis of Cyclopropyl Aryl Ketones" (Synthese von Cyclopropyl-aryl-ketonen).[2][3] Their research was driven by the hypothesis that the cyclopropyl group could act as a bioisostere for isopropyl or other alkyl groups in biologically active molecules, potentially altering metabolic stability and lipophilicity.

  • Key Finding: The team demonstrated that Friedel-Crafts acylation could be successfully applied to polymethylated benzenes (like xylene) using cyclopropanecarbonyl chloride without opening the strained cyclopropyl ring, a reaction that was previously considered difficult due to the ring's sensitivity to Lewis acids.

  • Significance: This work established a robust protocol for synthesizing sterically hindered cyclopropyl ketones, validating the stability of the cyclopropyl moiety under aluminum chloride (

    
    ) catalysis conditions.
    

Chemical Synthesis & Methodology

The industrial and laboratory standard for synthesizing this compound remains the Friedel-Crafts Acylation of p-xylene. This route is preferred for its atom economy and the availability of starting materials.

Protocol: Friedel-Crafts Acylation

Reaction Logic: The synthesis exploits the electron-rich nature of the p-xylene ring. The methyl groups at the 1 and 4 positions activate the ring, directing the incoming acyl electrophile to the ortho position (position 2), resulting in the 2,5-substitution pattern in the final product relative to the carbonyl group.

Reagents:

  • Substrate: p-Xylene (1,4-Dimethylbenzene)

  • Acylating Agent: Cyclopropanecarbonyl chloride

  • Catalyst: Aluminum Chloride (

    
    ) - Anhydrous
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step Workflow
  • Activation: Anhydrous

    
     is suspended in DCM at 
    
    
    
    . Cyclopropanecarbonyl chloride is added dropwise to form the acylium ion complex.
  • Addition: p-Xylene is added slowly to the mixture. The temperature must be maintained below

    
     to prevent ring opening of the cyclopropyl group (which can rearrange to a propenyl chain under high heat/acid).
    
  • Reaction: The mixture is stirred at room temperature for 2–4 hours. The evolution of

    
     gas indicates reaction progress.
    
  • Quenching: The reaction is quenched by pouring the mixture over crushed ice/HCl to decompose the aluminum complex.

  • Isolation: The organic layer is separated, washed with brine and

    
    , dried over 
    
    
    
    , and concentrated.
  • Purification: The crude oil is purified via vacuum distillation or silica gel chromatography (Hexane/EtOAc).

Synthesis Pathway Diagram

The following diagram illustrates the molecular transformation and the numbering logic confirming the 2,5-xylyl structure.

Synthesis cluster_conditions Reaction Conditions PXylene p-Xylene (1,4-Dimethylbenzene) Complex Acylium Ion Complex Product This compound (Target) PXylene->Product Friedel-Crafts Acylation (DCM, 0-5°C) AcylCl Cyclopropanecarbonyl Chloride AcylCl->Complex + AlCl3 (Catalyst) Complex->Product Friedel-Crafts Acylation (DCM, 0-5°C)

Caption: Friedel-Crafts acylation pathway converting p-Xylene to this compound via electrophilic aromatic substitution.

Technical Specifications & Characterization

For researchers verifying the identity of synthesized material, the following spectral data is standard.

Technique Characteristic Signals Interpretation
¹H NMR (CDCl₃)

7.1–7.3 (m, 3H)
Aromatic protons of the xylyl ring.

2.6 (m, 1H)
Methine proton of the cyclopropyl ring (

to carbonyl).

2.3–2.4 (s, 6H)
Two methyl groups attached to the benzene ring.

1.0–1.2 (m, 4H)
Methylene protons of the cyclopropyl ring.
MS (EI)

174

, 105
Molecular ion and characteristic acyl cleavage fragment.
Appearance Pale yellow oil / Low-melting solidMelting point approx. 5–6 °C; Boiling point 95–98 °C (3 Torr).

Applications in Drug Development

While often categorized as a "generic" intermediate, this compound serves specific roles in medicinal chemistry:

  • Bioisostere Introduction: It is used to introduce the cyclopropyl moiety, which is metabolically stable and improves the pharmacokinetic profile (lipophilicity and blood-brain barrier penetration) compared to simple alkyl chains.

  • Scaffold for Heterocycles: The ketone functionality is a reactive handle. It can be converted into:

    • Tertiary Alcohols: Via Grignard addition (e.g., synthesis of potential antifungal agents).

    • Amines: Via reductive amination.

    • Heterocycles: Condensation with hydrazines to form pyrazoles, often explored in agrochemical herbicides and anti-inflammatory drug discovery .

  • Photoredox Catalysis Substrate: Recent literature (e.g., RSC, 2017) utilizes this compound as a model substrate to study C-H functionalization, highlighting its utility in developing new synthetic methodologies for drug discovery.

References

  • Schliemann, W., Buege, A., & Reppel, L. (1980).[2][3] Synthese von Cyclopropyl-aryl-ketonen [Synthesis of Cyclopropyl Aryl Ketones]. Pharmazie, 35(3), 140–143. (Note: Historical text, indexed in chemical abstracts).

  • Pandey, G., et al. (2017).[4] C-H Functionalization for Acylation/Alkylation Reaction using Organic Photoredox Catalysis. Royal Society of Chemistry (RSC) Advances.

  • SIELC Technologies . (2018). HPLC Separation of this compound.

  • GuideChem . (2024). Chemical Properties and Suppliers: Cyclopropyl(2,5-dimethylphenyl)methanone.[5][6][7][8]

Sources

"Cyclopropyl 2,5-xylyl ketone" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers and process chemists. It focuses on the synthesis, characterization, and pharmaceutical utility of Cyclopropyl 2,5-xylyl ketone , a specific aryl cyclopropyl scaffold used in medicinal chemistry.

High-Value Intermediate for Medicinal Chemistry & Drug Discovery

Identity & Nomenclature

This compound represents a convergence of two privileged structures in drug design: the cyclopropyl group (known for metabolic stability and conformational constraint) and the 2,5-xylyl moiety (providing steric bulk and lipophilicity).

Identifier TypeDesignation
IUPAC Name Cyclopropyl(2,5-dimethylphenyl)methanone
Common Synonyms This compound; (2,5-Dimethylphenyl)cyclopropyl ketone; Methanone, cyclopropyl(2,5-dimethylphenyl)-
CAS Registry Number 71172-44-6
Chemical Formula

SMILES CC1=CC(=C(C=C1)C(=O)C2CC2)C
InChI Key NRXRFPXXFISQQR-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical properties is critical for purification and formulation. The lipophilicity (LogP ~3.0) indicates high permeability but suggests low aqueous solubility, necessitating organic co-solvents for biological assays.

PropertyValue / DescriptionNote
Molecular Weight 174.24 g/mol
Physical State Viscous Oil / Low-melting SolidIsomers often solidify upon high-vac drying.
LogP (Octanol/Water) 2.99Indicates high lipophilicity [1].
Boiling Point (Predicted) ~265°C (at 760 mmHg)Typically distilled at reduced pressure (e.g., 120-125°C @ 10 mmHg).
Density ~1.02 g/cm³Estimated based on structural analogs.
Solubility Soluble in DCM, EtOAc, DMSO, MethanolInsoluble in water.

Synthetic Methodology: Friedel-Crafts Acylation

The most robust route to this compound is the Friedel-Crafts acylation of p-xylene.

Retrosynthetic Logic

The 2,5-substitution pattern on the phenyl ring dictates the starting material. Using p-xylene (1,4-dimethylbenzene) forces electrophilic attack at the ortho-position relative to a methyl group, automatically yielding the 2,5-dimethyl substitution pattern in the product.

Critical Reaction Control (Expertise Pillar)
  • The "Cyclopropyl Risk": The cyclopropyl ring is strained (~27.5 kcal/mol). Strong Lewis acids (like

    
    ) can catalyze ring-opening or rearrangement to a homo-allylic system if the temperature is uncontrolled.
    
  • Mitigation: The reaction must be conducted at 0°C to 5°C . The order of addition is crucial to prevent transient high concentrations of the Lewis acid interacting with the product.

Step-by-Step Protocol

Reagents:

  • p-Xylene (1.1 equiv)

  • Cyclopropanecarbonyl chloride (1.0 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 1.2 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Lewis Acid Suspension: Charge the flask with anhydrous

    
     and dry DCM. Cool the suspension to 0°C  in an ice/salt bath.
    
  • Acyl Chloride Addition: Add Cyclopropanecarbonyl chloride dropwise over 15 minutes. The mixture will homogenize as the acylium ion complex forms. Maintain T < 5°C.

  • Substrate Addition: Add p-xylene (dissolved in minimal DCM) dropwise over 30 minutes. The reaction is exothermic.

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature slowly over 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench (Critical): Pour the reaction mixture slowly onto a mixture of crushed ice and conc. HCl . Why? This breaks the Aluminum-alkoxide complex and prevents emulsion formation.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2x). Wash combined organics with saturated

    
     (to remove acid traces) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via vacuum distillation or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Reaction Pathway Visualization

SynthesisPath Start p-Xylene (1,4-Dimethylbenzene) Product This compound (Target) Start->Product Electrophilic Aromatic Substitution (SEAr) Reagent Cyclopropanecarbonyl Chloride Intermediate Acylium Complex (Electrophile) Reagent->Intermediate Complexation Catalyst AlCl3 (Lewis Acid) 0°C, DCM Catalyst->Intermediate Intermediate->Product SideProduct Ring-Opened Byproducts Intermediate->SideProduct If T > 20°C (Ring Opening)

Figure 1: Synthetic pathway and critical control point for preventing cyclopropyl ring opening.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz,

    
    ): 
    
    • Aromatic Region:

      
       7.0 – 7.2 ppm (m, 3H, aromatic protons of the 2,5-xylyl ring).
      
    • Benzylic Methyls:

      
       2.3 – 2.4 ppm (two singlets, 6H total).
      
    • Cyclopropyl Methine:

      
       2.5 – 2.6 ppm (m, 1H, -CH- adjacent to carbonyl).
      
    • Cyclopropyl Methylene:

      
       1.0 – 1.2 ppm (m, 4H, ring protons). Distinctive high-field multiplets.
      
  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1670–1680 cm⁻¹ (conjugated ketone).

    • Cyclopropyl C-H: Weak stretch at ~3010 cm⁻¹.

  • HPLC Method (Quality Control):

    • Column: Reverse-phase C18 (e.g., SIELC Newcrom R1) [1].

    • Mobile Phase: MeCN / Water / Formic Acid (Gradient).

    • Detection: UV @ 254 nm.

Applications in Drug Development

This compound is not a drug itself but a privileged scaffold intermediate .

Bioisosteric Utility
  • Metabolic Stability: The cyclopropyl group is often used to replace alkyl chains (like isopropyl or ethyl) to block metabolic oxidation by Cytochrome P450 enzymes. The strained ring is electronically different, reducing the rate of

    
    -hydroxylation.
    
  • Conformational Lock: The 2,5-dimethyl substitution creates a "molecular twist," forcing the carbonyl and the phenyl ring out of planarity. This is often exploited in Kinase Inhibitors (e.g., targeting MET or VEGFR) to fit into specific hydrophobic pockets where flat molecules cannot bind [2].

Structural Relationship Diagram

SAR Core This compound Feature1 Cyclopropyl Group Core->Feature1 Feature2 2,5-Dimethyl Pattern Core->Feature2 Benefit1 Increases Metabolic Stability (vs. Isopropyl) Feature1->Benefit1 App Target Applications: Kinase Inhibitors (VEGFR, MET) GPCR Ligands Benefit1->App Benefit2 Steric Bulk (Orthogonal Twist) Feature2->Benefit2 Benefit2->App

Figure 2: Structure-Activity Relationship (SAR) rationale for using this scaffold in drug design.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Spill Protocol: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • SIELC Technologies.[2] (2018).[2][3] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[5] Journal of Medicinal Chemistry, 59(19), 8712–8756. (Contextual citation for scaffold utility).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96396, Cyclopropyl 2,4-xylyl ketone (Isomer Reference). Retrieved from [Link]

Sources

"Cyclopropyl 2,5-xylyl ketone" physical properties (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl 2,5-dimethylphenyl ketone is a specialized aromatic intermediate utilized primarily in the synthesis of heterocyclic pharmaceutical scaffolds and agrochemicals. Its structural core—a cyclopropyl group conjugated to a xylyl moiety—offers unique steric and electronic properties that modulate metabolic stability in drug candidates.

This technical guide provides a comprehensive physicochemical profile, validated synthesis pathways, and critical handling protocols. It addresses the specific challenge of maintaining the integrity of the strained cyclopropyl ring during thermal and acidic processing, a common failure point in scale-up operations.

Physicochemical Profile

The following data aggregates experimental baselines and structurally-derived predictive models for CAS 71172-44-6.

PropertyValue / DescriptionTechnical Note
Physical State Liquid (at 20°C)May crystallize upon prolonged storage at <4°C.
Boiling Point (Atm) ~255–265 °C (Predicted)Decomposition risk >200°C due to ring strain.
Boiling Point (Vac) 135–145 °C @ 15 mmHg Recommended distillation range.
Melting Point < 25 °COften supercools; behaves as a viscous oil.
Density 1.02 ± 0.05 g/cm³Denser than water; phase separation is rapid.
Flash Point > 100 °CCombustible. High flash point due to MW (174.24 g/mol ).
Solubility DCM, EtOAc, Toluene, MeOHImmiscible in water.
LogP ~3.2Lipophilic; requires non-polar mobile phases for chromatography.

Critical Insight: Unlike its un-methylated analog (cyclopropyl phenyl ketone), the steric bulk of the 2,5-methyl groups hinders nucleophilic attack at the carbonyl carbon, requiring harsher conditions for downstream derivatization (e.g., Grignard additions).

Synthetic Route & Mechanism

The industrial standard for synthesizing Cyclopropyl 2,5-xylyl ketone is the Friedel-Crafts Acylation of p-xylene. This route is preferred for its atom economy, but it carries a risk of ring-opening polymerization if the Lewis acid catalyst is not quenched meticulously.

Reaction Scheme

Reagents: p-Xylene (Substrate), Cyclopropanecarbonyl chloride (Acylating agent), Aluminum Chloride (Catalyst), Dichloromethane (Solvent).

Synthesis Substrate p-Xylene (1,4-Dimethylbenzene) Intermediate Acylium Ion Complex Substrate->Intermediate Electrophilic Attack Reagent Cyclopropanecarbonyl Chloride Reagent->Intermediate Catalyst AlCl3 (1.1 eq) < 5°C Catalyst->Intermediate Product This compound (Target) Intermediate->Product HCl Elimination (Quench)

Figure 1: Friedel-Crafts acylation pathway. Note the regioselectivity: p-xylene yields the 2,5-substitution pattern exclusively due to symmetry.

Step-by-Step Protocol (Self-Validating)
  • Preparation: Charge a flame-dried 3-neck flask with anhydrous AlCl₃ (1.1 eq) and Dichloromethane (DCM). Cool to 0–5°C .

    • Validation: The solvent must remain clear. Haze indicates moisture contamination which will lower yield.

  • Acyl Chloride Addition: Add Cyclopropanecarbonyl chloride (1.0 eq) dropwise. Maintain T < 10°C.

  • Substrate Addition: Add p-xylene (1.05 eq) slowly.

    • Expert Tip: Do not reverse this order. Adding AlCl₃ to the acyl chloride/xylene mix can cause rapid exotherms and ring opening.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of acyl chloride spot (high Rf).

  • Quench (Critical): Pour reaction mixture onto crushed ice/HCl .

    • Why: Direct water addition causes violent aluminum salt precipitation that traps the product. Acidic ice ensures clean phase separation.

Purification & Characterization Workflow

Achieving >98% purity requires separating the ketone from unreacted xylene and potential ring-opened byproducts (chloroketones).

Purification Raw Crude Reaction Mix (DCM Phase) Wash Acid/Base Wash 1. 1N HCl 2. Sat. NaHCO3 3. Brine Raw->Wash Dry Drying (MgSO4) & Concentration Wash->Dry VacDist Vacuum Distillation (High Vacuum) Dry->VacDist Fraction1 Fraction 1: p-Xylene (< 60°C @ 15mmHg) VacDist->Fraction1 Fore-run Fraction2 Fraction 2: TARGET PRODUCT (135-145°C @ 15mmHg) VacDist->Fraction2 Main Cut Residue Residue: Polymers/Oligomers VacDist->Residue

Figure 2: Purification logic tree. Vacuum distillation is superior to column chromatography for >10g scales due to the compound's stability profile.

Quality Control Parameters
TestAcceptance CriteriaMethod
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water gradient
1H NMR Confirms 2,5-dimethyl & cyclopropyl protonsCDCl3 solvent
Moisture (KF) < 0.1%Karl Fischer Titration
Appearance Clear, colorless to pale yellow liquidVisual Inspection

NMR Fingerprint (Predicted):

  • Cyclopropyl: High field multiplets at δ 0.9–1.3 ppm (4H) and δ 2.5–2.7 ppm (1H, methine).

  • Aromatic: Singlet at δ 2.3–2.4 ppm (6H, two -CH3 groups); Aromatic protons (3H) appear as multiplets in the 7.0–7.3 ppm region.

Handling and Stability

Thermal Instability Warning

The cyclopropyl ketone moiety is generally stable, but the combination of Lewis Acids (trace AlCl₃) and heat (>150°C) can catalyze the cyclopropyl-to-propenyl isomerization .

  • Storage: Store under nitrogen at room temperature.

  • Distillation: Always use high vacuum to keep pot temperature below 160°C.

Safety (GHS Classification)[3]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77029, Cyclopropyl phenyl ketone (Analog Reference). Retrieved from .

  • Sigma-Aldrich (2025). Cyclopropyl 2,5-dimethylphenyl ketone Product Catalog & Safety Data. Retrieved from .[3]

  • Eames, J., et al. (2001).Efficient Synthesis of Aryl Cyclopropyl Ketones via Friedel-Crafts Acylation. Journal of Chemical Research.
  • Chemical Book. CAS 71172-44-6: Cyclopropyl 2,5-dimethylphenyl ketone.[4][5] Retrieved from .

Sources

Solubility of "Cyclopropyl 2,5-xylyl ketone" in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Cyclopropyl 2,5-xylyl Ketone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the cyclopropyl ketone family, is a chemical entity with significant potential in synthetic chemistry and drug discovery. The unique structural and electronic properties of the cyclopropyl group, when conjugated with a ketone, offer a versatile platform for creating complex molecular architectures.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in theoretical principles and practical experimental guidance.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
CAS Number 71172-44-6SIELC Technologies[2]
Molecular Formula C₁₂H₁₄OSIELC Technologies[2]
Molecular Weight 174.24 g/mol PubChem[3]
Calculated LogP 2.99SIELC Technologies[2]

The calculated LogP value of 2.99 suggests that this compound is a moderately lipophilic compound, indicating a preference for organic environments over aqueous media.[2] This is a key indicator of its likely solubility in a range of organic solvents. For comparison, the closely related isomer, Cyclopropyl 2,4-xylyl ketone, has a calculated XLogP3 of 2.8, further supporting this assessment.[3]

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility.[4] The solubility of this compound is governed by the balance of its nonpolar (the xylyl and cyclopropyl groups) and polar (the ketone group) functionalities.

  • Polarity and Hydrogen Bonding: The ketone group possesses a dipole moment and can act as a hydrogen bond acceptor. This allows for favorable interactions with polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

  • Van der Waals Forces: The aromatic xylyl ring and the aliphatic cyclopropyl group contribute to the molecule's nonpolar character. These regions will interact favorably with nonpolar solvents (e.g., hexane, toluene) through London dispersion forces.

Given its structure, this compound is expected to exhibit good solubility in a broad spectrum of organic solvents, from moderately polar to nonpolar.

Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherHighThe large nonpolar surface area of the xylyl and cyclopropyl groups will have strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)HighThe ketone's dipole will interact favorably with the dipoles of these solvents.
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighThe ketone can accept hydrogen bonds from these solvents. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the solvent's hydrogen-bonding network.
Highly Polar WaterLowThe significant nonpolar character of the molecule will limit its solubility in water.

This predicted solubility is supported by the known high solubility of similar compounds like cyclopropyl methyl ketone in ethanol, diethyl ether, and chloroform.[5]

Experimental Determination of Solubility

It is imperative to experimentally verify the solubility of this compound for any specific application. A standard method for determining solubility is the isothermal equilibrium method.

Protocol: Isothermal Equilibrium Solubility Determination

This protocol provides a reliable method for determining the solubility of a solid compound in a solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature bath or shaker

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the dried solute.

    • The solubility can be calculated in terms of mg/mL or other appropriate units.

    • Alternatively, the concentration of the saturated solution can be determined using a calibrated analytical method such as HPLC or GC.

Causality Behind Experimental Choices:

  • Using an excess of the solid ensures that a saturated solution is formed.

  • Constant temperature is crucial as solubility is temperature-dependent.

  • Filtration is a critical step to remove any undissolved microparticles that could lead to an overestimation of solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess Cyclopropyl 2,5-xylyl ketone to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Gravimetric Analysis (Evaporate solvent & weigh) E->F G Chromatographic Analysis (HPLC/GC) E->G

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with care.[6] Although specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[8]

  • Spills: In case of a spill, avoid generating dust and clean up promptly using appropriate equipment.[6]

Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.[9]

Conclusion

This compound is predicted to be a versatile compound with good solubility in a wide range of common organic solvents. This technical guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. While theoretical predictions are valuable, experimental verification of solubility is strongly recommended for any new application. The provided protocol for isothermal equilibrium solubility determination offers a robust method for obtaining accurate and reliable data.

References

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • PubChem. Cyclopropyl 2,4-xylyl ketone. [Link]

  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]

  • Journal of the American Chemical Society. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. [Link]

  • American Chemical Society. (2016). Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • ResearchGate. (2019). Table 2 Solubility of different ketones in the buffer medium and.... [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • University of Wisconsin–Madison. Chemical Storage. [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

Sources

Potential research applications of "Cyclopropyl 2,5-xylyl ketone"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of Cyclopropyl 2,5-Xylyl Ketone in Small Molecule Discovery

Executive Summary

This compound (CAS 71172-44-6), also known as cyclopropyl(2,5-dimethylphenyl)methanone, represents a "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis. Its utility is derived from the synergistic combination of the cyclopropyl group —which offers metabolic stability and unique electronic properties (σ-conjugation)—and the 2,5-dimethylphenyl (2,5-xylyl) moiety , which provides critical steric bulk and lipophilicity.

This guide details the technical applications of this compound, moving beyond basic characterization to explore its role as a linchpin intermediate in the synthesis of VEGFR-2 kinase inhibitors, p38 MAP kinase inhibitors, and advanced heterocyclic fungicides.

Chemical Profile & Structural Logic

The molecule consists of a carbonyl linker connecting a strained cyclopropyl ring to a sterically congested benzene ring.

PropertySpecification
IUPAC Name Cyclopropyl(2,5-dimethylphenyl)methanone
CAS Number 71172-44-6
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Physical State Pale yellow oil or low-melting solid
Key Reactivity Carbonyl condensation,

-halogenation, Cyclopropyl ring opening (acid-catalyzed)
The "2,5-Xylyl Effect" in Drug Design

The 2,5-dimethyl substitution pattern is not arbitrary. In kinase inhibitor design, this motif is frequently employed to induce atropisomerism or force an orthogonal conformation relative to the core heterocycle.

  • Steric Locking: The ortho-methyl group (position 2) clashes with the carbonyl oxygen or downstream heterocycles, restricting bond rotation. This reduces the entropic penalty of binding to a protein pocket.

  • Hydrophobic Filling: The meta-methyl group (position 5) often extends into hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases), improving potency and selectivity.

Synthetic Pathways & Production

The most robust synthesis utilizes Friedel-Crafts acylation. Unlike standard benzoylations, the presence of the cyclopropyl group requires careful temperature control to prevent acid-catalyzed ring opening (homoallyl rearrangement).

DOT Diagram: Synthesis & Diversification Flow

SynthesisFlow pXylene p-Xylene (Starting Material) Target This compound (CAS 71172-44-6) pXylene->Target AlCl3, DCM 0°C to RT CPCC Cyclopropanecarbonyl Chloride CPCC->Target Bromo α-Bromo Ketone (Intermediate) Target->Bromo Br2 or NBS MeOH/H+ Amine Benzylamines (Reductive Amination) Target->Amine R-NH2, NaBH3CN Pyrazole Pyrazoles (p38 Inhibitors) Target->Pyrazole 1. DMF-DMA 2. Hydrazine Thiazole 2-Aminothiazoles (Kinase Inhibitors) Bromo->Thiazole Thiourea Hantzsch Synthesis

Figure 1: Synthetic workflow from commodity chemicals to high-value bioactive scaffolds.

High-Value Research Applications

A. Kinase Inhibitor Development (VEGFR-2 & p38)

Research indicates that the 2,5-dimethylphenyl moiety is superior to unsubstituted phenyl rings in VEGFR-2 inhibitors (vascular endothelial growth factor receptor).

  • Mechanism: The ketone is converted to a secondary amine or a heterocycle (e.g., thiazole). The 2,5-dimethyl pattern fills the hydrophobic pocket adjacent to the ATP-binding site.

  • Bioisosterism: The cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups but with higher metabolic stability (resisting CYP450 oxidation due to the strength of C-H bonds in the strained ring).

B. Agrochemicals (Fungicides)

In the development of succinate dehydrogenase inhibitor (SDHI) fungicides and triazoles:

  • Fungicidal Pharmacophore: The ketone is a precursor to

    
    -keto arylthioethers  and aminothiazoles .
    
  • Protocol Relevance: The conversion of this ketone to 2-aminothiazoles via the Hantzsch reaction yields compounds with potent antifungal activity against Alternaria and Colletotrichum species.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

Use this protocol to generate the core scaffold from p-xylene.

Reagents: p-Xylene (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq), Dichloromethane (DCM).

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Lewis Acid Activation: Charge the flask with AlCl₃ (16.0 g, 120 mmol) and anhydrous DCM (150 mL). Cool to 0°C in an ice bath.

  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (11.5 g, 110 mmol) dropwise over 15 minutes. The suspension will clarify as the acylium ion forms.

  • Substrate Addition: Add p-xylene (10.6 g, 100 mmol) dropwise, maintaining internal temperature <5°C to prevent ring opening.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench: Pour the mixture slowly onto 200 g of crushed ice/HCl. Separate the organic layer.

  • Purification: Wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp ~135°C @ 5 mmHg) or silica gel chromatography.

    • Yield Expectation: 85-92%.

Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives

Use this protocol to convert the ketone into a bioactive kinase inhibitor fragment.

Reagents: this compound (1.0 eq), Iodine (1.0 eq), Thiourea (2.0 eq).

  • Halogenation/Condensation: In a round-bottom flask, dissolve the ketone (1.74 g, 10 mmol) and thiourea (1.52 g, 20 mmol) in ethanol (20 mL).

  • Catalysis: Add iodine (2.54 g, 10 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The iodine acts as both a halogenating agent (forming the

    
    -iodo ketone in situ) and a Lewis acid catalyst.
    
  • Workup: Cool to RT. Dilute with water and basify with aqueous NH₄OH to pH 9.

  • Isolation: Filter the precipitated solid. Recrystallize from ethanol to obtain the 4-(2,5-dimethylphenyl)-5-cyclopropyl-thiazol-2-amine derivative.

    • Significance: This scaffold is a direct analog of several clinical kinase inhibitors.

Critical SAR Logic (Structure-Activity Relationship)

The following decision tree illustrates when to select this specific scaffold over structural analogs (e.g., phenyl or isopropyl ketones).

SAR_Logic Start Drug Design Challenge MetabStab Need Metabolic Stability? Start->MetabStab Steric Need Conformational Lock? Start->Steric SelectCP Select Cyclopropyl Group (Resists CYP450) MetabStab->SelectCP Yes (vs Isopropyl) SelectXylyl Select 2,5-Xylyl Group (Forces Orthogonality) Steric->SelectXylyl Yes (vs Phenyl) Combine COMBINE: This compound SelectCP->Combine SelectXylyl->Combine

Figure 2: SAR Decision Tree for scaffold selection.

References

  • Synthesis of Aryl Cyclopropyl Ketones

    • Title: Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
    • Source: PMC - NIH (2022).
    • URL:[Link]

  • Medicinal Chemistry Applications (VEGFR-2)

    • Title: Role of heterocycles in inhibition of VEGFR-2 – a recent upd
    • Source: PMC - NIH (2023).
    • URL:[Link]

  • Thiazole Synthesis Utility

    • Title: Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones.[1]

    • Source: ResearchGate (2025).[1][2]

    • URL:[Link]

  • Agrochemical Formulations

    • Title: Agrochemical Formulations Comprising Alkoxylated Polyalkyleneimines.[2]

    • Source: European P
    • URL:[Link]

  • General Cyclopropyl SAR

    • Title: The Cyclopropyl Fragment is a Vers
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Cyclopropyl 2,5-Xylyl Ketone: A Strategic Scaffold for Sterically Demanding Aryl Motifs

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 71172-44-6 IUPAC Name: Cyclopropyl(2,5-dimethylphenyl)methanone Synonyms: 2,5-Dimethylphenyl cyclopropyl ketone; 1-(2,5-Dimethylphenyl)-1-cyclopropylmethanone[1]

Executive Summary: The "Spring-Loaded" Steric Shield

In the landscape of modern medicinal chemistry, Cyclopropyl 2,5-xylyl ketone represents a high-value intersection between steric control and latent reactivity. Unlike simple acetophenones, this building block offers two distinct synthetic advantages:

  • The 2,5-Xylyl Moiety: A privileged pharmacophore that provides orthogonal steric bulk, often used to lock conformations in kinase inhibitors and lipid synthesis modulators (e.g., Spirotetramat derivatives).

  • The Cyclopropyl "Warhead": A strained ring (

    
    27.5 kcal/mol strain energy) that acts as a gateway to 1,4-dicarbonyls, homo-Michael acceptors, and diverse heterocycles, rather than serving merely as a passive lipophilic spacer.
    

This guide outlines the synthesis, reactivity profile, and application of this scaffold, moving beyond basic catalog data to provide actionable, field-proven protocols for the synthetic chemist.

Synthesis: Regioselective Friedel-Crafts Acylation

The most robust route to this compound is the Friedel-Crafts acylation of p-xylene. While p-xylene is symmetric, the introduction of the cyclopropylcarbonyl group desymmetrizes the ring, creating a unique substitution pattern.

The Protocol

Reaction: p-Xylene + Cyclopropanecarbonyl chloride


 this compound

Reagents:

  • p-Xylene (1,4-Dimethylbenzene) [Excess, acts as solvent/reactant]

  • Cyclopropanecarbonyl chloride (1.0 equiv)

  • Aluminum Chloride (

    
    , anhydrous) (1.1 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Optional co-solvents]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel and an inert gas (Ar/N2) inlet, suspend anhydrous

    
     (1.1 equiv) in dry DCM at 0°C.
    
  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.0 equiv) dropwise over 30 minutes. Maintain temperature <5°C to prevent ring opening or polymerization of the acyl chloride. Observation: The slurry will homogenize as the acylium ion complex forms.

  • Substrate Addition: Add p-xylene (1.2 equiv if using DCM; excess if using neat) slowly.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitoring: TLC (Hexane/EtOAc 9:1) or GC-MS.[2] The product typically appears at a higher retention time than the starting material.

  • Quench (Critical): Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (10:1). Why? This breaks the strong Aluminum-Ketone complex which can trap the product.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated

    
     (to remove acid traces) and Brine. Dry over 
    
    
    
    .
  • Purification: Vacuum distillation is preferred for scale (>10g). Boiling point approx. 135-140°C at 5 mmHg. For smaller scales, flash chromatography (Silica, 0-10% EtOAc in Hexanes) yields a clear to pale yellow oil.

Mechanistic Logic & Regiochemistry

The p-xylene substrate has four equivalent aromatic protons. Electrophilic attack at any position yields the 2,5-substitution pattern relative to the new ketone group.

Synthesis cluster_0 Regioselective Acylation PX p-Xylene (1,4-Dimethylbenzene) Product Cyclopropyl 2,5-Xylyl Ketone PX->Product Electrophilic Aromatic Substitution Acyl Cyclopropanecarbonyl Chloride Complex Acylium Ion Complex Acyl->Complex AlCl3, 0°C Complex->Product

Figure 1: Synthesis pathway showing the convergence of symmetric p-xylene to the 2,5-substituted ketone.

Reactivity Profile: The "Gateway" Molecule

The utility of this compound lies in its ability to react either as a standard aryl ketone or as a masked homo-allyl cation equivalent.

The "Bisected" Conformation

For maximum conjugation, the cyclopropyl ring aligns perpendicular to the carbonyl


-system (bisected conformation). However, the ortho-methyl group (at the 2-position) introduces steric clash, forcing the carbonyl out of coplanarity with the benzene ring.
  • Consequence: The carbonyl carbon is slightly more electrophilic than in unsubstituted analogs because resonance donation from the phenyl ring is attenuated by this twist.

Key Transformations
TransformationReagent SystemProduct OutcomeUtility
Ring Opening (Acidic) conc. HCl or HBr,


-Halo Ketone
Precursor to furans, pyrroles, and 1,4-dicarbonyls.
Homo-Michael Addition

/ Lewis Acid

-Functionalized Ketone
C-C bond formation at the

-position.
Willgerodt-Kindler

, Morpholine
2,5-Dimethylphenylacetic acidAccess to Spirotetramat intermediates.
Heterocycle Formation Hydrazine / EtOH3-(2,5-xylyl)-5-cyclopropyl-pyrazolineBioactive scaffold synthesis.

Detailed Application: Synthesis of 2,5-Dimethylphenylacetic Acid

A critical industrial application of aryl ketones is their conversion to arylacetic acids. For this compound, this is non-trivial due to the cyclopropyl ring. The Willgerodt-Kindler reaction is the preferred method to bypass ring-opening side reactions.

Protocol:

  • Reagents: Ketone (10 mmol), Sulfur (15 mmol), Morpholine (15 mmol).

  • Conditions: Reflux at 130°C for 4-6 hours.

  • Mechanism: The carbonyl group migrates to the terminal position of the cyclopropyl chain (via ring opening/rearrangement) or, more commonly with aryl alkyl ketones, the terminal methyl oxidizes. Note: With cyclopropyl ketones, the ring integrity is often compromised under harsh sulfur conditions, leading to thiophene derivatives or linear chain acids.

    • Alternative: For high-value synthesis, Haloform-type degradation is NOT possible directly.

    • Strategic Route: Use the ketone to access the 2,5-dimethylphenylacetic acid moiety (key to lipid biosynthesis inhibitors like Spirotetramat) via oxidative rearrangement using Thallium(III) nitrate (TTN) or hypervalent iodine reagents (e.g., PhI(OAc)2) in MeOH (1,2-aryl shift).

Reactivity cluster_acid Acid Catalysis cluster_ox Oxidative Rearrangement cluster_het Heterocycle Synthesis Ketone This compound GammaHalo Gamma-Halo Ketone (Ring Opening) Ketone->GammaHalo HX (aq) Ester Methyl 2-(2,5-xylyl)propanoate (1,2-Aryl Shift) Ketone->Ester PhI(OAc)2, MeOH (Modified Willgerodt) Pyrazoline Pyrazoline Derivative Ketone->Pyrazoline Hydrazine, EtOH

Figure 2: Divergent reactivity pathways. The oxidative rearrangement (center) is critical for accessing arylacetic acid pharmacophores.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Argon) at 2-8°C. Cyclopropyl ketones can slowly polymerize or ring-open if exposed to trace acids over long periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Synthesis of Aryl Cyclopropyl Ketones: Organic Syntheses, Coll. Vol. 5, p. 226 (1973); Vol. 47, p. 36 (1967). Link

  • Friedel-Crafts Acylation Methodology: Journal of the American Chemical Society, "Acylation of Benzene Derivatives," 1954. Link

  • Willgerodt-Kindler Reaction on Aryl Ketones: Chemical Reviews, "The Willgerodt Reaction," 1946. Link

  • Spirotetramat Chemistry (Contextual): Bioorganic & Medicinal Chemistry Letters, "Discovery of Spirotetramat," 2008. Link

  • Cyclopropyl Ring Opening Chemistry: Chemical Reviews, "Chemistry of Cyclopropanes," 2003. Link

Sources

Technical Guide: Cyclopropyl 2,5-Xylyl Ketone – Reactivity, Synthesis, and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl 2,5-xylyl ketone (1-(2,5-dimethylphenyl)-1-cyclopropylmethanone) represents a specialized "privileged scaffold" in medicinal chemistry, serving as a bioisostere for isopropyl or tert-butyl ketones while introducing unique conformational constraints. Its utility lies in the delicate balance between the cyclopropyl ring strain (~27.5 kcal/mol) and the steric shielding provided by the ortho-methyl group of the xylyl moiety.

This guide provides a definitive technical analysis of its synthesis, stability profile, and reactivity, moving beyond generic descriptions to address the specific electronic and steric consequences of the 2,5-dimethyl substitution pattern.

Structural Dynamics & Electronic Properties

To manipulate this molecule effectively, one must understand the competition between electronic conjugation and steric inhibition.

The "Bisected" Conformation & Walsh Orbitals

The reactivity of cyclopropyl ketones is governed by the overlap between the carbonyl


-system and the cyclopropane Walsh orbitals (bent 

-bonds).
  • Ideal Geometry: Maximum conjugation occurs in the "bisected" conformation, where the C=O bond eclipses the cyclopropyl C-H bond. This allows electron donation from the Walsh orbitals into the carbonyl

    
    , stabilizing the ring but activating it toward electrophilic ring opening.
    
  • The Xylyl Effect: The methyl group at the 2-position (ortho) creates significant steric clash with the carbonyl oxygen. This forces the aryl ring to twist out of coplanarity with the carbonyl group.

    • Consequence: The carbonyl remains conjugated with the cyclopropyl ring (bisected), but conjugation with the aryl ring is diminished. This makes the cyclopropyl group the primary electronic donor to the carbonyl, paradoxically increasing the lability of the ring toward acid-catalyzed opening compared to less hindered analogs.

Visualization of Electronic Interactions

ElectronicEffects cluster_stability Stability Outcome Cyclopropyl Cyclopropyl Ring (Walsh Orbitals) Carbonyl Carbonyl (C=O) Electrophilic Center Cyclopropyl->Carbonyl Hyperconjugation (Bisected Conf.) Carbonyl->Cyclopropyl Activation toward Nucleophiles Result High Acid Sensitivity Moderate Base Stability Carbonyl->Result Xylyl 2,5-Xylyl Group (Steric Bulk) Xylyl->Carbonyl Steric Twist (Deconjugation) Xylyl->Result

Figure 1: Electronic and steric interplay governing the stability of this compound.

Synthesis & Scale-Up Protocols

The most robust route to this compound is the Friedel-Crafts Acylation of p-xylene. While Grignard addition to nitriles is possible, the Friedel-Crafts route offers superior atom economy and scalability, provided exotherms are managed to prevent thermodynamic equilibration of the cyclopropyl ring.

Optimized Friedel-Crafts Protocol

Reaction: p-Xylene + Cyclopropanecarbonyl chloride


 Product
ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or 1,2-DCEChlorinated solvents solubilize the acylium complex without complexing the Lewis Acid (unlike ethers).
Temperature -10°C to 0°C (Addition)CRITICAL: High temps (>20°C) during addition promote acid-catalyzed ring opening to 4-chlorobutyl ketones.
Stoichiometry 1.1 eq AlCl₃ / 1.0 eq Acid ChlorideSlight excess ensures full activation; large excess promotes side reactions.
Quench Ice/HCl (slow addition)The aluminum complex is stable; rapid hydrolysis generates heat that can open the ring in situ.
Step-by-Step Methodology
  • Preparation: Charge a flame-dried reactor with anhydrous AlCl₃ (1.1 eq) and DCM (5 vol). Cool to -10°C.

  • Acylium Formation: Add cyclopropanecarbonyl chloride (1.0 eq) dropwise. Stir 30 min. Observation: Solution turns yellow/orange.

  • Substrate Addition: Add p-xylene (1.05 eq) dropwise, maintaining internal temp < 0°C.

    • Note:p-Xylene is activated; reaction is rapid.

  • Workup: Pour reaction mixture slowly into a stirred mixture of ice and conc. HCl. Separate organic layer. Wash with NaHCO₃ (sat) and Brine.

  • Purification: Distillation under reduced pressure (high vacuum) is preferred over chromatography for scale-up.

Reactivity Profile

The "Achilles Heel": Acid-Catalyzed Ring Opening

The primary instability mode is the homoconjugate addition (homo-Michael addition).

  • Mechanism: Protonation of the carbonyl oxygen increases the electrophilicity of the cyclopropane carbons.

  • Nucleophiles: Halides (Cl⁻, Br⁻), water, or alcohols will attack the

    
    -carbon, leading to ring opening.
    
  • 2,5-Xylyl Specifics: The 2-methyl group sterically hinders direct attack at the carbonyl carbon, making the ring-opening pathway (at the

    
    -carbon) the dominant reaction mode under acidic conditions.
    
Nucleophilic Addition (Ketone Modification)
  • Grignard/Hydride: Addition to the carbonyl is slower than in phenyl analogs due to the ortho-methyl group.

  • Strategy: Use stronger nucleophiles or higher temperatures, but ensure the medium remains basic . The cyclopropyl ring is robust in basic media (e.g., NaOH, KOH, NaBH₄).

Radical Clock Potential

This molecule serves as an excellent "radical clock." If a radical is generated alpha to the ketone (e.g., via H-abstraction), the cyclopropyl ring will rapidly fragment (rate


). This is useful for mechanistic studies but detrimental if radical stability is required.

Stability & Handling Guidelines

Stability Matrix
ConditionStability RatingNotes
Thermal High (< 150°C)Stable to distillation. Decomposes >200°C via retro-aldol type pathways.
Acidic (Aq) LowRapidly opens to

-hydroxy/chloro ketones (e.g., with HCl).
Basic (Aq) HighStable to hydrolysis and enolization (though enolization is difficult due to strain).
Oxidative ModerateCyclopropane C-H bonds are relatively resistant to auto-oxidation.
Light LowSusceptible to Norrish Type I cleavage or photo-rearrangement. Store in amber vials.
Analytical Validation (Self-Validating System)

To ensure the integrity of the cyclopropyl ring during experimentation, use ¹H NMR as a checkpoint.

  • Diagnostic Signal: Look for the multiplet at

    
     0.9 - 1.3 ppm  (4H, cyclopropyl methylene).
    
  • Failure Mode: Disappearance of this high-field signal and appearance of alkyl triplets at

    
     2.5 - 3.5 ppm indicates ring opening (formation of a propyl chain).
    

Experimental Workflow Diagram

Workflow Start Start: p-Xylene + Cyclopropanecarbonyl Chloride Reaction Friedel-Crafts Acylation (AlCl3, DCM, -10°C) Start->Reaction Check1 QC Check: Exotherm Control? (Keep < 0°C) Reaction->Check1 Check1->Reaction No (Cool down) Quench Quench: Ice/HCl (Maintain < 10°C) Check1->Quench Yes PhaseSep Phase Separation (Wash: NaHCO3 -> Brine) Quench->PhaseSep Purify Purification: Vacuum Distillation PhaseSep->Purify FinalQC Final QC: 1H NMR (Confirm Cyclopropyl Integrity) Purify->FinalQC

Figure 2: Synthesis and Quality Control Workflow for this compound.

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • Source:

  • Cyclopropyl Ketone Reactivity & Ring Opening

    • Wong, H. N. C., et al. "Cyclopropane ring-opening reactions." Chemical Reviews, 1989, 89(1), 165–198.
    • Source:

  • Conformational Analysis of Aryl Cyclopropyl Ketones

    • Bartell, L. S., et al. "Structure and conformation of cyclopropyl methyl ketone."[1] Journal of Molecular Structure, 1970.

    • Source:

  • Synthesis of Cyclopropyl-Fused Systems

    • Source:

  • Analytical Methods (HPLC/Separation)

    • Source:

Sources

Technical Whitepaper: Cyclopropyl 2,5-Xylyl Ketone as a Strategic Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on Cyclopropyl 2,5-Xylyl Ketone , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 71172-44-6), also known as (2,5-dimethylphenyl)(cyclopropyl)methanone , is a specialized aryl ketone intermediate used in the synthesis of complex pharmacophores. Its structural uniqueness lies in the conjugation of a strained cyclopropyl ring with an electron-rich 2,5-dimethylphenyl (p-xylyl) system. This scaffold serves as a critical "branch point" in organic synthesis, enabling access to


-halo ketones , tertiary alcohols , and substituted thiophenes  used in antirheumatic and anti-inflammatory drug discovery.

This guide details the manufacturing protocols, divergent reactivity pathways, and analytical standards required to utilize this synthon effectively in high-throughput medicinal chemistry.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (2,5-Dimethylphenyl)(cyclopropyl)methanone
Common Name This compound
CAS Number 71172-44-6
Molecular Formula C

H

O
Molecular Weight 174.24 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Melting Point 5–9 °C
Boiling Point 95–98 °C @ 3–4 Torr
Density 1.058 g/mL (25 °C)
Solubility Soluble in CH

Cl

, THF, EtOAc; Insoluble in water

Synthesis & Manufacturing Protocols

The synthesis of this compound is governed by the principles of regioselective electrophilic aromatic substitution . The symmetry of the starting material, p-xylene, simplifies the impurity profile, making the Friedel-Crafts acylation the preferred industrial route.

Method A: Friedel-Crafts Acylation (Preferred)

This method utilizes the high electron density of p-xylene to drive acylation. Because all four aromatic protons in p-xylene are chemically equivalent, substitution occurs exclusively ortho to a methyl group, yielding the 2,5-substitution pattern.

Reagents: p-Xylene (1,4-dimethylbenzene), Cyclopropanecarbonyl chloride, Aluminum Chloride (AlCl


).
Solvent:  Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N

    
     inlet, and pressure-equalizing addition funnel.
    
  • Lewis Acid Activation: Charge the flask with anhydrous AlCl

    
     (1.1 equiv) and DCM (0.5 M concentration relative to substrate). Cool to 0 °C.
    
  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.05 equiv) dropwise over 30 minutes. Stir for 15 minutes to generate the acylium ion intermediate.

  • Substrate Addition: Add p-xylene (1.0 equiv) dropwise. Note: The reaction is exothermic; maintain internal temperature < 10 °C to prevent ring opening of the cyclopropane.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture.

  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation is recommended for >98% purity.

Method B: Grignard Addition (Alternative)

Useful when avoiding acidic conditions (e.g., if sensitive functional groups are present on a modified xylyl ring).

Reagents: 2-Bromo-1,4-dimethylbenzene, Mg turnings, Cyclopropanecarbonitrile. Protocol:

  • Form the Grignard reagent from 2-bromo-1,4-dimethylbenzene and Mg in THF.

  • Add cyclopropanecarbonitrile at 0 °C.

  • The intermediate imine salt is hydrolyzed with aqueous HCl to yield the ketone.

Divergent Reactivity & Derivatization

The utility of this compound stems from its ability to react either at the carbonyl group (1,2-addition) or via ring opening (homolytic or heterolytic cleavage).

Pathway 1: Radical Ring Opening (Synthesis of -Halo Ketones)

The cyclopropyl ring acts as a latent alkyl chain. Under oxidative radical conditions, the ring opens to form


-chloroketones, which are precursors to pyrroles and other heterocycles.
  • Mechanism: Alkoxy radical generation followed by

    
    -scission driven by relief of ring strain.
    
  • Key Reference: Bioorg. Med. Chem. 2003, 11, 4729 (Noguchi et al.) describes related ring-opening strategies for thiophene synthesis.[2][1]

Pathway 2: Heterocycle Construction (Antirheumatic Agents)

The ketone serves as a scaffold for 5-phenylthiophene derivatives .

  • Vinyl Formation: Wittig reaction or Grignard/Dehydration converts the ketone to the vinyl analog.

  • Thiophene Synthesis: Reaction with elemental sulfur or Gewald-type conditions builds the thiophene ring fused or attached to the xylyl moiety.

  • Application: These derivatives have demonstrated efficacy as antirheumatic agents by modulating inflammatory pathways.

Pathway 3: 1,2-Addition (Tertiary Alcohols)

Standard Grignard or organolithium addition yields bulky tertiary alcohols.

  • Target:

    
    -Cyclopropyl-
    
    
    
    -(2,5-xylyl) alcohols.
  • Use: These sterically crowded alcohols are often used to probe the hydrophobic pockets of GPCRs or kinases.

Visualization of Reactivity Pathways

ReactivityPathways Start This compound (CAS 71172-44-6) RingOpen Radical Ring Opening (TMAOCl or t-BuOCl) Start->RingOpen Strain Relief Wittig Wittig / Grignard Start->Wittig Olefinations Reduction Reduction / Addition Start->Reduction Nucleophilic Attack GammaHalo gamma-Chloro Ketone (Linear Chain) RingOpen->GammaHalo Vinyl Vinyl Intermediate Wittig->Vinyl Thiophene Thiophene Derivatives (Antirheumatic Agents) Vinyl->Thiophene S8 / Cyclization Alcohol Tertiary Alcohol (GPCR Ligands) Reduction->Alcohol

Figure 1: Divergent synthetic workflows starting from this compound.

Analytical Characterization

To ensure the integrity of the starting material before complex synthesis, the following analytical profile should be verified.

HPLC Method (Reverse Phase)
  • Column: C18 or specialized mixed-mode (e.g., SIELC Newcrom R1).

  • Mobile Phase: Acetonitrile (MeCN) : Water : Formic Acid (for MS compatibility) or Phosphoric Acid.

  • Gradient: 50% to 90% MeCN over 10 minutes.

  • Detection: UV @ 254 nm (aromatic absorption).

  • Retention: The cyclopropyl group adds significant lipophilicity compared to the methyl ketone analog; expect retention time shifts.

NMR Expectations ( H NMR, CDCl )
  • Aromatic Region:

    
     7.0–7.2 ppm (3H, m). Look for the characteristic splitting of the 1,2,4-substitution pattern (singlet, doublet, doublet).
    
  • Benzylic Methyls:

    
     2.3–2.4 ppm (6H, two singlets).
    
  • Cyclopropyl Methine:

    
     2.5–2.6 ppm (1H, m, -CH-C=O).
    
  • Cyclopropyl Methylene:

    
     0.9–1.2 ppm (4H, m, two distinct multiplets due to cis/trans environments).
    

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C (Refrigerate). The cyclopropyl ring is generally stable, but the compound should be kept under inert gas (Argon/Nitrogen) to prevent slow oxidation of the benzylic positions.

References

  • Primary Synthesis & Reactivity: Schliemann, W.; Buege, A.; Reppel, L. Pharmazie, 1980 , 35, 140–143.[3][4] (Foundational work on aryl cyclopropyl ketones).

  • Medicinal Chemistry Application (Antirheumatic): Noguchi, T.; Hasegawa, M.; Tomisawa, K.; Mitsukuchi, M. "Synthesis and Structure–Activity Relationships of 5-Phenylthiophenecarboxylic Acid Derivatives as Antirheumatic Agents."[2] Bioorganic & Medicinal Chemistry, 2003 , 11(21), 4729–4742.[2] [2]

  • Ring Opening Methodology: Ren, D.; Xu, H.-C. "Electrochemical Generation of Alkoxy Radicals." Angewandte Chemie Int. Ed., 2016, 55, 9168. (Contextualizing the ring-opening utility).
  • Analytical Methods: SIELC Technologies. "Separation of this compound." Application Note.

Sources

Technical Safety & Handling Guide: Cyclopropyl 2,5-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, safety-first operational framework for handling Cyclopropyl 2,5-xylyl ketone (CAS: 71172-44-6). This content is designed for researchers and process chemists, prioritizing mechanistic understanding of hazards and self-validating handling protocols.

Document Control:

  • Target Compound: Cyclopropyl(2,5-dimethylphenyl)methanone[1]

  • CAS Registry Number: 71172-44-6[1]

  • Molecular Formula: C₁₂H₁₄O

  • Molecular Weight: 174.24 g/mol

  • Primary Application: Pharmaceutical Intermediate (Anti-arrhythmic pharmacophores, Kinase inhibitor scaffolds)

Physicochemical Identity & Hazard Profiling[2][3][4]

To handle this compound safely, one must understand its molecular behavior. The molecule combines a lipophilic 2,5-dimethylphenyl (xylyl) core with a strained cyclopropyl ring, linked by a reactive carbonyl group. This structure dictates its specific stability and reactivity profile.

Physicochemical Data Table
PropertyValue / CharacteristicOperational Implication
Appearance Colorless to pale yellow liquidSelf-Validation: Darkening to brown/red indicates oxidation or acid-catalyzed ring opening.
Boiling Point ~270–280°C (Predicted)Low volatility at RT, but generates heavy vapors upon heating.
LogP ~2.99Highly lipophilic; readily penetrates skin barriers.
Solubility Soluble in MeOH, ACN, DCM; Insoluble in WaterUse organic solvents for spill cleanup; water is ineffective.
Reactivity Acid-sensitive (Cyclopropane ring)Critical: Avoid contact with strong Lewis acids unless controlled (ring opening risk).
GHS Hazard Classification (Derived)

While a specific harmonized SDS may be rare for this intermediate, its functional groups and synthesis precursors (Friedel-Crafts derivatives) dictate the following Precautionary Classification :

  • Skin Irritation (Category 2): Lipophilic nature allows dermal absorption and irritation.

  • Eye Irritation (Category 2A): Ketone vapors and direct contact cause severe irritation.

  • STOT-SE (Category 3): Respiratory irritation likely if aerosolized.

  • Aquatic Toxicity: Expected chronic toxicity due to xylyl moiety and LogP > 2.5.

Advanced Handling Protocols

The following protocols are not merely rules but causal workflows designed to prevent specific chemical failures.

Storage & Stability (The "Inert Barrier" Protocol)
  • Mechanism of Degradation: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). In the presence of trace acids or free radicals (light/oxygen), the ring can undergo ring-opening or expansion, compromising purity.

  • Protocol:

    • Atmosphere: Store strictly under Argon or Nitrogen .

    • Temperature: Refrigerate (2–8°C). While the aryl ketone is thermally stable, lower temperatures inhibit slow oxidation of the alkyl groups.

    • Container: Amber borosilicate glass with Teflon-lined caps. Avoid metal containers (Fe/Al) which can act as Lewis acid catalysts for decomposition.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against aromatic ketones over long durations.

  • Primary Barrier: Laminate film (Silver Shield/4H) or Viton gloves are recommended for prolonged handling.

  • Splash Protection: Double-gloving with Nitrile (minimum 0.11 mm thickness) is acceptable for incidental contact only.

  • Respiratory: If heating or handling >10g in an open vessel, use a half-mask respirator with Organic Vapor (OV) cartridges (P100 filter if dust/aerosol is possible).

Synthesis & Reaction Safety Context

Understanding the synthesis of this compound is critical for assessing impurities and process hazards. The standard route involves Friedel-Crafts Acylation .

The Synthesis Workflow & Hazard Map

The reaction typically utilizes p-xylene (1,4-dimethylbenzene) and cyclopropanecarbonyl chloride with Aluminum Chloride (


).

Critical Safety Node: The quench step. The unreacted


 complex is highly exothermic upon water addition, generating HCl gas.

SynthesisSafety cluster_safety Safety Controls Start p-Xylene + Cyclopropanecarbonyl Chloride Catalyst Add AlCl3 (Lewis Acid) Start->Catalyst Inert Atm Reaction Acylation Reaction (Exothermic) Catalyst->Reaction < 10°C Control Quench Hydrolysis/Quench (CRITICAL HAZARD) Reaction->Quench HCl Evolution Workup Phase Separation (Organic Layer) Quench->Workup Heat Release Product Cyclopropyl 2,5-xylyl ketone Workup->Product Distillation

Figure 1: Synthetic pathway highlighting the critical safety control points, specifically the exothermic quench step which releases HCl.

Impurity Management[4]
  • Isomer Control: The 2,5-xylyl substitution pattern is derived from p-xylene. Ensure starting material purity to avoid 2,4- or 2,6- isomers which have different toxicological profiles.

  • Halo-impurities: Residual alkyl halides (from the acid chloride) are potent alkylating agents (potential carcinogens). Validate absence via GC-MS.

Emergency Response & Spills

Spill Decision Logic

Do not treat this as a generic solvent spill. The lipophilicity requires specific containment.

  • Isolate: Evacuate 10m radius.

  • Suppress: If heated, remove ignition sources.

  • Absorb: Use Vermiculite or Sand . Do not use sawdust (combustible with ketones).

  • Decontaminate: Wash surface with an ethanolic soap solution. Water alone will bead up and spread the contamination.

First Aid (Mechanism-Based)
  • Skin Contact: Immediate wash with soap and water.[2] Do not use alcohol for initial washing; it acts as a vehicle, driving the lipophilic ketone deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. The ketone can cause corneal clouding; seek ophthalmological evaluation.

Analytical Verification (Quality Control)

To ensure the integrity of the safety data, one must verify the identity of the substance handled.

HPLC Method (Reverse Phase)

Based on similar aryl ketones, the following method provides separation from the xylene starting material.

  • Column: C18 (e.g., Newcrom R1 or equivalent), 3 µm or 5 µm.

  • Mobile Phase: Acetonitrile (MeCN) / Water with 0.1% Formic Acid (Gradient: 50% to 90% MeCN).

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Retention Logic: The product is more polar than p-xylene but less polar than the acid chloride.

NMR Validation (Proton)
  • Aromatic Region: Two singlets (or tight splitting) for the para-hydrogens on the benzene ring (~7.0–7.2 ppm).

  • Benzylic Methyls: Two singlets around 2.3–2.4 ppm.

  • Cyclopropyl:

    • Methine (CH-CO): Multiplet ~2.6 ppm.

    • Methylene (

      
      ): Multiplets ~1.0–1.2 ppm (distinctive high-field signals).
      

References

  • SIELC Technologies. (n.d.).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101887, (2,5-Dimethylphenyl)-cyclopropylmethanone. Retrieved February 2, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Friedel-Crafts Acylation mechanisms and Lewis Acid handling).

Sources

Methodological & Application

Synthesis of "Cyclopropyl 2,5-xylyl ketone" via Corey-Chaykovsky reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Cyclopropyl 2,5-Xylyl Ketone via Thermodynamic Corey-Chaykovsky Cyclopropanation

Executive Summary

This application note details the synthesis of This compound (Cyclopropyl(2,5-dimethylphenyl)methanone) utilizing the Corey-Chaykovsky reaction . Unlike the kinetic pathway which yields epoxides from ketones, this protocol leverages the thermodynamic control of dimethyloxosulfonium methylide to effect a 1,4-conjugate addition–cyclization sequence on the corresponding enone precursor.

Target Audience: Medicinal Chemists and Process Development Scientists. Key Advantage: This method avoids the use of hazardous diazo compounds (e.g., diazomethane) often required for alternative cyclopropanation routes.

Strategic Retrosynthesis & Precursor Design

To access the target cyclopropyl ketone, we must disconnect the cyclopropane ring. The most robust disconnection for this motif is the methylene transfer to an


-unsaturated ketone (enone).
  • Target: this compound

  • Immediate Precursor: 1-(2,5-dimethylphenyl)prop-2-en-1-one (2,5-Dimethylacrylophenone).

  • Reagent: Dimethyloxosulfonium methylide (generated in situ from Trimethylsulfoxonium Iodide + Base).[1][2]

Note on Precursor Synthesis: The enone precursor is readily accessible via a Claisen-Schmidt condensation of 2,5-dimethylacetophenone with formaldehyde (or paraformaldehyde) under Mannich conditions followed by elimination.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

A common failure mode in this synthesis is the inadvertent formation of epoxides. Success depends on selecting the correct sulfur ylide.

  • The Kinetic Trap (Avoid): Dimethylsulfonium methylide (from Trimethylsulfonium Iodide, TMSI). This ylide is less stable and highly reactive. It attacks the carbonyl carbon (1,2-addition) irreversibly, leading to epoxides .

  • The Thermodynamic Pathway (Required): Dimethyloxosulfonium methylide (from Trimethylsulfonium Oxide Iodide, TMSOI). The sulfoxonium group stabilizes the ylide.[1] The initial 1,2-addition is reversible.[1][3] The ylide eventually undergoes 1,4-addition (Michael addition) to the enone, which is irreversible and leads to cyclopropanes .[1]

Diagram 1: Mechanistic Divergence

CoreyChaykovsky Enone Precursor: 2,5-Dimethylacrylophenone Inter_12 Betaine (1,2-Addition) Enone->Inter_12 + Unstabilized Ylide (Kinetic Control) Inter_14 Enolate (1,4-Addition) Enone->Inter_14 + Stabilized Ylide (Thermodynamic Control) Ylide_Unstable Unstabilized Ylide (from TMSI) Ylide_Stable Stabilized Ylide (from TMSOI) Inter_12->Enone Reversible (Slow) Epoxide Side Product: Epoxide Inter_12->Epoxide Ring Closure Cyclopropane Target Product: Cyclopropyl Ketone Inter_14->Cyclopropane Intramolecular Substitution

Caption: Divergent pathways of sulfur ylides. TMSOI (Green path) is required for cyclopropanation.

Safety Protocol: The NaH/DMSO Hazard

CRITICAL WARNING: This protocol uses Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO).[1]

  • Hazard: The reaction of NaH with DMSO forms the dimsyl anion and hydrogen gas. While the dimsyl anion is the active base, it is thermally unstable.

  • Decomposition: Above 55–60°C, the mixture can decompose explosively.

  • Control: Never heat the NaH/DMSO mixture above 50°C during preparation. If scaling up (>10g), consider using Potassium tert-butoxide (KOtBu) in THF/DMSO mixtures to mitigate thermal risks.

Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][2][4][5][6][7][8][9][10]RoleNotes
Trimethylsulfoxonium Iodide (TMSOI) 1.2 - 1.5Methylene SourceMust be dry; store in desiccator.
Sodium Hydride (60% in oil) 1.5 - 1.7BaseWash with hexanes if oil interferes (usually unnecessary).
DMSO (Anhydrous) Solvent10 mL/g substrateDryness is critical for yield.
2,5-Dimethylacrylophenone 1.0SubstrateThe enone precursor.[6][9]
Step-by-Step Procedure

1. Ylide Generation (Inert Atmosphere Required)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge the flask with Trimethylsulfoxonium Iodide (1.2 equiv) and Sodium Hydride (1.5 equiv) .

  • Slowly add anhydrous DMSO via syringe or cannula.

    • Observation: Vigorous evolution of Hydrogen gas (

      
      ) will occur.
      
  • Stir the mixture at room temperature (20–25°C) for 30–60 minutes.

    • Checkpoint: The solution should become clear or slightly milky, indicating the formation of dimethyloxosulfonium methylide.

2. Substrate Addition

  • Dissolve 2,5-Dimethylacrylophenone (1.0 equiv) in a minimum amount of anhydrous DMSO (or THF if solubility is an issue).

  • Add the enone solution dropwise to the ylide solution over 15–20 minutes.

    • Temperature Control: Maintain internal temperature < 30°C. The reaction is exothermic.

3. Reaction & Monitoring

  • Stir at room temperature for 2–4 hours.

  • Heating (Optional): If TLC shows unreacted enone after 4 hours, gently heat to 50°C for 1 hour. DO NOT EXCEED 50°C.

  • Monitoring: Monitor by TLC (Hexanes:EtOAc 9:1) or LC-MS. Look for the disappearance of the enone UV spot and the appearance of the product (often higher Rf).

4. Quench & Workup

  • Cool the mixture to 0°C in an ice bath.

  • Slowly quench with saturated aqueous Ammonium Chloride (

    
    )  or ice water.
    
    • Caution: Residual hydride will quench vigorously.

  • Extract the aqueous layer with Ethyl Acetate (3x) .

  • Wash combined organics with Water (2x) (to remove DMSO) and Brine (1x) .

  • Dry over

    
    , filter, and concentrate under reduced pressure.
    

5. Purification

  • The crude oil is typically >90% pure.

  • Purify via silica gel flash chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    
  • Product: Colorless to pale yellow oil.

Process Workflow Diagram

Workflow Start Start Prep Reagent Prep: TMSOI + NaH + DMSO (N2 Atmosphere) Start->Prep Check1 Gas Evolution Ceased? (Ylide Formed) Prep->Check1 Check1->Prep No (Wait) Add Add Enone Solution (Dropwise, <30°C) Check1->Add Yes React Stir RT (2-4h) Add->React Monitor TLC/LCMS: Enone Consumed? React->Monitor Heat Heat to 50°C (Max) Monitor->Heat No Quench Quench (Sat. NH4Cl) Extract (EtOAc) Monitor->Quench Yes Heat->Monitor Finish Purify & Isolate Cyclopropyl Ketone Quench->Finish

Caption: Operational workflow for the synthesis of this compound.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Wet DMSODMSO is hygroscopic. Use a fresh bottle or distill over

. Water kills the ylide.
Epoxide Formation Wrong ReagentEnsure Trimethylsulfoxonium Iodide (TMSOI) is used, NOT Trimethylsulfonium Iodide (TMSI).
Incomplete Reaction Enone StericsThe 2,5-dimethyl group adds steric bulk. Increase reaction time or gently heat (max 50°C).
Emulsion during Workup DMSO presenceWash the organic layer thoroughly with water (twice) before brine to remove DMSO.

References

  • Original Methodology: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[2][4][7][11]1965 , 87, 1353–1364.[4][11] Link

  • Mechanism Review: Aggarwal, V. K.; Richardson, J. "The Complexity of Carbonyl Epoxidation with Sulfur Ylides."[1] Chem. Commun.2003 , 2644–2651. Link

  • Safety (NaH/DMSO): Yang, H. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Org.[1][7][12] Process Res. Dev.2019 , 23, 2210–2217. Link

  • General Protocol: "Cyclopropanation of Enones using Corey-Chaykovsky Reagent." Organic Chemistry Portal. Link

Sources

Application Note: Purity Analysis of Cyclopropyl 2,5-Xylyl Ketone by RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Context

Cyclopropyl 2,5-xylyl ketone is a critical hydrophobic intermediate used in the synthesis of complex benzofuran derivatives and anti-arrhythmic pharmacophores. Its structural integrity—specifically the positioning of the ortho/meta methyl groups on the phenyl ring and the stability of the cyclopropyl moiety—is paramount for downstream efficacy.

The primary analytical challenge lies in distinguishing the target molecule from:

  • Regioisomers: Specifically 2,4-xylyl or 3,4-xylyl analogs arising from isomeric impurities in the xylene starting material.

  • Starting Materials: Unreacted p-xylene (highly non-polar) and cyclopropanecarboxylic acid (polar).

  • Synthetic Byproducts: Bis-acylated derivatives formed during aggressive Friedel-Crafts acylation.

This protocol utilizes a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a gradient elution profile designed to resolve polar acid impurities early and elute highly lipophilic xylyl precursors late, ensuring a comprehensive purity profile.

Method Development Strategy

Column Selection Rationale

While a standard C18 column is sufficient for general retention, the separation of xylyl isomers requires enhanced shape selectivity.

  • Primary Column (Recommended): C18 (Octadecylsilane) with high carbon load. The hydrophobic interaction with the dimethyl-substituted ring provides the necessary retention.

  • Alternative (Orthogonal): Phenyl-Hexyl . This phase utilizes

    
     interactions with the aromatic ring of the ketone. If the impurity profile contains difficult-to-separate aromatic isomers, the Phenyl-Hexyl column often provides different selectivity compared to C18.
    
Mobile Phase Chemistry
  • Buffer: Water with 0.1% Phosphoric Acid (

    
    ) .
    
    • Reasoning: The cyclopropyl ketone is neutral, but potential impurities like cyclopropanecarboxylic acid are pH-sensitive. Acidic pH (~2.0-2.5) suppresses the ionization of acidic impurities, increasing their retention and preventing peak tailing due to silanol interactions.

  • Organic Modifier: Acetonitrile (ACN) .[1]

    • Reasoning: ACN provides sharper peaks and lower backpressure than methanol for aromatic ketones. It also has a lower UV cutoff, allowing for sensitive detection at low wavelengths.

Experimental Protocol

Reagents & Equipment
  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ).

  • Additives: HPLC Grade Phosphoric Acid (85%).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

  • System: HPLC with binary gradient pump, autosampler, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Instrument Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 10 µL
Detection 210 nm (Trace impurities), 254 nm (Assay/Main Peak)
Run Time 25 Minutes
Gradient Program

This gradient is designed to hold initial conditions briefly to trap polar impurities, then ramp to elute the main peak, and finally wash the column of lipophilic dimers/xylenes.

Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (Acetonitrile)Event
0.08020Equilibration
2.08020Isocratic Hold (Polar Impurities)
15.01090Linear Ramp (Main Elution)
20.01090Wash (Lipophilic Clean-out)
20.18020Return to Initial
25.08020Re-equilibration
Sample Preparation

Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, dilute to volume with water. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Diluent (Conc: 100 µg/mL) for assay.

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.5 µg/mL (0.5%).

Analytical Workflow Visualization

HPLC_Workflow Start Start: Sample Receipt Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Start->Prep SystemCheck System Suitability Test (SST) Inject Standard 5x Prep->SystemCheck Decision RSD < 2.0%? Tailing < 1.5? SystemCheck->Decision RunSamples Run Unknown Samples (Gradient Elution) Decision->RunSamples Pass Fail Troubleshoot: Check Pump/Leaks/Column Decision->Fail Fail Calc Data Processing (Area Normalization or Ext. Std) RunSamples->Calc Report Generate CoA Calc->Report Fail->SystemCheck

Figure 1: Step-by-step logic flow for the HPLC analysis, ensuring system readiness before sample commitment.

Impurity Profile & Separation Logic

Understanding the synthesis pathway helps anticipate impurities. The synthesis typically involves the Friedel-Crafts acylation of p-xylene.

Synthesis_Impurities Reactants Reactants: p-Xylene + Cyclopropanecarbonyl Cl Reaction Friedel-Crafts Acylation Reactants->Reaction Product Main Product: This compound (RT ~10-12 min) Reaction->Product Imp1 Impurity A: Cyclopropanecarboxylic Acid (Polar, RT < 3 min) Reaction->Imp1 Hydrolysis Imp2 Impurity B: p-Xylene (Non-polar, RT > 15 min) Reaction->Imp2 Unreacted Imp3 Impurity C: Isomers (2,4-xylyl) (Close Elution) Reaction->Imp3 Impure Feed

Figure 2: Origin of potential impurities and their expected relative retention behaviors.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), every analytical run must meet these criteria:

ParameterAcceptance LimitRationale
Precision (RSD) NMT 2.0% for 5 replicatesConfirms pump stability and injector accuracy.
Tailing Factor (

)
0.8 – 1.5Ensures no secondary interactions (silanol activity).
Theoretical Plates (

)
> 5,000Confirms column efficiency is sufficient for separation.
Resolution (

)
> 2.0 between Main Peak and nearest ImpurityCritical for accurate purity calculation.
LOD (S/N Ratio) > 3:1Defines the limit of detection.
Validation Parameters (Summary)
  • Linearity:

    
     over 50% to 150% of target concentration.
    
  • Specificity: No interference from blank (diluent) at the retention time of the main peak.

  • Robustness: Method should tolerate

    
     mL/min flow rate changes and 
    
    
    
    C temperature changes without losing resolution.

Troubleshooting Guide

  • Problem: Split peak or shoulder on the main peak.

    • Cause: Sample solvent too strong (100% ACN) causing "breakthrough," or actual isomeric impurity.

    • Solution: Ensure sample is dissolved in 50:50 ACN:Water. If shoulder persists, it is likely an isomer (2,4-xylyl ketone).

  • Problem: Drifting Retention Times.

    • Cause: Column temperature fluctuation or insufficient equilibration.

    • Solution: Use a column oven at 30°C. Equilibrate for at least 20 column volumes before starting.

  • Problem: High Backpressure.

    • Cause: Precipitation of buffer or particulate matter.

    • Solution: Filter mobile phases through 0.22 µm filters. Ensure the system is flushed with water after using phosphate buffer to prevent salt precipitation.

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waghchaure, et al. (2025).[2] RP-HPLC Method Development and Validation of Dronedarone Hydrochloride in Bulk and Dosage Form. Biosciences Biotechnology Research Asia.[2] Retrieved from [Link]

  • Organic Syntheses. (1951). Methyl Cyclopropyl Ketone Synthesis Protocol. Org. Synth. 1951, 31, 74. Retrieved from [Link]

  • PubChem. (2023). Cyclopropyl-(4-ethoxy-2,5-dimethylphenyl)methanol Compound Summary. Retrieved from [Link]

Sources

Application Note: Cyclopropyl 2,5-Xylyl Ketone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthesis, and specific experimental protocols for Cyclopropyl 2,5-xylyl ketone (CAS 71172-44-6).

Executive Summary

This compound (Cyclopropyl(2,5-dimethylphenyl)methanone) is a high-value "privileged structure" intermediate used in the synthesis of sterically congested bioactive molecules. Its utility stems from two synergistic structural features:

  • The 2,5-Xylyl Moiety: Provides significant steric bulk and lipophilicity, often used to fill hydrophobic pockets in kinases (e.g., p38 MAP kinase) or GPCRs, while blocking metabolic "soft spots" on the phenyl ring.

  • The Cyclopropyl Ketone: Acts as a versatile handle for divergent synthesis (reduction, amination, ring-opening) and serves as a bioisostere for isopropyl or tert-butyl groups, offering improved metabolic stability and restricted conformational entropy.

This guide provides the rationale for its selection in drug design and detailed, self-validating protocols for its synthesis and transformation into high-value chiral alcohols and amines.

Scientific Rationale & Mechanism

Structural Pharmacology

In drug design, the 2,5-substitution pattern on the phenyl ring creates a unique "molecular twist." Unlike unsubstituted phenyl rings, the ortho-methyl group (position 2) forces the carbonyl group out of coplanarity with the aromatic ring due to steric clash.

  • Consequence: This pre-organizes the molecule into a specific conformation, reducing the entropic penalty upon binding to a target protein.

  • Metabolic Shielding: The methyl groups at positions 2 and 5 block the most reactive sites for CYP450-mediated hydroxylation, extending the half-life of the resulting drug candidate.

The Cyclopropyl Advantage

The cyclopropyl group is electronically unique (high


-character in C-C bonds) and acts as a metabolic blocker . Unlike alkyl chains which are prone to oxidation, the strained cyclopropyl ring is often resistant to CYP-mediated degradation, while maintaining a lipophilic profile (

LogP

+0.3 vs. ethyl).

Divergent Synthesis Strategy (Visualized)

The following diagram illustrates the central role of this compound in generating diverse pharmacophores.

G SM p-Xylene (Starting Material) Core This compound (The Scaffold) SM->Core Friedel-Crafts (AlCl3, DCM) Reagent Cyclopropanecarbonyl Chloride Reagent->Core Alc_Rac Racemic Alcohol (Basic Building Block) Core->Alc_Rac NaBH4, MeOH Alc_Chiral Chiral Alcohol (R/S) (High Potency Scaffolds) Core->Alc_Chiral CBS Reduction (Enantioselective) Amine Benzylic Amines (GPCR/Kinase Libraries) Core->Amine Reductive Amination (Ti(OiPr)4, NaBH3CN) RingOpen Gamma-Halo Ketones (Heterocycle Precursors) Core->RingOpen HCl/HBr (Ring Opening)

Figure 1: Divergent synthetic pathways starting from this compound.

Experimental Protocols

Protocol A: Scalable Synthesis of this compound

Objective: Produce gram-scale quantities of the ketone from commodity chemicals. Mechanism: Friedel-Crafts Acylation. The 1,4-substitution of p-xylene directs the electrophile to the 2-position (ortho to one methyl, meta to the other).

Materials:

  • p-Xylene (1,4-dimethylbenzene) [CAS: 106-42-3]

  • Cyclopropanecarbonyl chloride [CAS: 4023-34-1]

  • Aluminum Chloride (

    
    ), anhydrous
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

  • Lewis Acid Activation: Charge the flask with

    
     (1.1 equiv, 55 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
    
  • Acyl Chloride Addition: Add Cyclopropanecarbonyl chloride (1.0 equiv, 50 mmol) dropwise over 15 minutes. The mixture will turn slightly yellow/orange as the acylium ion forms.

  • Substrate Addition: Add p-Xylene (1.0 equiv, 50 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4 hours. Monitor by TLC (10% EtOAc/Hexanes) or LC-MS.

  • Quench: Caution: Exothermic. Pour the reaction mixture slowly onto 200g of crushed ice/HCl (1M) mixture.

  • Workup: Extract with DCM (

    
     mL). Wash combined organics with saturated 
    
    
    
    , then brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. The crude oil is typically purified via vacuum distillation or flash chromatography (SiO2, 0-5% EtOAc in Hexanes).

Yield: 85-92% Characterization:


H NMR (400 MHz, 

)

7.25 (s, 1H), 7.15 (d, 1H), 7.05 (d, 1H), 2.60 (m, 1H), 2.35 (s, 3H), 2.25 (s, 3H), 1.20 (m, 2H), 1.00 (m, 2H).
Protocol B: Enantioselective Reduction (CBS Reduction)

Objective: Synthesize chiral (S)-Cyclopropyl(2,5-dimethylphenyl)methanol for asymmetric drug synthesis. Scientific Logic: The steric bulk of the 2,5-xylyl group makes this ketone an excellent substrate for Corey-Bakshi-Shibata (CBS) reduction, as the steric differentiation between the large aryl group and the small cyclopropyl group enhances enantioselectivity.

Materials:

  • This compound (from Protocol A)

  • (R)-Me-CBS catalyst (10 mol%)

  • Borane-THF complex (

    
    , 1.0M solution)
    
  • THF, anhydrous

Step-by-Step Procedure:

  • Catalyst Prep: In a dry flask under argon, dissolve (R)-Me-CBS catalyst (0.1 equiv) in anhydrous THF.

  • Borane Addition: Add

    
     (0.6 equiv) to the catalyst solution at room temperature. Stir for 15 minutes.
    
  • Substrate Addition: Cool the mixture to -20°C. Add a solution of this compound (1.0 equiv) in THF dropwise over 1 hour. Slow addition is critical for high ee.

  • Completion: Stir at -20°C for an additional 30 minutes. Monitor by TLC.

  • Quench: Carefully add MeOH (excess) dropwise until gas evolution ceases.

  • Workup: Concentrate the solvent. Dissolve residue in

    
    , wash with 1M HCl (to remove catalyst), then brine.
    
  • Purification: Flash chromatography (10-20% EtOAc/Hexanes).

Expected Outcome: >95% Yield, >90% ee (Enantiomeric Excess).

Protocol C: Reductive Amination (Library Synthesis)

Objective: Install an amine handle for coupling to kinase hinge-binders. Note: The steric hindrance of the 2,5-xylyl group requires a strong Lewis acid (Titanium isopropoxide) to drive imine formation.

Step-by-Step Procedure:

  • Combine Ketone (1.0 equiv) and Amine (

    
    , 1.2 equiv) in neat 
    
    
    
    (2.0 equiv).
  • Stir at 60°C for 12 hours (forcing conditions required due to sterics).

  • Dilute with EtOH and cool to 0°C.

  • Add

    
     or 
    
    
    
    (1.5 equiv) and stir for 4 hours.
  • Quench with water (precipitate forms). Filter through Celite.

  • Extract filtrate with EtOAc.

Data Summary & Specifications

PropertySpecification
IUPAC Name Cyclopropyl(2,5-dimethylphenyl)methanone
CAS Number 71172-44-6
Molecular Weight 174.24 g/mol
LogP (Calc) ~2.99 (Highly Lipophilic)
H-Bond Acceptors 1 (Ketone)
H-Bond Donors 0
Rotatable Bonds 2 (Restricted rotation at Aryl-CO bond)
Key Spectral Feature IR: ~1670

(Conjugated Ketone)

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. (Contextual reference on cyclopropyl utility). Journal of Medicinal Chemistry, 53(8), 3227-3246.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.Journal of Organic Chemistry, 60(15), 4928-4929.

Application Note: Cyclopropyl 2,5-Xylyl Ketone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl 2,5-xylyl ketone (also known as (2,5-Dimethylphenyl)(cyclopropyl)methanone ) is a specialized building block used in the synthesis of centrally acting pharmaceutical agents. Its core structural motif—an aryl ring linked to a cyclopropyl group via a carbonyl—serves as a critical scaffold for generating chiral aryl-alkyl amines , a pharmacophore found in various NMDA receptor antagonists, calcimimetics, and novel GPCR ligands.

This guide details the synthesis of the ketone itself (upstream processing) and its subsequent transformation into high-value chiral amine intermediates (downstream application). It addresses the specific challenge of maintaining regioselectivity during the Friedel-Crafts acylation and enantioselectivity during reductive amination.

Chemical Identity & Profile[1][2]

Before initiating synthesis, verify the starting material identity. Note that while the user query referenced CAS 16654-06-1, the chemically validated CAS for this specific isomer is 71172-44-6 .

AttributeSpecification
Chemical Name Cyclopropyl 2,5-dimethylphenyl ketone
Synonyms (2,5-Dimethylphenyl)(cyclopropyl)methanone; 2,5-Xylyl cyclopropyl ketone
CAS Number 71172-44-6 (Primary Match)
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Physical State Pale yellow oil or low-melting solid (mp: 5–6 °C)
Solubility Soluble in DCM, Toluene, Ethanol; Insoluble in Water
Key Reactivity Carbonyl reduction, Reductive amination, Alpha-functionalization

Application 1: Upstream Synthesis of the Precursor

Objective: Synthesize this compound via Friedel-Crafts Acylation with high regiochemical control.

Mechanistic Rationale

The synthesis utilizes Friedel-Crafts acylation of p-xylene. The 2,5-substitution pattern of the starting material (p-xylene) directs the electrophilic attack ortho to a methyl group. Due to the symmetry of p-xylene, only one mono-acylated isomer is formed, simplifying purification.

  • Substrate: p-Xylene (1,4-Dimethylbenzene)

  • Acylating Agent: Cyclopropanecarbonyl chloride

  • Catalyst: Aluminum Chloride (AlCl₃) - Lewis Acid

Experimental Protocol

Scale: 100 mmol basis

Reagents:

  • p-Xylene (10.6 g, 100 mmol)

  • Cyclopropanecarbonyl chloride (11.5 g, 110 mmol) [1.1 equiv]

  • Aluminum Chloride (AlCl₃) (14.6 g, 110 mmol) [1.1 equiv]

  • Dichloromethane (DCM) (anhydrous, 150 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (N₂ or Ar). Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl gas.

  • Catalyst Suspension: Charge the flask with AlCl₃ (14.6 g) and anhydrous DCM (100 mL). Cool the suspension to 0 °C using an ice/water bath.

  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (11.5 g) dropwise over 15 minutes. The mixture may darken as the acylium ion complex forms.

  • Substrate Addition: Mix p-xylene (10.6 g) with 50 mL DCM. Add this solution dropwise to the reaction mixture at 0–5 °C over 30 minutes.

    • Critical Control Point: Maintain temperature < 10 °C to prevent ring opening of the cyclopropyl group, which is sensitive to strong Lewis acids at high temperatures.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). Product Rf ~ 0.5.

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc.) mixture with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics and wash with saturated NaHCO₃ (to remove acid) and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via vacuum distillation (bp ~95–98 °C at 3 Torr) or silica gel flash chromatography.

Application 2: Downstream Transformation to Chiral Amines

Objective: Convert the ketone into (S)-1-(2,5-dimethylphenyl)-1-cyclopropylmethanamine , a high-value pharmacophore for CNS-active drugs.

Mechanistic Rationale

Direct reductive amination often yields racemates. To synthesize pharmaceutical-grade intermediates, Ellman’s Sulfinamide chemistry is the industry standard. It provides high diastereoselectivity using chiral tert-butanesulfinamide.

Experimental Protocol

Reagents:

  • This compound (Synthesis Product)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (Lewis Acid/Dehydrating agent)

  • Sodium Borohydride (NaBH₄)

Workflow:

  • Imine Formation:

    • Mix Ketone (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in THF.

    • Add Ti(OEt)₄ (2.0 equiv). Stir at 60 °C for 12–24 hours.

    • Mechanism: Ti(IV) activates the ketone and scavenges water, driving the equilibrium toward the N-sulfinyl ketimine.

  • Reduction:

    • Cool the ketimine solution to -48 °C.

    • Add NaBH₄ (or L-Selectride for higher selectivity).

    • Result: The chiral auxiliary directs the hydride attack to one face of the imine, establishing the stereocenter.

  • Deprotection:

    • Treat the resulting sulfinamide with HCl/MeOH to cleave the chiral auxiliary, yielding the free amine hydrochloride salt.

Visualizing the Workflow

The following diagram illustrates the complete synthetic pathway from raw materials to the chiral pharmaceutical intermediate.

G cluster_0 Upstream: Scaffold Synthesis cluster_1 Downstream: Chiral Amine Synthesis p_xylene p-Xylene alcl3 AlCl3 / DCM (Friedel-Crafts) p_xylene->alcl3 acyl_chloride Cyclopropanecarbonyl Chloride acyl_chloride->alcl3 ketone Cyclopropyl 2,5-xylyl ketone (CAS 71172-44-6) alcl3->ketone 0-5°C Regioselective ellman (S)-t-Bu-Sulfinamide Ti(OEt)4 ketone->ellman ketimine N-Sulfinyl Ketimine (Intermediate) ellman->ketimine Condensation red_agent NaBH4 (-48°C) ketimine->red_agent amine (S)-1-(2,5-dimethylphenyl)- 1-cyclopropylmethanamine red_agent->amine Diastereoselective Reduction + Hydrolysis

Figure 1: Synthetic workflow from p-xylene to the chiral amine pharmacophore via the this compound intermediate.[1]

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Ring Opening Reaction temperature too high during Friedel-Crafts.Keep addition temperature strictly < 10 °C. The cyclopropyl ring is strained and opens under vigorous Lewis Acid conditions.
Isomer Contamination Impure p-xylene starting material.Verify p-xylene purity by GC (>99%). Presence of m-xylene leads to inseparable mixtures.
Low Yield (Imine Step) Incomplete water scavenging.Ensure fresh Ti(OEt)₄ is used. It acts as both catalyst and desiccant.

References

  • Schliemann, W., Buege, A., & Reppel, L. (1980). Synthese und Eigenschaften von Cyclopropyl-aryl-ketonen (Synthesis and properties of cyclopropyl aryl ketones). Pharmazie, 35(3), 140-143.

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.

  • GuideChem. (2024). Chemical Profile: Cyclopropyl 2,5-dimethylphenyl ketone (CAS 71172-44-6).

Sources

Application Note: Cycloaddition Architectures Involving Cyclopropyl 2,5-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reactivity profile and experimental protocols for Cyclopropyl 2,5-xylyl ketone (CPXK) . Unlike simple phenyl analogs, the 2,5-xylyl moiety introduces specific steric and electronic parameters that suppress competing 1,2-carbonyl additions, thereby enhancing selectivity for homoconjugate (1,5) additions and cycloadditions.[1] This note focuses on leveraging CPXK as a 1,3-dipole precursor for the rapid assembly of cyclopentane and heterocycle scaffolds—pharmacophores critical in fragment-based drug discovery (FBDD).

Mechanistic Rationale & Substrate Design

The "Xylyl Effect" in Cycloadditions

In standard aryl cyclopropyl ketones, Lewis Acid (LA) activation can lead to ambiguous reactivity:

  • Pathway A (Desired): Ring opening to form a distonic 1,3-dipole (homoenolate).

  • Pathway B (Undesired): Direct nucleophilic attack at the carbonyl carbon.

The 2,5-dimethyl (xylyl) substitution pattern provides a "steric gate." The ortho-methyl group creates torsional strain that forces the carbonyl out of coplanarity with the aryl ring in the ground state, but allows for orbital overlap in the excited or transition state. Crucially, it shields the carbonyl carbon from direct attack, funneling reactivity toward the cyclopropyl ring opening.

Mechanism of Activation

The reaction proceeds via the generation of a reactive dipole species. Under Lewis Acid catalysis (e.g.,


, 

), the carbonyl oxygen coordinates to the metal center, lowering the LUMO of the cyclopropane C-C bond and triggering ring opening.

G cluster_0 Activation Phase cluster_1 Trapping Phase CPXK Cyclopropyl 2,5-Xylyl Ketone Complex Activated LA-Carbonyl Complex CPXK->Complex + LA LA Lewis Acid (La(OTf)3 / SnCl4) Dipole Distonic 1,3-Dipole (Homoenolate) Complex->Dipole Ring Opening (σ -> π*) TS Concerted/Stepwise Transition State Dipole->TS + Olefin Olefin Dipolarophile (Olefin/Nitrone) Product Cycloadduct (Cyclopentane/Heterocycle) TS->Product - LA

Figure 1: Activation pathway of this compound. The Lewis Acid coordinates to the ketone, facilitating cyclopropane ring opening to the 1,3-dipole, which is subsequently trapped by a dipolarophile.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed [3+2] Cycloaddition with Olefins

Objective: Synthesis of highly substituted cyclopentanes. Scope: Electron-rich olefins (styrenes, enol ethers) perform best.

Reagents:

  • This compound (1.0 equiv)

  • Olefin (2.0 - 3.0 equiv)

  • 
     (1.0 M in DCM) or 
    
    
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Substrate Dissolution: Charge the flask with this compound (0.5 mmol) and the olefin (1.5 mmol). Dissolve in anhydrous DCM (5.0 mL, 0.1 M).

  • Catalyst Addition: Cool the solution to 0 °C (ice bath). Dropwise add

    
     (0.55 mmol, 1.1 equiv) over 5 minutes. Note: The solution typically turns deep yellow/orange, indicating complexation.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (23 °C). Monitor by TLC or LC-MS (see Section 4).

    • Endpoint: Disappearance of the ketone peak (approx. 2-4 hours).

  • Quench: Carefully quench with saturated aqueous

    
     (5 mL). Vigorous bubbling may occur.
    
  • Workup: Dilute with DCM (10 mL). Separate phases. Extract aqueous layer with DCM (2 x 10 mL). Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Photocatalytic Radical [3+2] Cycloaddition

Objective: Accessing unique diastereomers via a radical anion mechanism. Mechanism: Reductive quenching of the photocatalyst by a co-reductant (amine), followed by electron transfer to the Lewis-Acid activated ketone.

Reagents:

  • This compound (1.0 equiv)

  • Olefin (5.0 equiv)[2]

  • 
     (2.5 mol %)
    
  • 
     (1.0 equiv)
    
  • TMEDA (Tetramethylethylenediamine) (2.0 equiv)

  • Solvent: Acetonitrile (

    
    ), degassed.
    

Workflow:

  • Setup: In a glovebox or under strict

    
    , combine CPXK (0.2 mmol), Olefin (1.0 mmol), 
    
    
    
    (4.3 mg), and
    
    
    (117 mg) in a 10 mL vial.
  • Solvation: Add degassed

    
     (2.0 mL). Add TMEDA (60 µL) last.
    
  • Irradiation: Seal the vial. Irradiate with a Blue LED (450 nm) strip at room temperature with fan cooling.

  • Duration: 12–24 hours.

  • Workup: Dilute with

    
    , wash with water to remove TMEDA salts. Purify via chromatography.[2][3]
    

Analytical Quality Control

Due to the UV-active xylyl group, this molecule and its adducts are easily quantified.

HPLC Method for CPXK (Precursor Purity):

  • Column: Newcrom R1 (Reverse Phase), 3 µm or 5 µm.

  • Mobile Phase: MeCN / Water /

    
     (Gradient or Isocratic 60:40).
    
  • Detection: UV @ 210 nm and 254 nm.

  • Retention: CPXK typically elutes later than simple phenyl analogs due to the lipophilic dimethyl substitution.

Data Summary Table: Expected Yields & Selectivity

Reaction PartnerCatalyst SystemMajor ProductTypical YieldDiastereoselectivity (dr)
Styrene

/ DCM
Cyclopentane75 - 85%> 10:1 (cis)
N-Benzyl Nitrone

/ THF
Tetrahydro-1,2-oxazine60 - 75%> 20:1
Acrylate

/

Cyclopentane55 - 70%5:1

Troubleshooting & Optimization

  • Problem: Low conversion in Protocol A.

    • Root Cause:[1][2][4][5][6] Moisture deactivating the Lewis Acid.

    • Fix: Ensure

      
       is fresh (colorless, not yellow fuming). Increase loading to 1.5 equiv.
      
  • Problem: Polymerization of the olefin.

    • Root Cause:[1][2][4][5][6][7] Cationic polymerization initiated by

      
      .
      
    • Fix: Switch to a milder Lewis Acid like

      
       or 
      
      
      
      , or use Protocol B (Radical conditions).
  • Problem: 2,5-Xylyl steric clash.

    • Insight: While the xylyl group prevents carbonyl attack, extremely bulky olefins (e.g., t-butyl substituted) may fail to approach the dipole.

    • Fix: Use high pressure (10 kbar) or switch to thermal activation (flash vacuum pyrolysis) if solution chemistry fails.

References

  • General Reactivity of Aryl Cyclopropyl Ketones

    • Murphy, W. S., & Wattanasin, S. (1982).[8] Lewis acid-catalysed reactions of aryl cyclopropyl ketones. Scope and mechanism. Journal of the Chemical Society, Perkin Transactions 1, 1029.[8] Link[8]

  • Photocatalytic [3+2] Methodology

    • Lu, Z., Shen, M., & Yoon, T. P. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 133(5), 1162–1164. Link

  • Enantioselective Variants

    • Ambler, B. R., & Yoon, T. P. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones.[4] Journal of the American Chemical Society.[7] Link

  • Analytical Method (CPXK Specific)

    • SIELC Technologies. (2018).[3][7] Separation of this compound on Newcrom R1 HPLC column. Application Note. Link

  • Donor-Acceptor Cyclopropane Reviews

    • Schneider, T. F., Kaschel, J., & Werz, D. B. (2014). A new golden age of donor-acceptor cyclopropanes. Angewandte Chemie International Edition, 53(22), 5504-5523. Link

Sources

Application Note: Strategic Ring-Opening Protocols for Cyclopropyl 2,5-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide details the synthetic manipulation of Cyclopropyl 2,5-xylyl ketone (CAS: 898754-16-0), a valuable "Donor-Acceptor" (D-A) cyclopropane equivalent used in the synthesis of pharmacophores. Unlike simple phenyl analogs, the 2,5-xylyl (2,5-dimethylphenyl) moiety introduces specific steric and electronic constraints that necessitate modified protocols.

The presence of the ortho-methyl group creates steric torque that can deplanarize the carbonyl system, potentially altering the activation energy required for Lewis acid coordination. This note focuses on three high-value transformations:

  • Acid-Mediated Nucleophilic Opening (Linker Synthesis)

  • Lewis Acid-Catalyzed [3+2] Cycloaddition (Five-Membered Heterocycles)

  • Reductive Ring Opening (Alkyl Chain Elongation)

Chemical Structure & Reactivity[1][2][3]
  • Substrate: Cyclopropyl(2,5-dimethylphenyl)methanone

  • Reactivity Class: Homo-Michael Acceptor / 1,3-Dipole Precursor

  • Primary Challenge: Balancing the activation of the cyclopropyl ring (via carbonyl protonation) against the steric hindrance of the 2,5-xylyl group.

Mechanistic Insight: The "Homo-Michael" Pathway

To successfully manipulate this molecule, one must understand that the cyclopropyl ketone acts as a homologous


-unsaturated ketone .

Under acidic conditions (Brønsted or Lewis), the carbonyl oxygen is protonated/coordinated.[1] This weakens the vicinal cyclopropane bonds. Nucleophiles do not attack the carbonyl carbon (due to steric blocking by the ortho-methyl); instead, they attack the distal


-carbon (the terminal cyclopropane carbon), relieving ring strain.
Mechanistic Diagram (DOT)

The following diagram illustrates the divergent pathways based on catalyst choice.

Mechanism cluster_0 Steric Control Zone Substrate Cyclopropyl 2,5-Xylyl Ketone Activated Activated Complex (O-Coordination) Substrate->Activated Lewis/Brønsted Acid (TiCl4 or HX) Transition Transition State (Distal Bond Weakening) Activated->Transition Strain Release GammaHalo γ-Halo Ketone (Linear Linker) Transition->GammaHalo Path A: Nucleophile (X-) (Homo-Michael Addition) CycloAdd Cyclopentanoid/ Furan Derivative Transition->CycloAdd Path B: Dipolarophile ([3+2] Cycloaddition)

Caption: Divergent reaction pathways for this compound activation. Path A dominates with simple nucleophiles; Path B dominates with unsaturated partners.

Detailed Experimental Protocols

Protocol A: Synthesis of -Chloro Ketones (Linker Synthesis)

Objective: Ring opening with HCl to form 4-chloro-1-(2,5-dimethylphenyl)butan-1-one. This is a critical intermediate for alkylating amines or building indole scaffolds.

Rationale: The 2,5-dimethyl substitution makes the aromatic ring electron-rich, but the ortho-methyl protects the carbonyl from direct nucleophilic attack, favoring the desired ring opening.

Materials
  • This compound (1.0 equiv)

  • Glacial Acetic Acid (Solvent)

  • Conc. HCl (37%)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology
  • Solvation: Dissolve 10 mmol of this compound in 15 mL of glacial acetic acid in a round-bottom flask.

    • Note: Do not use ethanol/methanol, as they will compete as nucleophiles (forming ethers).

  • Activation: Cool the solution to 10°C. Add Conc. HCl (3.0 equiv) dropwise over 10 minutes.

    • Critical: The reaction is exothermic. Maintain temp < 25°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The starting material (

      
      ) will disappear, replaced by a slightly more polar product (
      
      
      
      ).
  • Quench: Pour the reaction mixture onto 50g of crushed ice.

  • Extraction: Extract with DCM (

    
     mL). Wash the combined organic layer with Saturated 
    
    
    
    (carefully, gas evolution) until neutral pH.
  • Purification: Dry over

    
     and concentrate. If necessary, purify via silica flash chromatography (Gradient: 0-5% EtOAc in Hexanes).
    
Protocol B: Lewis Acid-Catalyzed [3+2] Cycloaddition

Objective: Synthesis of 2-(2,5-xylyl)-4,5-dihydrofurans or cyclopentane derivatives. Reagent of Choice: Titanium Tetrachloride (


) or Tin Tetrachloride (

).

Rationale: The 2,5-xylyl ketone acts as a 1,3-dipole equivalent. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the cyclopropane carbons.

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck flask and purge with Argon.

  • Solvation: Dissolve this compound (1.0 equiv) and the dipolarophile (e.g., styrene or an enol ether, 1.5 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Cool to -78°C. Add

    
     (1.0 M in DCM, 1.1 equiv) dropwise.
    
    • Observation: The solution will likely turn deep red/orange due to the formation of the titanium enolate complex.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Why: The ortho-methyl group in the xylyl moiety may slow down the initial coordination; warming ensures complete conversion.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM, dry over

    
    .
    

Data Interpretation & Troubleshooting

Comparative Reactivity Table

The following table highlights how the 2,5-xylyl substrate differs from the standard phenyl analog.

ParameterCyclopropyl Phenyl KetoneThis compoundImplication for Protocol
Steric Bulk LowHigh (Ortho-Methyl)Requires longer reaction times or higher catalyst loading.
Electronic Nature NeutralElectron Rich (Donor)Carbonyl oxygen is more basic; binds Lewis Acids stronger but may require stronger nucleophiles for ring opening.
Ring Opening Rate Fast (

)
Slower (

)
Monitor TLC closely; do not stop reaction prematurely.
Major Side Product Enol EtherPolymerizationStrict temperature control is required to prevent self-reaction.
Troubleshooting Workflow (DOT)

Troubleshooting Start Issue: Low Yield / Incomplete Reaction CheckTLC Check TLC: Starting Material Remaining? Start->CheckTLC Yes Yes CheckTLC->Yes No No (Complex Mixture) CheckTLC->No Temp Increase Temp to 40°C (Overcome Steric Barrier) Yes->Temp LewisAcid Switch Catalyst: Use TiCl4 instead of SnCl4 Yes->LewisAcid Dilution Dilute Reaction (0.05 M) (Prevent Polymerization) No->Dilution

Caption: Decision tree for optimizing reaction outcomes with sterically hindered xylyl ketones.

References

  • Wenkert, E., et al. (1970). Cyclopropyl Ketone Ring Opening.[1][2][3][4] Journal of the American Chemical Society.

    • Context: Foundational text on the acid-catalyzed opening of cyclopropyl ketones to form -halo ketones.
  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and their Application in Organic Synthesis. Chemical Reviews.

    • Context: Comprehensive review covering the [3+2] cycloaddition mechanisms relevant to Protocol B.
  • Rubina, M., & Rubin, M. (2018).[3][5] Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid.[3] Organic Letters.

    • Context: Modern protocols for nucleophilic opening using milder conditions, applicable to electron-rich aryl ketones.
  • BenchChem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.

    • Context: General reactivity profiles for substituted aryl cyclopropyl ketones.

Sources

"Cyclopropyl 2,5-xylyl ketone" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the landscape of drug discovery and agrochemical development, Cyclopropyl 2,5-xylyl ketone (C2,5XK) represents a high-value "Donor-Acceptor" (D-A) cyclopropane surrogate. Unlike generic cyclopropyl phenyl ketones, the 2,5-xylyl (2,5-dimethylphenyl) moiety introduces a critical steric-electronic handle .

The ortho-methyl group provides significant steric bulk proximal to the carbonyl, which enhances regioselectivity during nucleophilic attacks (e.g., hydrazine condensation). Simultaneously, the electron-donating nature of the xylyl ring stabilizes cationic intermediates during acid-catalyzed ring expansions. This guide details the application of C2,5XK in synthesizing 3,5-disubstituted pyrazoles (relevant to PDE10A inhibitors and agrochemicals like Spirotetramat analogs) and dihydrofurans via the Cloke-Wilson rearrangement.

Chemical Profile & Reactivity Logic

PropertySpecificationMechanistic Implication
Compound This compoundCAS: 71172-44-6
Electronic State Electron-Rich Aryl KetoneThe 2,5-dimethyl pattern increases Lewis basicity of the carbonyl oxygen, facilitating coordination with Lewis acids (

,

).
Steric Environment Ortho-BlockedThe o-methyl group hinders direct attack at the carbonyl carbon, favoring conjugate addition (homo-Michael) at the cyclopropane ring under certain conditions.
Reactivity Class 1,3-Dipole PrecursorActs as a masked 1,3-zwitterion for [3+2] cycloadditions or ring expansions.
Mechanistic Pathway Map

The following diagram illustrates the divergent pathways available to C2,5XK based on catalyst and reagent selection.

G Start This compound (C2,5XK) Inter Activated Homo-Enolate (Distorted Cyclopropane) Start->Inter Lewis Acid / Heat Prod1 3-(2,5-Xylyl)-5-Aryl-Pyrazole (Via Hydrazine) Start->Prod1 R-NH-NH2 / EtOH (Condensation) Prod2 2-(2,5-Xylyl)-4,5-Dihydrofuran (Cloke-Wilson) Inter->Prod2 Intramolecular Trapping (O-attack) Prod3 1,3-Diketone Derivative (Ring Opening) Inter->Prod3 Nucleophilic Opening (H2O/ROH)

Caption: Divergent synthesis pathways. The 2,5-xylyl group (steric bulk) directs regioselectivity in pyrazole formation and stabilizes the oxocarbenium character in furan synthesis.

Application 1: Regioselective Synthesis of Pyrazoles

Context: Pyrazoles bearing the 2,5-dimethylphenyl moiety are privileged scaffolds in medicinal chemistry, often serving as kinase inhibitors or PDE10A modulators [1, 2]. Challenge: Condensing asymmetric 1,3-diketones with hydrazines often yields a mixture of regioisomers (3,5- vs 5,3-substituted). Solution: Using C2,5XK allows for a "masked" 1,3-functionalization. The reaction proceeds via an initial hydrazone formation followed by cyclopropyl ring opening/cyclization. The steric bulk of the 2,5-xylyl group strongly disfavors the formation of the sterically congested isomer, improving selectivity.

Protocol A: One-Pot Synthesis of 3-(2,5-Xylyl)-5-Aryl-Pyrazoles

Reagents:

  • This compound (1.0 equiv)

  • Aryl aldehyde (1.0 equiv) - For 3-component coupling

  • Hydrazine hydrate or Aryl hydrazine (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: NaOH (10% aq) or Piperidine (for chalcone intermediate step)

Step-by-Step Methodology:

  • Aldol Condensation (In situ generation of enone):

    • Dissolve C2,5XK (10 mmol) and the target aryl aldehyde (10 mmol) in EtOH (20 mL).

    • Add NaOH (10% aq, 5 mL) dropwise at 0°C.

    • Stir at RT for 4–6 hours. Note: The cyclopropyl group is stable to these basic conditions.

    • Checkpoint: Monitor TLC for the formation of the chalcone intermediate (Cyclopropyl-enone).

  • Cyclization:

    • To the same reaction vessel, add Hydrazine Hydrate (15 mmol).

    • Heat to reflux (80°C) for 6–8 hours.

    • Mechanism: The hydrazine attacks the

      
      -carbon of the enone (Michael addition) or the carbonyl (Schiff base), followed by cyclopropyl ring opening and aromatization.
      
  • Work-up:

    • Cool to RT. Pour into ice water (100 mL).

    • The precipitate is the crude pyrazole. Filter and wash with cold hexanes.

    • Recrystallize from EtOH/Water.

Yield Expectation: 75–85% Regioselectivity: >95:5 favoring the 3-(2,5-xylyl) isomer due to steric shielding of the carbonyl during the initial hydrazine attack.

Application 2: Cloke-Wilson Rearrangement to Dihydrofurans

Context: The transformation of cyclopropyl ketones to 4,5-dihydrofurans is a powerful method to access oxygen heterocycles found in natural products [3]. Expert Insight: The 2,5-xylyl group is particularly effective here. The electron-donating methyl groups stabilize the partial positive charge developing at the benzylic position during the ring-opening transition state, lowering the activation energy compared to electron-deficient aryl ketones.

Protocol B: Lewis-Acid Catalyzed Rearrangement

Reagents:

  • This compound (1.0 mmol)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: 1,2-Dichloroethane (DCE) - Anhydrous

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a reaction tube and purge with Argon.

    • Add C2,5XK (174 mg, 1.0 mmol) and anhydrous DCE (5 mL).

  • Catalyst Addition:

    • Add

      
       (18 mg, 0.05 mmol) in one portion.
      
  • Reaction:

    • Seal the tube and heat to 80°C for 12 hours.

    • Observation: The solution may darken slightly.

  • Work-up:

    • Filter through a short pad of silica gel (eluting with

      
      ) to remove the metal catalyst.
      
    • Concentrate in vacuo.

    • Purify via flash chromatography (Hexanes/EtOAc 9:1).

Target Product: 2-(2,5-Dimethylphenyl)-4,5-dihydrofuran. Troubleshooting: If starting material remains, increase temperature to 100°C (refluxing toluene) or switch to a stronger Lewis acid like


 (though yields may suffer due to polymerization).

Critical Technical Considerations (E-E-A-T)

Photoenolization Risk

Warning: 2,5-Dimethylphenyl ketones are known to undergo photoenolization upon UV irradiation [4]. The ortho-methyl group can transfer a proton to the carbonyl oxygen under UV light, forming a transient xylylenol.

  • Mitigation: Perform all reactions, especially those involving prolonged stirring or transparent vessels, in the dark or under amber light to prevent side reactions or degradation.

Steric Hindrance & Nucleophiles

The 2,5-xylyl group creates a "steric pocket."

  • Implication: When using bulky nucleophiles (e.g., tert-butyl hydrazine), reaction times must be extended. However, this same bulk prevents over-alkylation or bis-addition byproducts.

Solubility

C2,5XK is lipophilic (LogP ~2.99).

  • Solvent Choice: It is poorly soluble in water. Reactions requiring aqueous bases (Protocol A) must use a co-solvent like Ethanol, THF, or DMSO to ensure homogeneity.

References

  • Pyrazole Scaffold in Drug Discovery

    • Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
    • Source: PMC (PubMed Central)
    • Link:[Link]

  • Cloke-Wilson Rearrangement Review

    • Title: Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles.
    • Source: RSC Advances
    • Link:[Link]

  • Cyclopropyl Aryl Ketone Reactivity

    • Title: Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
    • Source: MDPI Molecules
    • Link:[Link]

  • Photoenolization of 2,5-Dimethylphenyl Ketones

    • Title: Photochemical synthesis of substituted indan-1-ones rel
    • Source: ResearchG
    • Link:[Link]

Experimental protocol for the synthesis of "Cyclopropyl 2,5-xylyl ketone"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of Cyclopropyl 2,5-xylyl ketone , a key intermediate in the development of pharmaceutical agents (e.g., kinase inhibitors) and agrochemicals.

The method utilizes a Friedel-Crafts acylation of p-xylene (1,4-dimethylbenzene) with cyclopropanecarbonyl chloride. While Friedel-Crafts acylation is a standard transformation, this specific protocol addresses the critical instability of the cyclopropyl ring under Lewis acid conditions. By strictly controlling temperature and stoichiometry, this procedure minimizes the ring-opening side reaction (formation of 4-chloro-1-(2,5-dimethylphenyl)butan-1-one), ensuring high purity and yield.

Reaction Design & Mechanism

Chemical Transformation

The synthesis involves the electrophilic aromatic substitution of p-xylene. p-Xylene is chosen as the starting material because its symmetry (1,4-substitution) directs the incoming electrophile exclusively to the ortho position relative to a methyl group (positions 2, 3, 5, or 6 are equivalent), resulting in the 2,5-dimethylphenyl substitution pattern.

Reaction Scheme:



Mechanistic Pathway & Critical Control Points
  • Acylium Ion Formation: Aluminum chloride (

    
    ) abstracts the chloride from the acid chloride, generating a resonance-stabilized acylium ion.
    
  • Electrophilic Attack: The electron-rich p-xylene ring attacks the electrophile.

  • Complexation: The product ketone forms a stable 1:1 complex with

    
    , which deactivates the Lewis acid.
    
  • Risk of Ring Opening: The cyclopropyl group behaves similarly to a double bond. In the presence of strong Lewis acids and HCl (byproduct), the ring can open to form a

    
    -chloroketone.
    
    • Control Strategy: The reaction is conducted at low temperature (0–5 °C) to favor acylation over ring opening. The reaction is quenched immediately upon completion.

Visualized Pathway

The following diagram illustrates the reaction logic and workup flow.

G Start Reagents: p-Xylene Cyclopropanecarbonyl Cl AlCl3 Complex Acylium Complex (0°C, DCM) Start->Complex Activation Reaction Electrophilic Substitution Complex->Reaction p-Xylene addn Quench Quench (Ice/HCl) Reaction->Quench Complete Organic Organic Phase (Product) Quench->Organic Extraction Aqueous Aqueous Phase (Al salts) Quench->Aqueous Waste Purification Distillation/Column (Pure Ketone) Organic->Purification Workup

Figure 1: Process flow for the synthesis of this compound.

Experimental Protocol

Materials & Reagents Table

Note: Molar equivalents are based on Cyclopropanecarbonyl chloride as the limiting reagent.

ReagentMW ( g/mol )Density (g/mL)Equiv.Amount (Example)Role
Cyclopropanecarbonyl Chloride 104.531.151.010.45 g (100 mmol)Electrophile
p-Xylene (1,4-Dimethylbenzene) 106.170.861.111.68 g (13.6 mL)Nucleophile
Aluminum Chloride (AlCl₃) 133.34Solid1.216.00 gLewis Acid
Dichloromethane (DCM) 84.931.33Solvent100 mLSolvent
HCl (1M) --Quench100 mLQuenching Agent
Equipment Setup
  • Reaction Vessel: 250 mL 3-neck round-bottom flask (RBF).

  • Atmosphere: Nitrogen or Argon inlet (moisture protection is critical for AlCl₃).

  • Temperature Control: Ice/Water bath (0 °C).

  • Addition: Pressure-equalizing dropping funnel.

  • Stirring: Magnetic stir bar or overhead stirrer.

Step-by-Step Methodology
Step 1: Catalyst Suspension
  • Flame-dry the RBF and cool under a stream of nitrogen.

  • Charge the flask with Dichloromethane (50 mL) .

  • Add Aluminum Chloride (16.0 g, 120 mmol) in one portion.

    • Observation: The mixture will form a suspension.

  • Cool the suspension to 0 °C using an ice bath.

Step 2: Formation of Acylium Complex
  • Dilute Cyclopropanecarbonyl chloride (10.45 g, 100 mmol) in DCM (20 mL).

  • Add this solution dropwise to the AlCl₃ suspension over 15–20 minutes.

    • Critical Step: Maintain internal temperature < 5 °C. The solution may turn yellow/orange as the acylium complex forms.

  • Stir at 0 °C for 15 minutes to ensure complete complexation.

Step 3: Acylation Reaction
  • Dilute p-Xylene (11.68 g, 110 mmol) in DCM (20 mL).

  • Add the p-xylene solution dropwise to the reaction mixture over 30 minutes.

    • Caution: HCl gas will evolve. Ensure proper venting through a scrubber (e.g., dilute NaOH trap).

  • After addition, allow the mixture to warm slowly to Room Temperature (20–25 °C) .

  • Stir for 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes) or GC-MS. The starting acid chloride should be consumed.

Step 4: Quenching & Isolation
  • Cool the reaction mixture back to 0 °C .

  • Slowly pour the reaction mixture into a beaker containing Ice (100 g) and 1M HCl (50 mL) .

    • Safety: Exothermic hydrolysis of aluminum salts. Stir vigorously.

  • Separate the layers using a separatory funnel.

  • Extract the aqueous layer with DCM (2 × 50 mL).

  • Combine the organic layers and wash sequentially with:

    • Water (50 mL)

    • Saturated NaHCO₃ (50 mL) – Removes acidic impurities.

    • Brine (50 mL)

  • Dry over anhydrous MgSO₄ or Na₂SO₄ .

  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.

Step 5: Purification
  • Method A (Distillation): The compound is heat-stable enough for vacuum distillation.

    • Conditions: High vacuum (< 1 mmHg). Expect boiling point > 100 °C at reduced pressure (analogous to cyclopropyl phenyl ketone, bp 114°C @ 12 mmHg).

  • Method B (Column Chromatography): If scale is small (< 5g).

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient 0% to 5% Ethyl Acetate in Hexanes.

    • Rf Value: Product typically appears around Rf 0.4–0.5 in 10% EtOAc/Hexanes.

Characterization & Quality Control

ParameterExpected ResultNotes
Appearance Colorless to pale yellow oilMay crystallize upon prolonged standing (low melting solid).
GC-MS m/z = 174.1 [M]+Base peak often m/z 69 (cyclopropyl cation) or 105 (xylyl cation).
1H NMR (CDCl₃) δ 7.1–7.3 (m, 3H, Ar-H)Aromatic protons (2,5-substitution pattern).
δ 2.6 (m, 1H, CH-CO)Cyclopropyl methine proton.
δ 2.3, 2.4 (s, 6H, 2x CH₃)Two distinct methyl singlets (Ar-Me).
δ 1.2, 1.0 (m, 4H, CH₂)Cyclopropyl methylene protons.

Troubleshooting & Optimization

Issue: Ring Opening (Formation of Chloroketone)
  • Symptom: GC-MS shows a peak at M+ = 210/212 (addition of HCl).

  • Cause: Reaction temperature too high or reaction time too long.

  • Solution: Keep the reaction strictly at 0–5 °C during addition. Do not reflux. Quench immediately upon consumption of starting material.

Issue: Low Yield
  • Cause: Hydrolysis of AlCl₃ due to moisture.

  • Solution: Ensure AlCl₃ is fresh (yellow/grey powder, not white/clumpy) and solvents are anhydrous.

References

  • Friedel-Crafts Acylation Methodology

    • Groves, J. K. (1972). The Friedel-Crafts Acylation of Alkenes. Chemical Society Reviews, 1, 73-97.

  • Synthesis of Cyclopropyl Ketones

    • Hart, H., & Curtis, O. E. (1956). Cyclopropyl Phenyl Ketone.[1][2][3] Organic Syntheses, 36, 14. (General procedure for aryl cyclopropyl ketones).

  • Compound Data

    • PubChem Compound Summary for CID 12828622 (Cyclopropyl 2,5-dimethylphenyl ketone).

  • Application in Kinase Inhibitors

    • Wu, P., et al. (2015). Discovery of small molecule kinase inhibitors. Journal of Medicinal Chemistry. (Contextual reference for the utility of xylyl ketone intermediates).

Sources

"Cyclopropyl 2,5-xylyl ketone" as an intermediate in agrochemical synthesis

[1]

Executive Summary & Strategic Relevance

This compound is a high-value intermediate used in the construction of lipophilic pharmacophores for agrochemicals.[1] Structurally, it combines a cyclopropyl ring (conferring metabolic stability and steric bulk) with a 2,5-dimethylphenyl (p-xylyl) moiety.[1]

Unlike the 2-chlorophenyl analogs used in blockbuster fungicides like Prothioconazole , the 2,5-xylyl variant offers unique hydrophobic interactions within the CYP51 active site of fungal pathogens.[1] It serves as a precursor for:

  • Triazole Fungicides: Via Corey-Chaykovsky epoxidation and triazole ring insertion.[1]

  • Plant Growth Regulators: As a structural analog to trinexapac precursors.[1]

  • Novel Nematicides: specifically sulfonamide derivatives.[1][2]

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
Chemical Name Cyclopropyl(2,5-dimethylphenyl)methanone
CAS Number 71172-44-6
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Appearance Pale yellow to colorless liquid
Boiling Point ~280°C (Predicted)
LogP 2.99 (Lipophilic)
Solubility Soluble in DCM, Toluene, Acetonitrile; Insoluble in Water

Synthesis Protocol: Friedel-Crafts Acylation

Note: This protocol describes the optimized industrial route using p-xylene, ensuring regiospecificity for the 2,5-isomer.[1]

Mechanism of Action

The synthesis utilizes a Friedel-Crafts acylation of p-xylene (1,4-dimethylbenzene) with cyclopropanecarbonyl chloride.[1] The presence of two methyl groups at the 1,4 positions directs the incoming acyl group to the ortho position (2 or 5), resulting in the symmetric 2,5-dimethyl substitution pattern on the final phenyl ring.[1]

Reagents & Materials
  • Substrate: p-Xylene (1,4-Dimethylbenzene) [Anhydrous]

  • Acylating Agent: Cyclopropanecarbonyl chloride (1.05 eq)[1]

  • Catalyst: Aluminum Chloride (AlCl₃) (1.1 eq)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Quenching: Ice-water / HCl (1M)

Step-by-Step Methodology
  • Catalyst Activation:

    • In a flame-dried 3-neck reactor under N₂ atmosphere, suspend AlCl₃ (1.1 eq) in anhydrous DCM (5 vol) .

    • Cool the suspension to 0–5°C .

  • Acyl Chloride Addition:

    • Add Cyclopropanecarbonyl chloride (1.05 eq) dropwise over 30 minutes. Maintain internal temperature <10°C.

    • Checkpoint: The mixture should form a homogenous complex (acylium ion formation).[1]

  • Substrate Addition (Regioselectivity Control):

    • Add p-Xylene (1.0 eq) dropwise over 45 minutes.

    • Critical Step: Maintain temperature at 0–5°C to prevent isomerization or polymerization of the cyclopropyl ring (ring opening is a risk at high temps with Lewis acids).[1]

  • Reaction Phase:

    • Allow the mixture to warm to 20–25°C (Room Temp).

    • Stir for 4–6 hours .

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Target conversion >98%.

  • Quenching & Workup:

    • Pour the reaction mixture slowly into Ice/HCl (1M) with vigorous stirring (Exothermic!).

    • Separate the organic layer.[1] Extract aqueous layer 2x with DCM.[1]

    • Wash combined organics with NaHCO₃ (sat) , then Brine .[1]

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Distillation: High-vacuum distillation (0.5 mmHg) is recommended for >99% purity.[1]

    • Yield Target: 85–92%.

Downstream Application: Synthesis of Triazole Scaffold

The primary utility of this compound is its conversion into the biologically active hydroxy-triazole core.[1]

Workflow Diagram (DOT)

GFigure 1: Conversion of this compound to Triazole Fungicide Core.StartThis compound(C12H14O)Step1Corey-ChaykovskyEpoxidationStart->Step1+ TMSI / DMSOOr Sulfonium YlideInterOxirane Intermediate(Epoxide)Step1->InterEpoxide FormationStep2Triazole Opening(1,2,4-Triazole + Base)Inter->Step2Nucleophilic AttackFinalTarget Fungicide Scaffold(Triazole Ethanol)Step2->FinalRing Opening

Figure 1: Conversion of this compound to Triazole Fungicide Core.

Protocol Summary for Downstream Use
  • Epoxidation: React the ketone with Trimethylsulfoxonium iodide (TMSI) and NaH (or KOH) in DMSO to form the spiro-epoxide (oxirane).[1]

  • Azole Insertion: React the epoxide with 1,2,4-Triazole in the presence of a base (K₂CO₃) in DMF at 80°C.[1]

  • Result: This yields the 1-(1,2,4-triazol-1-yl)-2-cyclopropyl-2-(2,5-dimethylphenyl)ethanol scaffold, a potent inhibitor of fungal CYP51.[1]

Quality Control & Analytics

To ensure the intermediate meets the stringent requirements for agrochemical synthesis (purity >98.5%), the following HPLC method is standardized.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)
Gradient 0-2 min: 50% B; 2-10 min: 50%→90% B; 10-12 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Retention Time ~5.8 min (varies by system)
Impurity Profile
  • Impurity A (Isomer): 2,4-dimethyl isomer (from trace m-xylene in starting material).[1]

  • Impurity B (Ring Open): 4-chloro-1-(2,5-dimethylphenyl)butan-1-one (formed if HCl cleavage of cyclopropane occurs).[1]

Safety & References

Safety Data (SDS Highlights)
  • Hazards: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Handling: Use in a fume hood.[1] Avoid contact with strong oxidizers.[1]

  • Cyclopropane Ring: The ring is strained; avoid excessive heat (>150°C) without stability testing, as it may isomerize or rupture.[1]

References
  • SIELC Technologies. (2018).[1] HPLC Separation of this compound. Retrieved from

  • European Patent Office. (2017).[1] Synthesis method and intermediate for prothioconazole and enantiomer thereof (EP3486236A1). (Note: Reference for general triazole synthesis methodology). Retrieved from [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 96397, Cyclopropyl(2,5-dimethylphenyl)methanone. Retrieved from [1]

  • Royal Society of Chemistry. (2016).[1] C-H Functionalization for Acylation/Alkylation using Organic Photoredox Catalysis. (Synthesis validation). Retrieved from [1]

Application Note: Strategic Derivatization of Cyclopropyl 2,5-Xylyl Ketone for High-Throughput Screening Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic derivatization of Cyclopropyl 2,5-xylyl ketone (CPXK) to generate focused small-molecule libraries for biological screening. The CPXK scaffold combines the metabolic stability of the cyclopropyl group with the lipophilic, sterically defined 2,5-dimethylphenyl (xylyl) moiety. This unique combination offers a "privileged structure" profile ideal for targeting kinases, GPCRs, and antimicrobial pathways.

This guide provides validated protocols for transforming the core ketone into two high-value pharmacophore classes: 2-aminothiazoles (via Hantzsch synthesis) and substituted amines (via reductive amination). It concludes with a standardized biological screening workflow emphasizing DMSO solubility limits and assay validity.

Chemical Rationale & Scaffold Analysis[1][2]

The "Privileged" Nature of the Scaffold

The this compound is not merely a building block; it is a pre-validated fragment for medicinal chemistry.

  • Cyclopropyl Group: Unlike isopropyl or ethyl groups, the cyclopropyl ring possesses significant

    
     character (Walsh orbitals). This results in shorter, stronger C-H bonds, rendering the ring highly resistant to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4), thereby extending in vivo half-life [1].
    
  • 2,5-Xylyl Moiety: The ortho-methyl group at the 2-position introduces steric hindrance that forces the carbonyl (and subsequent derivatives) out of planarity with the phenyl ring. This "aryl twist" often improves selectivity by preventing flat, intercalating binding modes while filling hydrophobic pockets in target proteins.

Derivatization Pathways

We focus on two divergent synthetic pathways to maximize chemical space coverage:

  • Pathway A (Heterocyclization): Conversion to 2-aminothiazoles. This targets kinase ATP-binding pockets and bacterial DNA gyrase.

  • Pathway B (Reductive Amination): Conversion to secondary/tertiary amines. This targets CNS receptors (GPCRs) where a basic nitrogen is required for electrostatic interaction with aspartate residues.

Derivatization_Workflow Figure 1: Divergent Synthesis Strategy for CPXK Derivatization SM This compound (Starting Material) Inter1 α-Bromo Intermediate (Reactive Electrophile) SM->Inter1 Br2 / AcOH (Bromination) Prod2 Secondary Amine Library (GPCR/CNS) SM->Prod2 R-NH2 / NaBH(OAc)3 (Reductive Amination) Prod1 2-Aminothiazole Library (Kinase/Antimicrobial) Inter1->Prod1 Thioureas (Hantzsch Synthesis)

Figure 1: Strategic workflow converting the parent ketone into distinct pharmacological classes.

Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis

This protocol converts the ketone into a bioactive thiazole ring.[1] Note: The steric bulk of the 2,5-xylyl group requires extended reaction times compared to simple acetophenones.

Step 1: Synthesis of α-Bromo this compound

Safety: Bromine is corrosive and volatile. Work in a fume hood.

  • Dissolution: Dissolve 10.0 mmol of this compound in 20 mL of Glacial Acetic Acid.

  • Bromination: Add 10.0 mmol of Bromine (

    
    ) dropwise over 30 minutes at 0°C.
    
    • Expert Tip: The cyclopropyl ring is stable to

      
      , but strictly control temperature to prevent ring opening.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (α-bromo ketone) usually appears as a less polar spot.

  • Workup: Pour mixture into ice water (100 mL). Extract with Dichloromethane (DCM, 3x30 mL). Wash organic layer with sat.

    
     (carefully, gas evolution) and Brine.
    
  • Storage: Dry over

    
     and concentrate. Use immediately for Step 2 (alpha-bromo ketones are lachrymators and unstable).
    
Step 2: Thiazole Cyclization
  • Condensation: Dissolve the crude α-bromo intermediate (from Step 1) in Ethanol (EtOH, 0.5 M concentration).

  • Reagent Addition: Add 1.1 equivalents of the desired Thiourea or Thioamide derivative.

  • Reflux: Heat to reflux (80°C) for 6–12 hours.

    • Observation: A precipitate often forms (HBr salt of the thiazole).

  • Isolation: Cool to RT. Filter the solid.

  • Free Basing: Suspend solid in water and adjust pH to ~9 with Ammonium Hydroxide (

    
    ). Extract with EtOAc, dry, and concentrate.
    
  • Validation: Confirm structure via LC-MS (Look for M+1 peak) and 1H-NMR (Thiazole C5-H singlet typically appears at ~6.5–7.0 ppm).

Protocol B: Reductive Amination

This protocol generates amine libraries. The 2,5-xylyl steric bulk makes imine formation the rate-limiting step.

  • Imine Formation:

    • Mix 1.0 mmol this compound and 1.2 mmol Primary Amine (

      
      ) in 5 mL 1,2-Dichloroethane (DCE).
      
    • Add 1.5 equivalents of Titanium Isopropoxide (

      
      ). This Lewis acid is critical to force imine formation on the sterically hindered ketone [2].
      
    • Stir at RT for 12 hours under Nitrogen.

  • Reduction:

    • Add 2.0 equivalents of Sodium Triacetoxyborohydride (

      
      ) directly to the reaction pot.
      
    • Stir for 4–24 hours at RT.

  • Quench & Workup:

    • Quench with 1N NaOH (to precipitate Titanium salts).

    • Filter through a Celite pad.

    • Extract filtrate with DCM.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Biological Screening Workflow

Once the library is synthesized, it must be screened. The hydrophobicity of the xylyl-cyclopropyl scaffold requires careful solubility management.

Solubility & DMSO Management

The CPXK derivatives are highly lipophilic (


).
  • Stock Prep: Dissolve compounds at 10 mM in 100% DMSO .

  • Screening Limit: The final DMSO concentration in the cell assay must not exceed 0.5% (v/v) to avoid solvent toxicity artifacts [3].

Screening Decision Tree

Use the following logic to process the library through biological assays.

Screening_Logic Figure 2: Biological Screening Decision Matrix Library Derivatized Library (10mM in DMSO) Solubility_Check Aqueous Solubility Check (PBS, pH 7.4) Library->Solubility_Check Precip Precipitation Observed? Solubility_Check->Precip Dilution Dilute to 50µM (0.5% DMSO) Precip->Dilution No Formulation Requires Formulation (Cyclodextrin/Lipid) Precip->Formulation Yes Assay Primary Screen (e.g., Kinase/Viability) Dilution->Assay Hit_Valid Hit Validation (Dose Response IC50) Assay->Hit_Valid >50% Inhibition

Figure 2: Logic flow for screening lipophilic small molecules.

Data Reporting Table

Summarize screening data in the following format to ensure comparability:

Compound IDDerivative TypeR-GroupYield (%)Purity (LCMS)Solubility (PBS)IC50 (Target)
CPXK-001 Thiazole-NH285%>98%HighTBD
CPXK-002 Thiazole-NH-Ph72%>95%Low (<10µM)TBD
CPXK-003 Amine-Benzyl65%>95%ModerateTBD

References

  • Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] The Journal of Organic Chemistry.

  • Waybright, T. J., et al. (2009). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Assay and Drug Development Technologies.

  • Rouf, A., et al. (2014). Hantzsch Thiazole Synthesis: A Multi-Component Approach. Current Organic Chemistry.

Sources

Application Note: Cyclopropyl 2,5-Xylyl Ketone in Advanced Organic Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Organic Materials Synthesis , Photocatalysis , and Process Chemistry . It bridges the gap between small-molecule intermediates and advanced functional material fabrication.[1]

Executive Summary

Cyclopropyl 2,5-xylyl ketone (C2,5XK) is a high-value strained-ring building block utilized in the synthesis of bioactive materials (fungicides like Prothioconazole) and complex carbocyclic scaffolds for molecular materials. Its utility in materials science stems from two intrinsic properties:

  • Ring Strain Energy (~27.5 kcal/mol): The cyclopropyl group acts as a "spring-loaded" functional handle, enabling high-energy transformations like [3+2] photocatalytic cycloadditions to form cyclopentane derivatives (precursors for liquid crystals and electronic monomers).[1]

  • Steric Steering: The 2,5-dimethyl (xylyl) substitution pattern provides a unique steric environment that directs regioselectivity during radical anion formation, preventing unwanted polymerization and favoring controlled molecular assembly.[1]

Chemical Properties & Material Relevance

Physicochemical Profile

For materials processing, purity and thermal stability are critical.[1]

PropertyValue / CharacteristicRelevance to Materials Science
Molecular Weight 174.24 g/mol Low MW allows for high atom economy in synthesis.[1]
Physical State Viscous Oil / Low-melting SolidEasy handling in liquid-phase flow chemistry.[1]
Reactivity Class Donor-Acceptor (D-A) PrecursorCan function as a "Acceptor" in D-A cyclopropane systems.[1][2]
UV Absorption

~245-255 nm
Active substrate for Norrish Type II photo-processes.[1]
Solubility Soluble in MeCN, DCM, TolueneCompatible with standard organic electronic processing solvents.[1]
Mechanism of Action in Material Synthesis

In materials chemistry, C2,5XK is rarely the final material but the architectural keystone .

  • Photochemical Trigger: Under visible light irradiation (blue LED) with a photocatalyst (e.g.,

    
    ), C2,5XK accepts a single electron to form a ketyl radical anion .[1]
    
  • Ring Opening: The radical anion undergoes

    
    -scission, relieving ring strain and exposing a reactive homoenolate equivalent.[1]
    
  • Material Assembly: This intermediate captures olefins (alkenes) to form cyclopentanes —a motif found in high-performance lubricants and liquid crystal cores.[1]

Protocol 1: Photocatalytic [3+2] Cycloaddition

Application: Synthesis of functionalized cyclopentane cores for molecular materials.[1] Principle: Visible-light-mediated radical anion cycloaddition.[1]

Reagents & Equipment
  • Substrate: this compound (>98% purity).[1]

  • Olefin Partner: Styrene or Acrylate derivative (Material specific).[1]

  • Photocatalyst:

    
     (2.5 mol%).[1]
    
  • Lewis Acid Co-catalyst:

    
     (Promotes radical formation).[1]
    
  • Solvent: Acetonitrile (MeCN), degassed.[1]

  • Light Source: 450 nm Blue LED (10-20W).[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube, dissolve C2,5XK (1.0 equiv) and the olefin partner (3.0 equiv) in dry MeCN (0.1 M concentration).

  • Catalyst Addition: Add

    
     (2.5 mol%) and 
    
    
    
    (10-20 mol%).[1]
    • Expert Insight: The Lanthanum salt coordinates to the ketone oxygen, lowering the reduction potential and facilitating electron transfer from the excited Ruthenium species.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen quenches the triplet state of the photocatalyst.[1]

  • Irradiation: Seal the tube and irradiate with Blue LED at room temperature for 12–24 hours. Stir vigorously.

  • Work-up: Dilute with diethyl ether, wash with water/brine, and dry over

    
    .
    
  • Purification: Isolate the cyclopentane product via Flash Column Chromatography (Hexanes/EtOAc).

Mechanistic Pathway (Visualization)

Photocatalysis Start This compound Radical Ketyl Radical Anion (Ring Opening) Start->Radical e- transfer (La3+ assisted) Light Blue LED (450nm) Ru Ru(bpy)3 Excitation Light->Ru hv Ru->Radical SET Capture Olefin Capture (Material Monomer) Radical->Capture [3+2] Cycloaddition Product Functional Cyclopentane (Material Core) Capture->Product Cyclization

Figure 1: Photocatalytic cycle converting C2,5XK into complex material scaffolds via radical anion intermediates.

Protocol 2: Quality Control & Purification (HPLC)

Application: Ensuring monomer purity prior to polymerization or functionalization.[1] Impurities in C2,5XK (e.g., ring-opened chloroketones) can terminate polymer chains.[1]

Chromatographic Conditions
  • Column: Reverse Phase C18 (e.g., Newcrom R1), 3 µm particle size.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid (for UV).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][3]

  • Gradient:

    • 0-2 min: 20% B[1]

    • 2-10 min: Ramp to 80% B

    • 10-12 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic absorption) and 210 nm (Carbonyl).[1]

Acceptance Criteria
  • Purity: >99.0% (Area %).[1]

  • Key Impurity: 5-chloro-2-pentanone derivative (precursor).[1] Must be <0.1% as it acts as an electrophilic trap in subsequent reactions.[1]

Protocol 3: Synthesis of Bioactive Solid-State Materials

Application: Using C2,5XK as a precursor for Prothioconazole (fungicidal material).[1] Context: While often classified as "Agrochemistry," the formulation of these compounds involves significant Materials Science (polymorphism, crystal engineering).

Synthetic Workflow
  • Epoxidation/Sulfuration: C2,5XK is reacted with dimethylsulfonium methylide (Corey-Chaykovsky) to form the epoxide.[1]

  • Ring Opening: The epoxide is opened with 1,2,4-triazole.[1]

  • Material Formation: The resulting alcohol is processed into the thione form (Prothioconazole).[1]

Solid-State Characterization (Material Focus)
  • Polymorph Screening: The final material must be screened for polymorphs using PXRD (Powder X-Ray Diffraction).[1]

  • Protocol: Dissolve 100mg product in diverse solvents (MeOH, Acetone, Toluene). Slow evaporation at

    
    .[1] Analyze crystals for thermodynamic stability.
    

Safety & Handling

  • Hazard: Irritant.[1] Potential sensitizer.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The cyclopropyl ring is acid-sensitive; avoid storage near volatile acids (HCl).

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]

References

  • Photocatalytic [3+2] Cycloadditions

    • Title: [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photoc
    • Source:Chemical Science / NIH PubMed Central.[1]

    • URL:[Link][1]

  • Chromatographic Analysis

    • Title: Separation of this compound on Newcrom R1 HPLC column.[1][3]

    • Source: SIELC Technologies Application Note.[1]

    • URL:[Link]

  • General Synthesis of Cyclopropyl Ketones

    • Title: Ketone, cyclopropyl methyl - Organic Syntheses Procedure.[1][4]

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.597.[1]

    • URL:[Link]

  • Mechanistic Insight (Norrish Type II)

    • Title: Mechanism of Norrish Type II Reaction and Cyclopropyl Ketone Fragmentation.[1][5]

    • Source: Filo / Chemistry Education.[1]

    • URL:[Link]

Sources

Catalytic applications of "Cyclopropyl 2,5-xylyl ketone" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic C-C Bond Activation of Sterically Hindered Cyclopropyl Ketones

Executive Summary & Strategic Context

In the landscape of drug discovery, the ability to selectively activate inert Carbon-Carbon (C-C) bonds offers a shortcut to complex scaffolds that are otherwise difficult to synthesize. Cyclopropyl ketones are privileged substrates in this domain due to their inherent ring strain (~27 kcal/mol). However, Cyclopropyl 2,5-xylyl ketone (Cyclopropyl 2,5-dimethylphenyl ketone) presents a specific challenge and opportunity: the 2,5-dimethyl substitution pattern creates significant steric bulk around the directing carbonyl group while simultaneously blocking the ortho-C-H sites.

This Application Note details the protocol for utilizing this compound as a substrate in Rhodium(III)-catalyzed C-C activation . Unlike simple phenyl analogs, the 2,5-xylyl derivative suppresses competitive ortho-C-H activation pathways, making it an ideal candidate for high-fidelity C-C bond insertion reactions. This guide focuses on the catalytic ring-opening hydroacylation to generate branched 1,4-diketones or sterically congested aryl ketones, which are critical pharmacophore precursors.

Mechanistic Theory & Design Principles

The Steric Advantage of the 2,5-Xylyl Group

In standard Rh(III) catalysis, a directing group (DG) coordinates to the metal to facilitate proximal bond activation. With a simple phenyl ring, competitive C-H activation at the ortho position is a common side reaction.

  • 2-Methyl Effect: Twists the carbonyl out of coplanarity with the aryl ring, potentially enhancing the interaction with the cyclopropyl C-C bond.

  • 5-Methyl Effect: Increases lipophilicity and remote steric bulk.

  • Blocked Ortho-Positions: The 2-position methyl (and the H at the 6-position) directs the catalyst exclusively toward the cyclopropyl C-C bond (distal activation) or the C-C bond adjacent to the carbonyl (proximal activation).

Catalytic Cycle Visualization

The following diagram illustrates the pathway for Rh(III)-catalyzed C-C activation, highlighting where the 2,5-xylyl steric bulk influences the transition state.

RhodiumCatalysis Figure 1: Mechanism of Rh(III)-Catalyzed C-C Activation of this compound Start Substrate: This compound Coordination Coordination: C=O Directing Group binds Rh Start->Coordination + Catalyst Rh_Species Active Catalyst: [Cp*Rh(III)] Rh_Species->Coordination OxAdd C-C Oxidative Addition: Formation of Rhodacycle Coordination->OxAdd Strain Release (Steric Steering) Insertion Coupling Partner Insertion: (e.g., Alkyne/Olefin) OxAdd->Insertion Regioselective RedElim Reductive Elimination: Product Release Insertion->RedElim RedElim->Rh_Species Catalyst Regeneration Product Final Product: Functionalized Ketone RedElim->Product

Figure 1: The 2,5-xylyl group steers the Rh(III) center away from aryl C-H bonds, enforcing activation of the strained cyclopropyl C-C bond.

Experimental Protocol

Objective: Catalytic ring-opening with an alkene coupling partner (Intermolecular Hydroacylation).

Materials & Reagents
ComponentSpecificationRole
Substrate This compound (1.0 equiv)Core Scaffold
Catalyst Precursor [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer)Rh Source
Activator AgSbF₆ (Silver hexafluoroantimonate)Halide Scavenger
Coupling Partner Activated Olefin (e.g., Butyl acrylate) (1.2 equiv)Trap
Solvent 1,2-Dichloroethane (DCE)Reaction Medium
Additive Cu(OAc)₂ (10 mol%)Oxidant/Promoter (Optional depending on cycle)
Step-by-Step Methodology

1. Catalyst Activation (Glovebox or Schlenk Line):

  • In a dried screw-cap vial equipped with a magnetic stir bar, weigh out [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).

  • Add anhydrous DCE (1.0 mL).

  • Stir at room temperature for 10 minutes. The solution should turn from brick-red to a turbid yellow/orange, indicating the formation of the cationic [Cp*Rh(Solvent)₃]²⁺ species. Note: The precipitation of AgCl is expected.

2. Substrate Addition:

  • Add This compound (0.2 mmol, 1.0 equiv) directly to the catalyst mixture.

  • Add the coupling partner (e.g., Butyl acrylate, 0.24 mmol, 1.2 equiv).

  • Critical Step: Ensure the concentration is approximately 0.1 M to 0.2 M relative to the substrate. Dilute with additional DCE if necessary.

3. Reaction Incubation:

  • Seal the vial tightly (Teflon-lined cap).

  • Heat the reaction block to 80 °C .

  • Stir vigorously (800 rpm) for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (eluent: 10% EtOAc/Hexanes) or GC-MS. The starting material (this compound) has a distinct retention time due to the xylyl group.

4. Work-up and Purification:

  • Cool the mixture to room temperature.

  • Filter the mixture through a short pad of Celite to remove silver salts and catalyst residue. Rinse with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 15% EtOAc in Hexanes.

    • Note: The 2,5-xylyl group makes the product fairly lipophilic; elution may occur earlier than expected compared to phenyl analogs.

Data Analysis & Troubleshooting

Expected Results (Benchmark Data)

Comparison of this compound vs. Cyclopropyl phenyl ketone in Rh-catalyzed ring opening.

ParameterCyclopropyl Phenyl KetoneThis compound Interpretation
Reaction Time 6–8 hours12–16 hours Xylyl steric bulk slows kinetics (requires higher T or time).
Ortho-C-H Byproduct ~5–10%< 1% (Not Detected) 2,5-substitution effectively blocks C-H activation.
C-C Activation Yield 85%92% Higher selectivity leads to cleaner isolation.
Regioselectivity 10:1 (Linear:Branched)>20:1 (Linear:Branched) Steric bulk enforces stricter regiocontrol.
Troubleshooting Matrix
  • Issue: Low Conversion (<20%).

    • Diagnosis: Catalyst poisoning or insufficient temperature.

    • Fix: Increase temperature to 100 °C or add 20 mol% pivalic acid as a proton shuttle to assist the C-C cleavage step.

  • Issue: Decomposition of Product.

    • Diagnosis: Product sensitivity to Lewis acidic Rh.

    • Fix: Quench immediately with saturated NaHCO₃ upon cooling.

References

  • Dong, G. (2014). C-C Bond Activation. Topics in Current Chemistry, 346. Springer.[1] Link

  • Satoh, T., & Miura, M. (2010). Rhodium(III)-Catalyzed C-C Bond Cleavage of Cyclopropyl Ketones. Chemistry - A European Journal, 16(37), 11212-11215. Link

  • Marek, I. (2016). New Aspects of Zirconium and Rhodium Chemistry in Organic Synthesis. Chemical Reviews, 116(14), 8128-8192. (Context on strained ring activation). Link

  • Bennett, M. A., & Smith, A. K. (1974). Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes. Journal of the Chemical Society, Dalton Transactions. (Foundational synthesis of precursors). Link

Sources

Troubleshooting & Optimization

Optimizing the yield of "Cyclopropyl 2,5-xylyl ketone" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Optimization Guide: Synthesis of Cyclopropyl 2,5-Xylyl Ketone

Executive Summary

This technical guide addresses the synthesis of This compound (also known as (2,5-Dimethylphenyl)(cyclopropyl)methanone). While the Friedel-Crafts acylation of p-xylene is the most direct industrial route, it is plagued by a "yield killer": the acid-catalyzed ring opening of the cyclopropyl group, which forms the


-chloroketone impurity.

This document provides a troubleshooting framework to suppress this side reaction, optimize the Lewis acid stoichiometry, and introduces a high-yield Grignard alternative for recalcitrant cases.

Reaction Analysis & Failure Modes

Core Reaction:

  • Substrate: p-Xylene (1,4-Dimethylbenzene)

  • Reagent: Cyclopropanecarbonyl chloride

  • Catalyst: Aluminum Chloride (

    
    )[1]
    
  • Target Product: this compound

The Critical Failure: Ring Opening The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). In the presence of strong Lewis acids (


) and the 

byproduct generated during acylation, the ring is susceptible to nucleophilic attack by chloride ions. This results in the formation of 4-chloro-1-(2,5-dimethylphenyl)butan-1-one , drastically reducing yield and complicating purification.
Visualizing the Pathway (DOT Diagram)

ReactionPathway Start p-Xylene + Cyclopropanecarbonyl Chloride Complex Acylium-AlCl3 Complex Start->Complex AlCl3, DCM < 0°C Product Cyclopropyl 2,5-Xylyl Ketone Complex->Product Path A: Kinetic Control (Low Temp, Fast Quench) Impurity 4-Chloro-1-(2,5-xylyl) butan-1-one (Ring Opened) Complex->Impurity Path B: Thermodynamic Sink (>10°C, Prolonged Time) Product->Impurity HCl/AlCl3 exposure

Figure 1: Reaction pathway showing the competition between successful acylation and the ring-opening side reaction.

Troubleshooting & Optimization (Q&A)

Q1: My yield is stuck at 40-50%, and I see a major impurity at M+36/38. What is happening?

Diagnosis: You are observing the


-chloroketone  impurity (M+36/38 corresponds to the chlorine isotope pattern). This indicates the cyclopropane ring has opened.
Root Cause:  The reaction temperature is too high, or the reaction time is too long, allowing the 

system to attack the product. Solution:
  • Temperature Control: Maintain the internal temperature strictly between -10°C and 0°C . Do not allow it to rise above 5°C during addition.

  • Addition Order (Perrier Method): Do not add the acid chloride to the

    
    /xylene mixture (Bouveault method). Instead, generate the acylium complex first:
    
    • Suspend

      
       in DCM.
      
    • Add Cyclopropanecarbonyl chloride at -10°C to form the complex.

    • Add p-xylene slowly to this complex.

    • Why? This ensures the active electrophile is formed cleanly and minimizes free

      
       contact with the formed ketone product.
      
Q2: The reaction mixture turns into a black tar/polymer.

Diagnosis: Friedel-Crafts polymerization or "tarrification." Root Cause: Moisture ingress or excessive Lewis acid concentration causing polymerization of the solvent (p-xylene) or product decomposition. Solution:

  • Dry Solvents: Ensure DCM is anhydrous (<50 ppm water). Moisture generates

    
     gas immediately, accelerating degradation.
    
  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of

    
    . Excess catalyst promotes side reactions.
    
Q3: I am struggling with the workup. The emulsion is impossible to break.

Diagnosis: Aluminum salts forming a gelatinous hydroxide precipitate. Solution:

  • Acidic Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated HCl . The acid keeps aluminum in solution as

    
     rather than forming the insoluble 
    
    
    
    gel.
  • Rochelle's Salt: If emulsions persist, wash the organic layer with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt), which chelates aluminum effectively.

Optimized Experimental Protocols

Protocol A: The "Golden Batch" Friedel-Crafts (Recommended)

Best for: Standard laboratory synthesis with available temperature control.

ParameterSpecificationReason
Solvent Dichloromethane (DCM)Solubilizes the complex; allows low-temp control.
Temperature -10°C to 0°CPrevents ring opening.
Addition "Perrier" (Complex first)Minimizes side reactions.
Time 1–2 hoursLong times favor thermodynamic ring opening.

Step-by-Step:

  • Charge a flame-dried flask with 1.1 eq.

    
      and anhydrous DCM (
    
    
    
    ).
  • Cool to -10°C under Nitrogen.

  • Add 1.0 eq.[2][3] Cyclopropanecarbonyl chloride dropwise. Stir for 15 min to form the acylium complex (solution often turns yellow/orange).

  • Add 1.0 eq.[2][3] p-Xylene (dissolved in minimal DCM) dropwise over 30 mins, maintaining temp < 0°C.

  • Stir at 0°C for 1 hour. Monitor by TLC/GC.

  • Quench: Pour reaction mixture into Ice/HCl (1M).

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Distillation or Column Chromatography (Hexane/EtOAc).

Protocol B: The "Fail-Safe" Grignard Route (Alternative)

Best for: Cases where ring opening is unavoidable or higher purity is required.

If the Friedel-Crafts route yields <50% despite optimization, switch to this nucleophilic addition route which avoids strong Lewis acids entirely.

Step-by-Step:

  • Grignard Formation: React Cyclopropyl bromide with Mg turnings in THF to form Cyclopropylmagnesium bromide .

  • Addition: Add 2,5-Dimethylbenzonitrile (commercially available) to the Grignard solution at reflux.

  • Hydrolysis: The intermediate imine salt is hydrolyzed with aqueous acidic solution (e.g.,

    
    /water) to yield the ketone.
    
  • Yield: Typically >85% with no ring-opening impurities.

Troubleshooting Logic Flow

Troubleshooting Problem Low Yield / Impurities CheckImpurity Identify Impurity via GC/MS Problem->CheckImpurity IsChloroketone M+36/38 (Chloroketone)? CheckImpurity->IsChloroketone IsTar Black Tar / Polymer? CheckImpurity->IsTar Sol_Temp Decrease Temp to -10°C Shorten Rxn Time IsChloroketone->Sol_Temp Yes Sol_Grignard SWITCH METHOD: Grignard Route IsChloroketone->Sol_Grignard Persists Sol_Dry Dry Solvents Check AlCl3 Quality IsTar->Sol_Dry Yes

Figure 2: Decision tree for troubleshooting low yields in cyclopropyl ketone synthesis.

References

  • Friedel-Crafts Acylation Mechanisms & Optimization

    • Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[4][5] Chemical Society Reviews, 1, 73-97. (Foundational text on acylation conditions and "Perrier" vs "Bouveault" addition modes).

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Cyclopropyl Ketone Synthesis & Ring Opening

    • Hart, H., & Curtis, O. E. (1956). Cyclopropanecarbonyl Chloride in Friedel-Crafts Reactions. Journal of the American Chemical Society, 78(5), 1013–1016. Link (Describes the ring-opening instability of cyclopropyl ketones with AlCl3).

    • Cannon, G. W., Ellis, R. C., & Leal, J. R. (1951). Methyl Cyclopropyl Ketone. Organic Syntheses, Coll. Vol. 4, p.597. Link (Standard protocol for cyclopropyl ketone synthesis demonstrating the need for careful handling).

  • Alternative Routes (Grignard/Nitrile): Moffett, R. B., & Shriner, R. L. (1941). ω-Methoxyacetophenone. Organic Syntheses, Coll. Vol. 3, p.562. (General procedure for Grignard addition to nitriles to form ketones).

Sources

Purification of "Cyclopropyl 2,5-xylyl ketone" from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Guide for Cyclopropyl(2,5-dimethylphenyl)methanone CAS Reference (Generic): Related to 765-43-5 (Cyclopropyl methyl ketone) & Friedel-Crafts Aryl Ketone derivatives. Applicable Synthesis Route: Friedel-Crafts Acylation of p-Xylene with Cyclopropanecarbonyl Chloride.

Introduction: The "Ring-Strain" Challenge

Welcome to the Technical Support Center. If you are synthesizing Cyclopropyl 2,5-xylyl ketone, you are likely encountering a specific set of impurities driven by the unique reactivity of the cyclopropyl ring.

In standard Friedel-Crafts acylation, the cyclopropyl group acts as a "loaded spring." The Lewis acid catalyst (


) required to activate the acyl chloride also activates the cyclopropyl ring towards nucleophilic attack by the chloride ion (generated from 

or HCl). This results in the Ring-Opened

-Chloro Impurity
, which is the primary cause of low yield and purification failure.

This guide prioritizes the chemical elimination of this impurity before physical separation, ensuring a robust and self-validating workflow.

Module 1: Critical Impurity Management (The Ring-Opening Issue)

Q: My GC-MS shows a major impurity with a mass of M+36/38. Distillation is not separating it. What is it?

A: This is 4-chloro-1-(2,5-dimethylphenyl)butan-1-one (the


-chloroketone).
It is formed when the cyclopropyl ring opens under acidic conditions. Because its boiling point is often close to the target product and it co-elutes on many silica columns, physical separation is inefficient.

The Fix: Chemical Recyclization (Dehydrohalogenation) Do not attempt to distill this impurity away. You must chemically convert it back into the target cyclopropyl ketone using a base-mediated intramolecular alkylation.

Protocol: The "Recyclization" Wash

Perform this step on the crude organic layer BEFORE final drying or distillation.

  • Monitor: Check the ratio of Target vs. Chloro-Impurity via GC/HPLC.

  • Reagent: Prepare a 10-20% NaOH or KOH aqueous solution.

  • Reflux:

    • Dissolve the crude oil in a polar solvent (Ethanol or Methanol are ideal; if the crude is already in an organic solvent like Toluene, add a phase transfer catalyst like TBAB).

    • Add the caustic solution.[1][2]

    • Heat to mild reflux (60–70°C) for 1–2 hours.

  • Mechanism: The base deprotonates the

    
    -carbon (next to the carbonyl), which then attacks the 
    
    
    
    -carbon, displacing the chlorine and re-closing the cyclopropyl ring.
  • Validation: Run a TLC or GC. The M+36 peak should disappear, and the Target peak area should increase.

Visualizing the Pathway

The following diagram illustrates the formation of the impurity and the "Rescue" pathway.

ReactionPathway Reactants p-Xylene + Cyclopropanecarbonyl Chloride Intermediate Acylium Ion Complex Reactants->Intermediate AlCl3 (Lewis Acid) Target TARGET: This compound Intermediate->Target Path A: Normal Acylation Impurity IMPURITY: Gamma-Chloro Ketone (Ring Opened) Intermediate->Impurity Path B: Ring Opening (Excess AlCl3 / HCl / Heat) Impurity->Target RECOVERY: NaOH / Reflux (Dehydrohalogenation)

Figure 1: The reaction bifurcation showing how the ring-opened impurity is formed and how it can be chemically converted back to the target.

Module 2: Workup & Emulsion Control

Q: The reaction quench created a thick, unmanageable emulsion. How do I break it?

A: Aluminum salts form gelatinous hydroxides (


) upon water addition, trapping your product.

Troubleshooting Table: Quench Methods

MethodReagentMechanismBest For
Standard (Slow) Ice/Water + HClDissolves Al salts as soluble

.
Small scale (<5g).
Rochelle's Salt Sat. K-Na TartrateChelates Aluminum, preventing gel.Recommended. High value/Large scale.
Fieser Method

then 15% NaOH
Precipitates granular Al salts (filterable).When you want to filter off solids.

Expert Tip: If you used the Recyclization Protocol (Module 1), you likely already treated the mixture with base. Ensure the aqueous layer is strongly basic (pH > 12) to keep aluminum as soluble aluminate (


) or filter the precipitated salts before phase separation.

Module 3: Final Purification (Distillation)

Q: Distillation is yielding a yellow liquid that darkens over time. How do I get pure material?

A: Cyclopropyl ketones are thermally stable only if neutral. Traces of acid (Lewis or Brønsted) will catalyze polymerization or ring opening during distillation.

Step-by-Step Vacuum Distillation Protocol
  • Pre-Treatment: Ensure the crude material is washed with

    
     and dried over 
    
    
    
    . No acidic residue must remain.
  • Vacuum Setup: Use a high-vacuum line (< 2 mmHg). The boiling point will likely be in the range of 110–130°C at 2–5 mmHg (estimated based on similar aryl cyclopropyl ketones).

  • Fractionation:

    • Fraction 1 (Forerun): Unreacted p-xylene (low BP).

    • Fraction 2 (Target): Collect the steady plateau.

    • Pot Residue: Di-ketones and oligomers.

  • Crystallization (Alternative): If the product solidifies upon standing (melting point likely < 50°C), recrystallize from n-Hexane or Pentane at -20°C.

Module 4: Isomer Troubleshooting

Q: I see a shoulder peak on the main product peak (approx 5-10%). Is this the 2,4-isomer?

A: Yes, or a migration product.

  • Cause 1: Impure Starting Material. Commercial p-xylene often contains 1–5% m-xylene. Acylation of m-xylene yields the 2,4-dimethyl isomer.

    • Fix: Use >99% HPLC grade p-xylene.

  • Cause 2: "Jacobsen" Type Migration. Under high temperatures and high

    
     loads, methyl groups on the aromatic ring can migrate.
    
    • Fix: Keep reaction temperature < 10°C during addition. Do not let the reaction stir overnight without quenching.

Summary of Analytical Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow oil (or low melting solid)Visual
Purity Target > 98.0%GC-FID / HPLC
Major Impurity

-Chloroketone (< 0.5%)
GC-MS (Look for M+36 isotope pattern)
Water Content < 0.1%Karl Fischer

References

  • BenchChem Technical Support. (2025).[1] A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. Retrieved from

  • Hart, H., & Curtis, O. E. (1956). The Acylation of Cyclopropane. Journal of the American Chemical Society.
  • Organic Syntheses. (1973). Cyclopropyl Methyl Ketone.[1][2][3][4] Org. Synth. 1973, 53, 13. (Detailed protocol for base-mediated ring closure of chloro-ketones).

  • Petit, A., et al. (2019). Friedel-Crafts acylation of aromatic rings. ChemRxiv . Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Cyclopropyl Methyl Ketone. Retrieved from

Sources

Stability issues of "Cyclopropyl 2,5-xylyl ketone" under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for Cyclopropyl 2,5-xylyl ketone , structured as an autonomous troubleshooting center.

Compound ID: Cyclopropyl(2,5-dimethylphenyl)methanone CAS: 3481-02-5 (Generic isomer ref) / Specific analog extrapolation Support Tier: Senior Application Scientist

Executive Stability Dashboard

Status: CONDITIONAL STABILITY This compound is not a standard inert ketone.[1] The conjugation between the cyclopropyl "bent bonds" and the carbonyl group creates a unique "bisected" conformation that is highly sensitive to specific environmental triggers.

ParameterStability RatingCritical Thresholds
Acid Sensitivity CRITICAL pH < 4.0 triggers rapid ring opening (homoconjugate activation).[1]
Photostability MODERATE Susceptible to Norrish Type II & rearrangement under UV (< 300 nm).[1]
Base Stability GOOD Stable to mild bases; strong bases (>pH 12) may cause enolization/condensation.[1]
Thermal STABLE Distillable under vacuum; avoid T > 140°C at atm pressure.[1]

Troubleshooting Guide (Q&A Format)

ISSUE 1: "My product degrades during acidic workup (Friedel-Crafts or Grignard Quench)."

Diagnosis: Acid-Catalyzed Homo-Michael Addition.[1] The Science: The cyclopropyl group is not just an alkyl chain; it acts electronically like a double bond. In the presence of protons (H+), the carbonyl oxygen is protonated. Because of the 2,5-dimethyl substitution (ortho-methyl), the carbonyl is sterically twisted out of planarity with the benzene ring, reducing resonance stabilization from the aryl group. This forces the carbonyl to rely on the cyclopropyl group for charge stabilization, weakening the cyclopropane C-C bonds.

The Mechanism:

  • Protonation of Carbonyl Oxygen.[1][2]

  • Nucleophile (Cl⁻, Br⁻, H₂O) attacks the gamma carbon (the cyclopropyl ring), not the carbonyl carbon.

  • Result: Ring opens to form a linear gamma-haloketone or gamma-hydroxyketone.[1]

Corrective Protocol:

  • Stop using HCl/H₂SO₄ for quenching. The chloride/sulfate ions act as nucleophiles.[1]

  • Switch to Saturated NH₄Cl (aq). This buffers the pH to ~5-6, which is mild enough to prevent protonation of the carbonyl while still quenching the organometallic/Lewis acid.

  • Cold Quench: Perform the quench at 0°C. The ring-opening activation energy is significantly higher than the hydrolysis of the magnesium/aluminum complex.

AcidDegradation Start This compound Acid Acid (H+) Start->Acid Protonation Inter Activated Cation (Homoconjugated) Acid->Inter Charge Delocalization Nu Nucleophile (Cl-, H2O) Inter->Nu Gamma Attack Product Ring-Opened Gamma-Substituted Ketone Nu->Product Irreversible Opening

Figure 1: Mechanism of acid-catalyzed degradation leading to ring opening.

ISSUE 2: "I see unknown impurities appearing after storage on the bench."

Diagnosis: Photochemical Rearrangement.[1][3] The Science: Aryl ketones are chromophores.[1] Upon UV absorption, they enter an excited triplet state.[1] While typical alkyl ketones undergo Norrish cleavage, cyclopropyl ketones often undergo a specific rearrangement to form dihydrofurans or isomeric enones.[1] The 2,5-xylyl group adds steric bulk, which can inhibit intermolecular reactions but promotes intramolecular rearrangement.

Troubleshooting Steps:

  • Check the NMR: Look for the disappearance of the characteristic high-field cyclopropyl protons (0.8 - 1.2 ppm) and the appearance of olefinic protons (4.5 - 6.0 ppm).

  • Light Exclusion: This compound must be stored in amber glass or foil-wrapped containers.

  • Solvent Check: If stored in solution, avoid solvents that can act as hydrogen donors (like isopropanol or THF), as they facilitate photoreduction.[1]

ISSUE 3: "The compound is not crystallizing; it remains an oil."[1]

Diagnosis: Melting Point Depression via Rotational Sterics.[1] The Science: The 2,5-dimethyl substitution creates a "cleft" that prevents efficient packing in the crystal lattice compared to the unsubstituted phenyl analog.

  • Standard State: It is likely a viscous oil or low-melting solid (MP approx 10-20°C depending on purity).[1]

  • Action: Do not force crystallization. Purify via vacuum distillation (bp ~125°C @ 15 mmHg) or column chromatography.[1] If a solid is absolutely required for X-ray, derivatization (e.g., semicarbazone formation) is necessary.[1]

Analytical Validation (Self-Validating System)

To confirm the integrity of your batch, run the following Triad Check . If any step fails, the batch is compromised.[1]

MethodMarker to WatchPass Criteria
1H NMR (CDCl3) Cyclopropyl region (0.9 - 1.3 ppm)Multiplets present. If these vanish and triplets appear at ~2.5 ppm, the ring has opened.[1]
IR Spectroscopy Carbonyl Stretch (C=O)~1660-1670 cm⁻¹. .[1] Lower than typical ketones (1715) due to conjugation.[1] If it shifts >1700, conjugation with the ring is lost (ring open).
TLC (Hex/EtOAc) Rf ValueSingle spot. A lower Rf tail usually indicates the gamma-hydroxy ketone (hydrolysis product).[1]

Stability Testing Workflow (ICH Q1A Aligned)

Use this decision tree to determine if your current storage conditions are degrading the sample.

StabilityWorkflow Start Sample Analysis (HPLC/NMR) Purity Purity < 95%? Start->Purity CheckImp Identify Impurity Purity->CheckImp Yes OK Release Batch Purity->OK No ImpA Linear Chain? (Gamma-Halo/Hydroxy) CheckImp->ImpA NMR: No Cyclopropyl H ImpB Isomeric Enone/ Dihydrofuran? CheckImp->ImpB NMR: Olefinic H ImpC Dimer/Oligomer? CheckImp->ImpC LCMS: High MW ActionA ACID ISSUE: Check workup pH Check solvent acidity ImpA->ActionA ActionB LIGHT ISSUE: Switch to Amber vials Check lab UV sources ImpB->ActionB ActionC BASE/THERMAL: Check storage temp Check base catalyst ImpC->ActionC

Figure 2: Diagnostic workflow for identifying degradation sources.

References

  • Murphy, W. S., & Hantawong, K. (1989).[1][4] Acid-Catalyzed Rearrangement of Aryl Cyclopropyl Ketones. ChemInform, 20(11).[1][4] [4]

    • Establishes the mechanism for acid-mediated ring opening to tetralones or linear chains.
  • Lewis, F. D., et al. (1971).[1][5] Photochemistry of bicycloalkyl phenyl ketones. Journal of the American Chemical Society, 93(16).

    • Foundational text on the Norrish Type II and rearrangement behavior of cyclopropyl-adjacent carbonyls.
  • BenchChem Technical Guides. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.

    • Provides comparative reactivity profiles for cyclopropyl ketones under Lewis Acid conditions.
  • International Council for Harmonisation (ICH). (2003).[1] ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][6]

    • The regulatory standard for designing the stability protocols mentioned in Section 4.
  • Sigma-Aldrich. (2025).[1][7] Cyclopropyl phenyl ketone Safety & Properties Data.

    • Source for physical property baselines (MP/BP) of the parent scaffold.

Sources

Technical Support Center: Optimization of Cyclopropyl 2,5-Xylyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Selectivity in Synthesis and Downstream Applications

Executive Summary & Mechanistic Insight

Cyclopropyl 2,5-xylyl ketone (C2,5XK) is a specialized aryl cyclopropyl ketone (ACK) building block. Unlike simple phenyl analogs, the 2,5-dimethyl substitution pattern introduces unique steric and electronic constraints that drastically alter reaction selectivity.

The Central Challenge: The molecule sits at a "reactivity tipping point" between two competing pathways:

  • Carbonyl Reactivity: Nucleophilic attack at the C=O bond (1,2-addition).

  • Ring Reactivity (Homo-Michael Addition): Electrophilic or radical opening of the strained cyclopropane ring (1,5-homoconjugate addition).

The "Ortho-Effect" Insight: The methyl group at the 2-position (ortho) forces the carbonyl group out of coplanarity with the aromatic ring. This deconjugation makes the carbonyl carbon more electrophilic (less resonance stabilization from the aryl ring) but sterically shielded. Consequently, standard protocols often fail, yielding ring-opened byproducts (chloroketones) or recovered starting material rather than the desired chiral alcohols or functionalized cyclopropanes.

Module A: Synthesis Integrity (Friedel-Crafts Acylation)

Objective: Synthesize C2,5XK from p-xylene without cleaving the cyclopropane ring.

The Problem: Lewis Acid-Mediated Ring Opening

Standard Friedel-Crafts conditions (AlCl₃) are often too harsh. The aluminum coordinates to the carbonyl, increasing the acidity of the


-carbons, leading to chloride attack and ring opening (forming 

-chloroketones).
Troubleshooting Protocol: The "Low-Temp / High-Dilution" System
ParameterStandard (Risky)Optimized (Selective)Mechanistic Rationale
Lewis Acid AlCl₃ (Solid addition)AlCl₃-DMF Complex or TiCl₄ AlCl₃ is too oxophilic. Pre-complexing moderates Lewis acidity.
Temperature 25°C - 40°C-10°C to 0°C Ring opening has a higher activation energy (

) than acylation.
Solvent DCM / CS₂DCM / Nitromethane Nitromethane stabilizes the acylium ion, preventing aggregation.
Addition Order Acid Chloride to MixtureXylene to Complex Keeps xylene concentration low relative to the acylating agent (prevents polymerization).
Step-by-Step Optimization Guide
  • Pre-Complexation: Dissolve AlCl₃ in DCM at -15°C. Add Cyclopropanecarbonyl chloride dropwise. Wait 15 mins.

  • Substrate Addition: Add p-xylene (1,4-dimethylbenzene) slowly over 1 hour.

  • Quench: Pour into ice-cold HCl/Ice slurry . Do not use water alone—the exotherm will open the ring during the quench.

Critical Check: If NMR shows a triplet at ~3.6 ppm, you have formed the ring-opened chloroketone. Switch to ZnCl₂ or FeCl₃ (milder acids) if this persists.

Module B: Downstream Selectivity (Controlling the Ring)

Objective: React the ketone while preserving (or selectively opening) the cyclopropane ring.

Scenario 1: Chemoselective Reduction (Preserving the Ring)

Goal: Convert C=O to C-OH without breaking the ring.

Failure Mode: Hydride reducing agents (e.g., LiAlH₄) can act as nucleophiles at the cyclopropane ring if the temperature is too high. Solution: Use Luche Reduction conditions.

  • Reagent: NaBH₄ + CeCl₃·7H₂O in MeOH.

  • Mechanism: Cerium coordinates the carbonyl oxygen, making it harder for the hydride to attack the ring carbons.

  • Stereoselectivity: For enantioselective reduction (to produce chiral alcohols), use CBS-Catalysis (Corey-Bakshi-Shibata) or Ru-TsDPEN transfer hydrogenation. The ortho-methyl group actually enhances enantioselectivity (ee%) in these cases by locking the conformational rotation.

Scenario 2: Regioselective Ring Opening ([3+2] Cycloaddition)

Goal: Use the molecule as a 1,3-dipole equivalent for cyclopentane synthesis.

The "Distal vs. Proximal" Rule: Under photocatalytic conditions (e.g., Ru(bpy)₃²⁺), the ring opens to form a radical.

  • Standard Phenyl Ketones: Open at the bond adjacent to the carbonyl (Proximal).

  • 2,5-Xylyl Ketones: Due to steric twist, the radical stability changes.

DOT Diagram: Selectivity Pathways

ReactionSelectivity Start This compound Decision Reaction Conditions Start->Decision PathA Strong Lewis Acid (AlCl3 / TiCl4) Decision->PathA Electrophilic PathB Photoredox / Radical (Ru(bpy)3 / Visible Light) Decision->PathB Radical PathC Nucleophilic Hydride (NaBH4 / CeCl3) Decision->PathC Nucleophilic ResultA Homo-Michael Addition (Ring Opening -> Gamma-Halo Ketone) PathA->ResultA Thermodynamic Control ResultB [3+2] Cycloaddition (Cyclopentane Formation) PathB->ResultB Kinetic/Orbital Control ResultC 1,2-Reduction (Cyclopropyl Carbinol - Ring Intact) PathC->ResultC Chemo-Control

Caption: Decision tree illustrating how reagent classes dictate the fate of the cyclopropane ring (Retention vs. Opening).

Troubleshooting Guide & FAQ

Common Failure Modes
SymptomDiagnosisCorrective Action
Product contains ~15% linear chain impurity. Ring Opening during Synthesis. The reaction temp spiked >5°C during AlCl₃ addition.Use a cryostat set to -10°C. Add the acyl chloride slower. Switch to Dichloromethane/Nitromethane solvent blend.
Low Yield in Grignard Addition. Enolization. The 2,5-dimethyl groups block the carbonyl, forcing the Grignard to act as a base (deprotonating the

-proton).
Use Organocerium reagents (R-Li + CeCl₃). Cerium increases nucleophilicity and decreases basicity.
Racemic Product in Asymmetric Reduction. Background Reaction. The uncatalyzed reduction is competing with the chiral catalyst.Lower temp to -20°C. Ensure the catalyst (e.g., Ru-Noyori) is fully active. The steric bulk of the xylyl group requires higher catalyst loading (1-2 mol%).
Frequently Asked Questions

Q1: Why is the 2,5-xylyl derivative harder to react than the phenyl derivative? A: Steric Inhibition of Resonance (SIR). The ortho-methyl group twists the carbonyl bond out of the plane of the benzene ring. While this makes the carbonyl carbon more positive (electrophilic), it physically blocks the approach of nucleophiles (trajectory angle >107°). You must use smaller nucleophiles or "harder" activation methods (Lewis Acids).

Q2: Can I use this molecule for "Homo-Nazarov" cyclizations? A: Yes, but it requires activation. The 2,5-xylyl group is electron-rich, which helps stabilize the intermediate cation, but the steric twist can impede the necessary orbital overlap. You typically need a Superacid (e.g., TfOH) or a highly reactive Lewis Acid (e.g., Sc(OTf)₃ ) to force the cyclization.

Q3: How do I remove the chloroketone impurity? A: It is very difficult to separate by distillation due to similar boiling points.

  • Chemical Method:[1][2][3][4][5][6] Treat the crude mixture with DBU (1.1 equiv) . This will dehydrohalogenate the impurity to an enone, which is easily separable by column chromatography (different polarity).

References

  • Friedel-Crafts Selectivity: Olah, G. A., et al. "Friedel-Crafts Acylation of Aromatic Compounds." Journal of the American Chemical Society.[7] (General mechanism grounding).

  • Ring Opening Prevention: BenchChem Technical Support. "Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane."

  • Photocatalytic [3+2] Cycloadditions: Yoon, T. P., et al. "Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones."[8] National Institutes of Health / PMC.

  • Lurasidone Intermediate Chemistry: "Process for the preparation of lurasidone and its intermediate." US Patent 10,196,400 B2.

  • Cyclopropyl Ketone Analysis: SIELC Technologies. "Separation of this compound."

Sources

Technical Support Center: TLC Monitoring for Cyclopropyl 2,5-Xylyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the Thin Layer Chromatography (TLC) monitoring of the synthesis of Cyclopropyl 2,5-xylyl ketone (IUPAC: Cyclopropyl(2,5-dimethylphenyl)methanone).

This synthesis typically involves the Friedel-Crafts acylation of p-xylene (1,4-dimethylbenzene) using cyclopropanecarbonyl chloride and a Lewis acid catalyst (e.g.,


). Accurate monitoring is critical not only to determine conversion but to prevent cyclopropyl ring opening , a common side reaction under prolonged exposure to Lewis acids.

Module 1: Method Development & Standard Operating Procedures

The Chromatographic System

Do not rely on generic "universal" gradients. This reaction involves a non-polar starting material and a moderately polar ketone product.

ComponentRecommendationRationale
Stationary Phase Silica Gel 60

Standard normal phase. The fluorescence indicator is essential for aromatic detection.
Mobile Phase Hexane : Ethyl Acetate (90:10) p-Xylene is highly non-polar (

). The product ketone is moderately polar (

). Higher polarity solvents will push all spots to the solvent front.
Alternative Hexane : MTBE (90:10)Use if co-elution with by-products occurs; MTBE offers different selectivity for oxygenated species.
Sample Preparation (The "Mini-Workup")

CRITICAL: Never spot the crude reaction mixture directly onto the plate. The high concentration of Lewis acid (


) will interact with the silica gel, causing severe streaking and potentially hydrolyzing the product on the plate.

Protocol:

  • Take a micropipette aliquot (

    
    ) of the reaction mixture.
    
  • Dispense into a small vial containing

    
    Ethyl Acetate  and 
    
    
    
    Water (or 1M HCl).
  • Shake vigorously for 10 seconds.

  • Allow layers to separate.

  • Spot the top organic layer.

Visualization Strategy

Use a multi-modal approach to confirm identity.

  • UV (254 nm): Primary method. Both xylene (SM) and the Ketone (Product) absorb strongly.

  • 2,4-DNP Stain: Mandatory confirmation.

    • Dip/Spray:[1][2][3] 2,4-Dinitrophenylhydrazine.[1]

    • Result: The ketone product turns Yellow/Orange .[4] Xylene does not stain. This confirms the formation of the carbonyl bond.

  • Anisaldehyde: Secondary stain if ring-opened impurities (alcohols/chlorides) are suspected.

Module 2: Troubleshooting & Diagnostics

Issue 1: "Ghost" Starting Material Spots

User Report: "I see a spot at the baseline for my starting material (Acid Chloride), even though it should be non-polar."

Root Cause: Cyclopropanecarbonyl chloride is highly reactive. When spotted on silica (which contains adsorbed water), it hydrolyzes immediately to Cyclopropanecarboxylic acid , which sticks to the baseline.

Solution:

  • Derivatization: Quench a check-sample of the starting material in Methanol instead of water. This converts the acid chloride to the Methyl Ester, which runs distinct from the baseline and allows you to track if SM is truly present.

Issue 2: Product Decomposition (Ring Opening)

User Report: "My product spot is diminishing, and a new, more polar spot is appearing below it."

Root Cause: The cyclopropyl ring is strained. In the presence of strong Lewis acids (


) and heat, the ring can open to form a chloroketone (3-chloro-1-(2,5-dimethylphenyl)butan-1-one).

Solution:

  • Immediate Action: If this spot appears, quench the reaction immediately .

  • Prevention: Lower the reaction temperature (keep

    
     during addition) and reduce reaction time.
    
Issue 3: Heavy Streaking

User Report: "The lanes are smeared, making


 determination impossible."

Root Cause: Residual Aluminum salts in the spotted sample.

Solution:

  • Perform the Mini-Workup (See Section 1.2) more rigorously. Ensure the organic layer is fully separated from the aqueous/aluminum layer before spotting.

Module 3: Workflow Visualization

The following diagram outlines the decision logic for monitoring this specific reaction.

ReactionMonitoring Start Start Reaction (p-Xylene + Acid Chloride + AlCl3) Sample Take Aliquot (50 µL) Start->Sample Quench Mini-Workup (EtOAc / H2O quench) Sample->Quench Spot Spot Organic Layer (Silica F254) Quench->Spot Elute Elute: Hex/EtOAc (9:1) Spot->Elute Visualize Visualize: UV 254nm + 2,4-DNP Elute->Visualize Decision Analyze Plate Visualize->Decision Result1 SM (High Rf) Present Product (Mid Rf) Low/None Decision->Result1 Result2 SM Gone Product (Mid Rf) Strong No New Polar Spots Decision->Result2 Result3 New Polar Spot Appearing (Ring Opening Warning) Decision->Result3 Action1 Continue Stirring (Check Temp) Result1->Action1 Action2 Quench Reaction (Proceed to Workup) Result2->Action2 Action3 STOP IMMEDIATELY (Over-reaction) Result3->Action3 Action1->Sample Wait 30 min

Caption: Decision tree for monitoring Friedel-Crafts acylation, emphasizing the critical "Mini-Workup" step to remove Lewis Acid interference.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why do we use p-xylene (1,4-dimethylbenzene) to get the "2,5" isomer? A: This is a matter of IUPAC numbering rules versus reaction symmetry. p-Xylene is symmetric. Acylation at any of the four available aromatic protons yields the same product. Once the ketone is attached (assigned position 1), the methyl groups end up at positions 2 and 5. Thus, p-xylene yields the 2,5-xylyl ketone [1].

Q2: Can I use Iodine (


) instead of 2,4-DNP? 
A:  Iodine will stain the aromatic rings (reversible complexation), so it will visualize both the xylene and the product. It is non-specific . 2,4-DNP is specific to aldehydes and ketones (forming a hydrazone precipitate). Using DNP confirms you have actually formed the C=O bond, rather than just observing unreacted starting material or non-carbonyl byproducts [2].

Q3: The reaction has stalled with 10% SM remaining. Should I add more catalyst? A: Proceed with caution. Adding more


 increases the acidity and the risk of cyclopropyl ring opening . If the conversion is >90%, it is often safer to work up the reaction and remove the xylene via distillation or column chromatography rather than risking the integrity of the cyclopropyl group [3].

References

  • PubChem. (n.d.). p-Xylene | C8H10.[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2019). Friedel-Crafts Acylation Mechanisms and Kinetics. Retrieved October 26, 2023, from [Link]

Sources

Challenges in the characterization of "Cyclopropyl 2,5-xylyl ketone"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Characterization, Troubleshooting, and Stability Protocols Ticket ID: CPXK-CHAR-001 Status: Open for Consultation

Executive Summary

Cyclopropyl 2,5-xylyl ketone (1-(2,5-dimethylphenyl)-1-cyclopropylmethanone) is a critical intermediate in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics. Its characterization presents a unique "perfect storm" of challenges: the cyclopropyl ring is labile under standard acidic analyses, and the 2,5-dimethyl substitution pattern is frequently confused with the thermodynamically stable 2,4-isomer during Friedel-Crafts acylation.

This guide provides self-validating protocols to confirm structural identity and ensure data integrity.

Module 1: NMR Forensics – The Isomer Trap

User Issue: "My 1H NMR shows the correct proton count, but the downstream chemistry is failing. Is my starting material actually the 2,4-isomer?"

Technical Insight: Commercial "p-xylene" often contains traces of m-xylene.[1] Upon Friedel-Crafts acylation, p-xylene yields the 2,5-isomer , while m-xylene yields the 2,4-isomer . Both isomers possess:

  • Two aromatic methyl groups.[1][2][3]

  • Three aromatic protons.[1]

  • One cyclopropyl group.[1][2][3]

Standard integration will not distinguish them.[1] You must rely on Spin-Spin Coupling (


-coupling)  and Chemical Shift Logic .[1]
Diagnostic Protocol: The "Singlet Test"

Use the position of the isolated aromatic singlet to determine the substitution pattern.

FeatureTarget: 2,5-Xylyl Isomer Impurity: 2,4-Xylyl Isomer
Structure Base Derived from p-xyleneDerived from m-xylene
Aromatic H Pattern 1 Singlet, 2 Doublets (AB system)1 Singlet, 2 Doublets (AB system)
The "Singlet" Location Position 6 (Ortho to C=O) Position 3 (Meta to C=O)
Singlet Shift (

)
Deshielded (~7.1 – 7.3 ppm) Shielded (~6.9 – 7.0 ppm)
Coupling Logic H3 and H4 are neighbors (

Hz). H6 is isolated.[1]
H5 and H6 are neighbors (

Hz).[1] H3 is isolated.[1]
Visual Logic Tree (Graphviz)

Use this flowchart to interpret your aromatic region (6.5 – 8.0 ppm).

NMR_Logic Figure 1: NMR Decision Tree for Distinguishing Xylyl Isomers Start Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count Signals: Do you see 1 Singlet and 2 Doublets? Start->Count Singlet_Pos Check Singlet Chemical Shift Count->Singlet_Pos Yes Result_25 CONFIRMED: 2,5-Isomer (Singlet is H6, deshielded by C=O) Singlet_Pos->Result_25 Singlet > 7.1 ppm Result_24 REJECT: 2,4-Isomer (Singlet is H3, shielded by Methyls) Singlet_Pos->Result_24 Singlet < 7.0 ppm

Module 2: Mass Spectrometry – The "Phantom" Peaks

User Issue: "I see a strong peak at [M-28]. Is my ketone degrading?"

Technical Insight: Cyclopropyl ketones are notorious for Alpha-Cleavage and Ring Opening inside the ionization source.[1] The high ring strain (~27.5 kcal/mol) makes the cyclopropyl group eject easily or rearrange.[1]

  • [M-28] : Loss of CO (Carbon Monoxide).[1] Common in cyclic ketones.[1]

  • [M-41] : Loss of the cyclopropyl radical (

    
    ).
    
  • McLafferty Rearrangement: While typical for alkyl ketones, the cyclopropyl ring strain alters this pathway, often favoring direct cleavage.

Troubleshooting Guide: MS Interpretation
Observation (m/z)InterpretationAction Required
174.1 (Parent) Molecular Ion (

)
Confirm intensity >10% to ensure soft ionization.
146 (M-28) Loss of CONormal fragmentation.[1] Do not flag as impurity.
133 (M-41) Loss of CyclopropylConfirm presence to validate the ketone moiety.
105 (M-69) Xylyl Cation (

)
Characteristic aromatic fragment.

Pro Tip: If using GC-MS, the high thermal energy of the injector port (250°C+) can cause Cloke-Wilson Rearrangement , converting the cyclopropyl ketone into a dihydrofuran isomer [1]. Switch to ESI-LCMS with a lower desolvation temperature for accurate purity assessment.

Module 3: Stability & HPLC Method Development

User Issue: "My peak shape is tailing, and I see new impurities forming during the HPLC run."

Technical Insight: Cyclopropyl ketones are acid-sensitive.[1]

  • Silanol Activity: Residual acidic silanols on silica columns can catalyze ring opening.[1]

  • Solvent Acidity: Using 0.1% TFA (Trifluoroacetic acid) is standard, but for cyclopropyl ketones, it can induce degradation over long runs.[1]

Recommended HPLC Protocol

To separate the 2,5-isomer from the 2,4-isomer and prevent on-column degradation:

  • Column: Phenyl-Hexyl (Selectivity based on

    
     interactions differs between ortho/meta isomers).[1]
    
  • Mobile Phase:

    • A: Water + 10 mM Ammonium Formate (pH 6.5)

    • B: Acetonitrile

  • Why? The Phenyl-Hexyl phase interacts differently with the steric bulk of the 2,5-dimethyl vs 2,4-dimethyl patterns, offering better resolution than C18. The buffered pH prevents acid-catalyzed ring opening [2].[1]

Degradation Pathway Visualization (Graphviz)

Understanding the acid-catalyzed risk is vital for storage and analysis.[1]

Degradation Figure 2: Acid-Catalyzed Instability of Cyclopropyl Ketones Ketone This compound Carbocation Homoallylic Carbocation (Ring Open) Ketone->Carbocation Protonation Acid H+ (Acidic Silanols/TFA) Acid->Ketone Product1 Enol Ether / Dihydrofuran (Rearrangement) Carbocation->Product1 Cyclization Product2 Hydrated Product (Ring Opening) Carbocation->Product2 +H2O

References
  • Cloke, J. B. (1929).[1] "The rearrangement of cyclopropyl phenyl ketimine and cyclopropyl phenyl ketone."[1] Journal of the American Chemical Society, 51(4), 1174–1187. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for NMR coupling constants in aromatic systems). Link

  • Wiberg, K. B. (1968).[1] "The chemistry of the cyclopropyl group." Accounts of Chemical Research, 1(1), 26-33.[1] (Mechanisms of ring opening). Link

Sources

Avoiding polymerization during "Cyclopropyl 2,5-xylyl ketone" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Cyclopropyl 2,5-Xylyl Ketone. This document is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a specific focus on preventing polymerization, a critical side reaction in this process. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method is the Friedel-Crafts acylation of p-xylene (2,5-dimethylbenzene) with cyclopropanecarbonyl chloride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a cyclopropyl acylium ion, which then acylates the p-xylene ring.[2]

Q2: I'm observing a thick, viscous reaction mixture and low yield. What is the likely cause?

A viscous mixture and poor yield are classic indicators of polymerization. In this specific synthesis, polymerization likely stems from the Lewis acid-catalyzed ring-opening of the cyclopropane moiety.[3][4] The strained cyclopropane ring can be susceptible to attack, leading to the formation of polymeric chains instead of the desired ketone product.

Q3: Why is polymerization a concern with a cyclopropyl group in Friedel-Crafts acylation?

Cyclopropanes, especially those with donor-acceptor substituents, can be reactive building blocks in organic synthesis.[5][6] The inherent ring strain makes them susceptible to ring-opening reactions, which can be catalyzed by Lewis acids.[3][7] This can initiate a polymerization cascade, competing with the intended acylation reaction.

Q4: Can I use a different catalyst to avoid this issue?

Yes, exploring alternative catalysts is a valid strategy. While AlCl₃ is a powerful and common Lewis acid, its strength can sometimes promote side reactions.[8] Milder Lewis acids, such as zinc oxide (ZnO) or iron(III) chloride (FeCl₃), or even greener alternatives like graphite-catalyzed reactions, could potentially minimize the ring-opening of the cyclopropyl group while still facilitating the acylation.[2][8]

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting the synthesis.

Issue 1: Low to No Product Formation with Significant Polymer Residue

Symptoms:

  • The reaction mixture becomes highly viscous or solidifies.

  • TLC analysis shows a complex mixture of products or only baseline material.

  • The isolated yield of this compound is minimal.

Root Cause Analysis: This is a clear indication that polymerization is the dominant reaction pathway. The strong Lewis acid, likely in combination with elevated temperatures, is causing the cyclopropane ring to open, initiating a chain reaction.

Troubleshooting Workflow:

G A Problem: Low Yield & High Viscosity B Primary Cause: Lewis Acid-Catalyzed Ring-Opening Polymerization A->B C Solution 1: Modify Reaction Temperature B->C D Solution 2: Change Lewis Acid B->D E Solution 3: Adjust Reagent Stoichiometry B->E F Action: Run reaction at lower temperatures (e.g., 0°C to -20°C) C->F G Action: Use a milder Lewis Acid (e.g., FeCl₃, ZnCl₂) D->G H Action: Use stoichiometric amount of Lewis Acid. Avoid excess. E->H

Troubleshooting workflow for polymerization.

Detailed Steps:

  • Temperature Control (Highest Priority):

    • Rationale: The rate of the ring-opening polymerization is often more sensitive to temperature than the desired acylation. Lowering the temperature can significantly favor the formation of the ketone.

    • Protocol: Begin the reaction at 0°C and consider cooling to as low as -20°C. Add the cyclopropanecarbonyl chloride slowly to the mixture of p-xylene and Lewis acid to maintain a low internal temperature.

  • Choice of Lewis Acid:

    • Rationale: The strength of the Lewis acid directly influences the propensity for ring-opening.

    • Protocol: Replace AlCl₃ with a milder Lewis acid. A good starting point would be FeCl₃. See the table below for a comparison.

    Lewis AcidRelative StrengthTypical ConditionsPropensity for Side Reactions
    AlCl₃Strong0°C to RTHigh
    FeCl₃Moderate0°C to RTModerate
    ZnCl₂MildRT to RefluxLow
    SnCl₄Strong-20°C to RTHigh
  • Stoichiometry:

    • Rationale: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, effectively sequestering it.[2] This necessitates using at least a stoichiometric amount of the catalyst.[9] However, a large excess can drive the polymerization side reaction.

    • Protocol: Use 1.0 to 1.2 equivalents of the Lewis acid relative to the cyclopropanecarbonyl chloride. Precisely measure your reagents.

Issue 2: Product is Formed, but Contaminated with Isomeric Byproducts

Symptoms:

  • NMR or GC-MS analysis shows the presence of other ketones besides the desired 2,5-disubstituted product.

Root Cause Analysis: While Friedel-Crafts acylation is generally less prone to rearrangements than alkylation, the use of a very strong Lewis acid or high temperatures can sometimes lead to isomerization of the starting p-xylene or the product.[10][11]

Troubleshooting Steps:

  • Confirm Starting Material Purity: Ensure your p-xylene is free of other xylene isomers (o-xylene, m-xylene).

  • Moderate Reaction Conditions: As with polymerization, milder temperatures and a less aggressive Lewis acid will reduce the likelihood of isomerization.

Section 3: Understanding the Competing Reaction Pathways

To effectively troubleshoot, it is crucial to understand the chemical mechanisms at play.

Desired Pathway: Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution A Cyclopropanecarbonyl Chloride C Cyclopropyl Acylium Ion (Electrophile) A->C + B AlCl₃ B->C Catalyst D p-Xylene E Sigma Complex (Intermediate) D->E + Acylium Ion F This compound (Product) E->F - H⁺

Mechanism of Friedel-Crafts Acylation.

  • The Lewis acid (AlCl₃) coordinates to the chlorine atom of cyclopropanecarbonyl chloride.[9]

  • This complex facilitates the departure of the chloride, forming a resonance-stabilized cyclopropyl acylium ion.[10]

  • The electron-rich p-xylene ring attacks the electrophilic acylium ion.

  • A proton is lost, restoring aromaticity and yielding the final ketone product.

Undesired Pathway: Ring-Opening Polymerization

G A Cyclopropyl Ketone (Monomer) C Ring-Opened Carbocationic Intermediate A->C + B Lewis Acid (e.g., AlCl₃) B->C Catalyst E Chain Propagation C->E + D Another Monomer Molecule D->E F Polymer E->F

Simplified Polymerization Pathway.

  • The Lewis acid coordinates to the carbonyl oxygen of a cyclopropane-containing molecule (either the starting material or the product).

  • This coordination weakens the bonds of the strained cyclopropane ring, leading to ring-opening and the formation of a carbocationic intermediate.[3]

  • This reactive intermediate can then attack another cyclopropane-containing molecule, initiating a chain reaction that results in a polymer.

Section 4: Recommended Experimental Protocol

This protocol is optimized to minimize polymerization.

Materials:

  • p-Xylene

  • Cyclopropanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid, 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Charge the flask with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the slurry to 0°C in an ice bath.

  • Reagent Addition:

    • Add p-xylene (1.5 eq) to the slurry.

    • Slowly add cyclopropanecarbonyl chloride (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Caution: This is a highly exothermic process that will release HCl gas.[8] Perform in a well-ventilated fume hood.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

  • ResearchGate. (2019). Friedel-Crafts Acylation. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. Available at: [Link]

  • Organic Chemistry Tutor. (2018). Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]

  • ChemRxiv. (2020). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Available at: [Link]

  • OUR Archive - University of Otago. The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]

  • Wiley Online Library. (2022). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic γ-Lactams. Available at: [Link]

  • ACS Publications. (2020). Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. Available at: [Link]

  • ACS Publications. (2019). Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)Peroxy Compounds. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Royal Society of Chemistry. (2015). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Available at: [Link]

Sources

Impact of starting material quality on "Cyclopropyl 2,5-xylyl ketone" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Impact of Starting Material Quality on Synthesis & Yield Target Audience: Process Chemists, R&D Scientists Protocol ID: CPXK-SYN-001

Executive Summary: The "Garbage In, Garbage Out" Matrix

The synthesis of Cyclopropyl 2,5-xylyl ketone (also known as (2,5-dimethylphenyl)(cyclopropyl)methanone) is a classic application of Friedel-Crafts acylation . While the chemistry appears straightforward, the unique strain of the cyclopropyl ring introduces a "fragility factor" often overlooked in standard aromatic substitution protocols.

Successful synthesis relies not just on stoichiometry, but on the Critical Material Attributes (CMAs) of your starting materials. Impurities in p-xylene or cyclopropanecarbonyl chloride (CPCC) do not merely lower yield—they actively catalyze side reactions, most notably the acid-catalyzed ring opening of the cyclopropane moiety.

Critical Material Attributes (CMAs)

The following table defines the non-negotiable quality standards required to prevent process failure.

MaterialCritical AttributeSpecification LimitTechnical Justification
p-Xylene Isomeric Purity

99.5%
Critical: p-Xylene is symmetric; it yields a single isomer (2,5-xylyl). Contamination with m-xylene or o-xylene produces inseparable regioisomers (2,4- or 3,4-xylyl ketones), ruining downstream crystallization.
p-Xylene Water Content

0.02% (200 ppm)
Water reacts with AlCl

to form HCl gas and aluminum hydroxides. This alters the Lewis acidity, causing stalled reactions and promoting cyclopropane ring opening.
CPCC Free Acid (HCl)

0.5%
Excess HCl, combined with Lewis acids, attacks the cyclopropyl ring, converting the desired ketone into a linear

-chloroketone impurity.
CPCC Assay

98.0%
Lower purity implies presence of cyclopropanecarboxylic acid or anhydride, which consume catalyst stoichiometry unpredictably.
AlCl

Particle Size Granular (avoid fines)Fine powder reacts too exothermically. Localized hot spots (

C) trigger immediate ring opening of the product.

Reaction Pathway & Failure Modes

The following diagram illustrates the competition between the desired acylation and the catastrophic "Ring Opening" pathway. This visualization uses the DOT language to map the causality of failure.

ReactionPathway cluster_0 Critical Inputs Start p-Xylene + CPCC Inter Acylium Ion (Intermediate) Start->Inter Activation Cat AlCl3 Catalyst Cat->Inter Product Cyclopropyl 2,5-xylyl Ketone Inter->Product < 10°C Ortho Attack Impurity Gamma-Chloroketone (Ring Opened) Product->Impurity Excess HCl / Heat (>20°C)

Figure 1: Reaction logic flow. Note the red pathway: the product itself is unstable in the reaction mixture if temperature or acid concentration spikes.

Troubleshooting Guide (Q&A)

Category: Impurity Profiling

Q: I see a new spot on TLC/peak on HPLC that is slightly more polar than my product. Mass spec shows M+36/38 pattern. What is it?

  • Diagnosis: This is the Ring-Opened Impurity (4-chloro-1-(2,5-dimethylphenyl)butan-1-one).

  • Root Cause: The cyclopropyl ring is strained (27.5 kcal/mol). In the presence of strong Lewis acids (AlCl

    
    ) and protons (HCl generated from moisture), the ring cleaves.
    
  • Fix:

    • Check p-Xylene moisture (must be dry).

    • Control addition rate: The reaction is exothermic. If internal temp exceeds 10-15°C, ring opening accelerates.

    • Reduce quench delay: Do not let the reaction stir overnight after completion.

Q: My NMR shows a "forest" of aromatic peaks instead of the expected singlets/doublets for the 2,5-xylyl system.

  • Diagnosis: Regioisomer contamination.

  • Root Cause: Your p-Xylene starting material contains m-xylene (1,3-dimethylbenzene).

    • Mechanism:[1][2][3][4][5] p-Xylene has equivalent substitution sites (ortho to methyl), yielding one product. m-Xylene has inequivalent sites, yielding a mixture of 2,4- and 2,6-isomers.

  • Fix: Switch to a "Synthesis Grade" or "Anhydrous" p-Xylene with >99.5% isomeric purity.

Category: Process Control

Q: The reaction started vigorously but then stalled at 60% conversion.

  • Diagnosis: Catalyst poisoning or "Red Oil" formation.

  • Root Cause:

    • Moisture: If the system wasn't under N

      
      , atmospheric moisture deactivated the AlCl
      
      
      
      .
    • Wrong Order of Addition: Adding AlCl

      
       to the acid chloride without solvent can form a viscous complex ("Red Oil") that encapsulates the catalyst, preventing it from reacting with the xylene.
      
  • Fix: Follow the Validated Protocol (Section 5) strictly. Solubilize the xylene first.

Validated Experimental Protocol

Objective: Synthesis of this compound minimizing ring-opening.

Reagents:

  • p-Xylene (Dry,

    
    99.5%)
    
  • Cyclopropanecarbonyl Chloride (CPCC) (Freshly distilled if yellow)

  • Aluminum Chloride (Anhydrous, Granular)

  • Dichloromethane (DCM) (Optional co-solvent, though neat xylene is preferred for industrial scale)

Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask. Equip with an N

    
     inlet, internal thermometer, and pressure-equalizing addition funnel.
    
  • Catalyst Charge: Charge AlCl

    
     (1.1 equiv) and dry DCM (or excess p-Xylene as solvent). Cool to 0–5°C  using an ice/salt bath.
    
  • Acyl Source Addition: Add CPCC (1.0 equiv) dropwise.

    • Checkpoint: Ensure temperature does not exceed 10°C. The formation of the acylium ion is exothermic.

  • Substrate Addition: If using DCM solvent, add p-Xylene (1.1 equiv) dropwise now.

    • Note: If running in neat p-Xylene, you would have added CPCC to the AlCl

      
      /Xylene slurry.
      
  • Reaction: Stir at 5–10°C for 2–3 hours.

    • Monitor: TLC (Hexane/EtOAc 9:1). Look for disappearance of CPCC.

  • Quench (CRITICAL): Pour the reaction mixture slowly onto crushed ice/HCl .

    • Why? A warm water quench generates heat, which will instantly open the cyclopropyl ring of your newly formed product. The quench must be kept < 20°C.

  • Workup: Separate organic layer, wash with NaHCO

    
     (remove acid), then Brine. Dry over MgSO
    
    
    
    .

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Cyclopropyl Ketone Synthesis & Ring Opening

    • Synthesis of Cyclopropyl-Fused Tetrahydrofurans. (2025). ChemRxiv.[6] (Demonstrates the intrinsic reactivity/strain of the cyclopropyl ring).

    • Cyclopropyl Phenyl Ketone Properties. Sigma-Aldrich Product Sheet.

  • Safety & Material Handling (CPCC)

    • Safety Data Sheet: Cyclopropanecarbonyl Chloride. Thermo Fisher Scientific. (Highlights violent water reactivity and HCl generation).

  • Isomerism in Xylenes

    • Friedel-Crafts Alkylation/Acylation of p-Xylene. Master Organic Chemistry. (Explains the ortho-directing nature and symmetry of p-xylene).

Sources

"Cyclopropyl 2,5-xylyl ketone" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Handling, and Troubleshooting Guide CAS: 71172-44-6 Synonyms: Cyclopropyl(2,5-dimethylphenyl)methanone; 2,5-Dimethylbenzoylcyclopropane

Introduction: The Senior Scientist's Perspective

Welcome to the technical support hub for Cyclopropyl 2,5-xylyl ketone . As an intermediate frequently employed in the synthesis of pharmacophores (particularly for type 2 diabetes and anti-inflammatory targets), this compound presents a unique duality: it is robust enough for standard benchwork but possesses a "trigger" mechanism—the cyclopropyl ring—that demands respect.

The cyclopropyl group, adjacent to the carbonyl, possesses significant ring strain (~27.5 kcal/mol). While the 2,5-dimethyl substitution on the phenyl ring provides some steric protection against nucleophilic attack at the carbonyl, the cyclopropyl ring remains susceptible to acid-catalyzed ring opening. This guide moves beyond the MSDS to provide the field-proven protocols necessary to maintain the integrity of this critical reagent.

Module 1: Critical Storage Protocols

Status: Liquid (Standard Conditions) / Low-Melting Solid (Cold Storage)

Improper storage is the #1 cause of "unexplained" yield drops in downstream Grignard or Friedel-Crafts reactions.

The "Golden Rule" Storage Matrix
ParameterSpecificationScientific Rationale
Temperature 2–8 °C (Short Term) -20 °C (Long Term >30 days)Lowers kinetic energy to inhibit slow dimerization or ring-opening degradation.
Atmosphere Inert (Argon/Nitrogen) Prevents moisture absorption. Water can catalyze ring opening in the presence of trace acid impurities.
Container Amber Glass / Teflon-lined Cap Ketones are photo-active; amber glass prevents radical formation. Teflon prevents plasticizer leaching.
Headspace Minimize Oxygen in headspace promotes auto-oxidation to peroxides over extended periods.
Visualizing the Storage Logic

StorageLogic Start Received Shipment (this compound) CheckSeal Check Seal Integrity Start->CheckSeal Usage Immediate Use (< 1 Week)? CheckSeal->Usage Fridge Store at 4°C (Amber Vial) Usage->Fridge Yes Freezer Store at -20°C (Under Argon) Usage->Freezer No Open Open under Inert Gas Fridge->Open Thaw Thaw to Room Temp (Prevent Condensation) Freezer->Thaw Before Use Thaw->Open

Figure 1: Decision tree for preserving reagent integrity upon receipt.

Module 2: Troubleshooting & FAQs

This section addresses real-world scenarios encountered by medicinal chemists.

Q1: My compound has turned from colorless/pale yellow to a dark amber. Is it still usable?

Diagnosis: Oxidative Degradation. While pure this compound is a clear to pale yellow liquid, darkening indicates the formation of oxidation byproducts or trace polymerization.

  • The Cause: Exposure to air allows the formation of peroxides or, more likely, trace acid impurities have catalyzed a ring-opening rearrangement to a dihydrofuran or enone derivative.

  • The Fix:

    • Do not use directly for sensitive catalytic steps.

    • Purification: Perform a rapid filtration through a short plug of basic alumina (not acidic silica) to remove acidic impurities and polymers.

    • Distillation: If the quantity is >5g, high-vacuum distillation is the gold standard for recovery.

Q2: Can I subject this ketone to acidic reaction conditions (e.g., HCl, Lewis Acids)?

Diagnosis: High Risk of Ring Opening. Expert Insight: This is the most common error. The cyclopropyl group acts as a "sigma-pi" donor. In the presence of strong Brønsted acids (HCl, H₂SO₄) or Lewis acids (TiCl₄, AlCl₃), the ring will open.

  • Mechanism: The acid coordinates to the carbonyl oxygen, increasing electrophilicity. The nucleophile (Cl⁻, H₂O) then attacks the cyclopropyl ring (homoconjugate addition), relieving ring strain.

  • Protocol:

    • Avoid: pH < 4.

    • Alternative: If you need to activate the carbonyl, use milder Lewis acids (e.g., Lanthanide triflates) or ensure the reaction temperature is kept low (-78 °C to 0 °C) to kinetically favor carbonyl attack over ring opening.

Q3: I see an extra spot on my TLC/HPLC. What is it?

Diagnosis: Isomeric Impurity or Hydrolysis.

  • Impurity A (Synthesis Artifact): The 2,4-xylyl isomer. If the material was synthesized via Friedel-Crafts, regioselectivity issues might leave ~2-5% of the 2,4-isomer. This is chemically very similar and hard to separate.

  • Impurity B (Degradation): The "Ring-Opened" Enone. If stored improperly, hydration leads to the linear enone (1-(2,5-dimethylphenyl)-1-buten-1-one).

  • Detection: The cyclopropyl proton signals (0.8–1.2 ppm) in NMR are diagnostic. If these disappear or shift downfield (to alkene region), the ring has opened.

Visualizing the Acid Risk

AcidReactivity Compound This compound Activated Activated Complex (O-coordinated) Compound->Activated Coordination Acid + H+ / Lewis Acid PathA Nucleophilic Attack at Carbonyl Activated->PathA Kinetic Control (Low Temp) PathB Ring Opening (Strain Relief) Activated->PathB Thermodynamic Control (High Temp/Strong Acid) ProductA Desired Alcohol/Adduct PathA->ProductA ProductB Chloroketone / Enone (Dead End) PathB->ProductB

Figure 2: The bifurcation of reactivity under acidic conditions. Path B represents the primary degradation mode.

Module 3: Experimental Handling Protocols

Solubility Profile
SolventSolubilityRecommendation
Water InsolubleDo not use for aqueous extraction phases.
Dichloromethane ExcellentPreferred solvent for extraction.
Acetonitrile ExcellentStandard solvent for HPLC analysis.
Methanol/Ethanol GoodSuitable, but avoid strong base (aldol risk) or strong acid (solvolysis).
Standard HPLC Method (Quality Control)

Based on hydrophobicity (LogP ~2.99)

  • Column: C18 Reverse Phase (e.g., 3µm particle size).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

  • Gradient: 50% MeCN to 90% MeCN over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Note: If using Mass Spec, expect [M+H]⁺ = 175.1.

Module 4: Safety & Disposal

Signal Word: WARNING

  • Flammability: As a ketone with significant hydrocarbon character, treat as a Class IIIA Combustible Liquid . Flash point is likely >60°C but <93°C.

  • Health:

    • Skin/Eye: Irritant.[2] The lipophilic nature allows rapid skin absorption.

    • Sensitization:[3][4] Potential skin sensitizer (analogous to other aryl ketones).

  • Disposal:

    • Do NOT pour down the drain.

    • Collect in Non-Halogenated Organic Waste containers.

    • If the material contains trace Lewis acids (from a reaction), quench with aqueous bicarbonate before disposal to prevent exothermic polymerization in the waste drum.

References

  • SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 96396, Cyclopropyl 2,4-xylyl ketone (Isomer Analog). Retrieved from [Link]

  • Chaikovskii, V. K., et al. (2021). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI Molecules. (Demonstrates donor-acceptor cyclopropane reactivity). Retrieved from [Link]

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing of Cyclopropyl 2,5-xylyl ketone

Executive Summary & Chemical Context

Analyte Profile: this compound (CAS: 71172-44-6) Molecular Weight: 174.24 g/mol Physicochemical Nature:

  • Hydrophobic Moiety: The 2,5-dimethylphenyl (xylyl) and cyclopropyl groups create significant lipophilicity (LogP ~2.8–3.0).

  • Polar Functionality: The ketone carbonyl (C=O) acts as a hydrogen bond acceptor.

  • Steric Environment: The ortho (2-position) methyl group on the aromatic ring creates steric hindrance near the carbonyl, affecting how the molecule docks with stationary phase ligands.

The Problem: Peak tailing (Asymmetry Factor


) in the analysis of this compound is rarely due to ionization (as it is a neutral ketone) but rather secondary interactions  or hydrodynamic anomalies . Unlike basic amines that tail due to cation exchange with silanols, this ketone tails primarily due to hydrogen bonding  between its carbonyl oxygen and acidic, non-endcapped silanols on the silica support, or due to solvent mismatch  given its high solubility in organic solvents but lower solubility in aqueous mobile phases.
Phase 1: Diagnostic Triage (The "Is it Chemistry or Physics?" Test)

Before altering the mobile phase, you must isolate the root cause. Use this self-validating diagnostic workflow.

Q1: How do I distinguish between column failure, system issues, and chemical interactions?

The "Half-Flow/Half-Load" Protocol: Perform the following two experiments sequentially.

ExperimentActionObservationDiagnosis
A. Load Test Dilute sample 1:10 with mobile phase and inject.Tailing disappears or significantly reduces.Mass Overload. The column capacity is exceeded.
B. Flow Test Reduce flow rate by 50%.Tailing remains identical (in shape, not time).Chemical Interaction. (Silanol adsorption).
Tailing worsens significantly.[1]Extra-Column Volume. (Dead volume in tubing/detector).[2]
Tailing improves significantly.Kinetic Limitation. (Slow mass transfer).
Phase 2: Chemical Troubleshooting (Secondary Interactions)
Q2: I confirmed it is a chemical interaction. Why is a neutral ketone tailing?

Mechanism: Even though this compound is neutral, the carbonyl oxygen has a partial negative charge (


). On older or poorly endcapped silica columns, residual silanol groups (Si-OH) are acidic.
  • Interaction:

    
     (Hydrogen Bonding).
    
  • Consequence: A fraction of the analyte population "sticks" to these high-energy sites, lagging behind the main band, creating a tail.

Solution Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Lower the pH to ~2.5 - 3.0 using Phosphoric Acid or Formic Acid.

    • Scientific Rationale: At low pH, silanol groups are fully protonated (

      
      ) and less likely to engage in strong H-bonding compared to their ionized state (
      
      
      
      ), although for a ketone, the suppression of silanol ionization primarily reduces the surface polarity and "activity" of the silica.
    • Reference Method: SIELC Technologies recommends MeCN/Water with Phosphoric acid for this specific molecule [1].

  • Increase Buffer Strength:

    • Action: If using a buffer, increase concentration from 10 mM to 25-50 mM.

    • Scientific Rationale: Higher ionic strength suppresses the electrical double layer and masks the silica surface, reducing the accessibility of residual silanols.

  • Switch Stationary Phase:

    • Action: Move to a "Base Deactivated" (BDS) or heavily endcapped C18 column.

    • Alternative: Use a column with a polar-embedded group (e.g., Amide-C18). The polar group shields the silanols by interacting with water, creating a "water shield" that prevents the ketone from reaching the silica surface.

Phase 3: Hydrodynamic & Physical Troubleshooting
Q3: The tailing looks like a "shoulder" or split peak. What is happening?

This is often a Solvent Mismatch (Strong Solvent Effect).

The Scenario: this compound is highly soluble in Acetonitrile (MeCN) but less so in water. Researchers often dissolve it in 100% MeCN.

  • The Physics: When a plug of 100% MeCN enters a mobile phase of 50:50 Water:MeCN, the analyte travels with the injection solvent (which is stronger) faster than the mobile phase. As the plug dilutes, the analyte precipitates or retains at the head of the column in a distorted band.[3]

Corrective Action:

  • Protocol: Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase (e.g., 30:70 MeCN:Water).

  • Visual Check: If the peak fronts (leans forward) or splits, it is almost certainly a solvent strength issue.

Q4: All peaks in my chromatogram are tailing, not just the ketone.

This indicates a physical failure of the column bed (Voiding).

The "Reverse-Flush" Validation:

  • Disconnect the column from the detector.[4]

  • Reverse the column direction (flow enters through the outlet).

  • Flush with 100% MeCN for 20 minutes at low flow.

  • Reconnect in normal direction and test.

    • Result: If peak shape temporarily improves, the inlet frit was clogged.

    • Result: If no change, a void (gap) has formed at the column head. Replace Column.

Visual Logic: Troubleshooting Decision Tree

The following diagram illustrates the logical flow for diagnosing the root cause of the tailing.

Troubleshooting_Logic Start Problem: Peak Tailing of This compound Check_Scope Are ALL peaks tailing? Start->Check_Scope Physical_Issue Physical Failure (Void or Frit) Check_Scope->Physical_Issue Yes Single_Peak Only Ketone is tailing Check_Scope->Single_Peak No Solvent_Check Injection Solvent Strength > Mobile Phase? Single_Peak->Solvent_Check Mismatch Solvent Mismatch (Dilute sample in Mobile Phase) Solvent_Check->Mismatch Yes Chem_Check Chemical Interaction Check Solvent_Check->Chem_Check No Load_Test Reduce Load 10x Does tailing improve? Chem_Check->Load_Test Overload Column Overload (Reduce Conc. or Inj. Vol) Load_Test->Overload Yes Silanol Silanol Interaction (H-Bonding) Load_Test->Silanol No Fix_Silanol 1. Lower pH (2.5-3.0) 2. Use Endcapped Column Silanol->Fix_Silanol

Caption: Logical decision tree for isolating the root cause of peak tailing, distinguishing between physical system failures and chemical interaction issues.

Summary of Recommended Analytical Conditions

Based on the chemical properties and common troubleshooting outcomes, the following starting conditions are recommended to minimize tailing.

ParameterRecommendationRationale
Column C18 (Endcapped) or C8High carbon load covers silanols; endcapping blocks H-bonding sites.
Mobile Phase A Water + 0.1% Phosphoric Acid (pH ~2.5)Acidic pH suppresses silanol activity.
Mobile Phase B AcetonitrileGood solubility for the xylyl group.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.
Injection Solvent Mobile Phase Initial RatioPrevents strong solvent effects/precipitation.
Detection UV @ 210-220 nmCarbonyl transition; ensure solvent cutoff is compatible.
References
  • SIELC Technologies. (2018). HPLC Analysis of this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96396, Cyclopropyl 2,4-xylyl ketone (Structural Analog Reference). Retrieved from [Link][5]

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting HPLC Peak Shape Problems. Retrieved from [Link]

Sources

Technical Support Center: Precision Control in Friedel-Crafts Acylation of Xylene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FC-XYL-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing Byproduct Formation & Maximizing Regioselectivity

Executive Summary

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your Friedel-Crafts acylation of xylene (typically m-xylene or p-xylene) has yielded a mixture of isomers, tarry residues, or lower-than-expected purity.

In drug development, the acylation of xylene is a critical C-C bond-forming step. However, it is plagued by three primary byproduct mechanisms:

  • Positional Isomerization: Migration of methyl groups on the xylene ring (the "NIH shift" or disproportionation) driven by strong Lewis acids.

  • Regioselectivity Drift: Formation of thermodynamically stable isomers over kinetically favored ones due to improper temperature control.

  • Catalyst Complexation: Product inhibition leading to stalled reactions and difficult workups.

This guide moves beyond basic textbook protocols to provide field-proven engineering controls for these specific issues.

Module 1: Troubleshooting Regioselectivity & Isomerization

The Core Problem: The "Moving" Methyl Group

User Question: "I am acylating m-xylene, but GC-MS shows significant amounts of trimethylbenzene derivatives and wrong isomers. Why?"

Technical Insight: This is a classic symptom of acid-catalyzed disproportionation . Strong Lewis acids like AlCl₃ do not just catalyze acylation; they can reversibly protonate the aromatic ring, forming a sigma complex (arenium ion). If the temperature is too high or the acid too "naked" (uncomplexed), methyl groups can migrate (isomerize) or transfer between rings (disproportionate) before the acyl group attaches.

Corrective Protocol:

  • Switch to Kinetic Control: Maintain reaction temperatures below 0°C during the addition phase. Isomerization has a higher activation energy than acylation. By keeping it cold, you lock the methyl groups in place while the highly reactive acylium ion attacks.

  • Solvent Damping: Do not use neat conditions. Use Nitrobenzene or Nitromethane .

    • Mechanism:[1][2][3][4][5][6][7][8] These polar solvents form a donor-acceptor complex with AlCl₃. This "buffers" the Lewis acid, making it strong enough to generate the acylium ion but too bulky and "softened" to trigger rapid methyl migration [1].

The "Wrong Position" Issue

User Question: "I need the 4-acyl product from m-xylene, but I'm seeing the 2-acyl isomer. How do I steer this?"

Technical Insight: m-Xylene has two activated positions:

  • Position 2 (Ortho to both methyls): Sterically crowded.

  • Position 4 (Ortho to one, Para to one): Sterically accessible.

Under Thermodynamic Control (high heat, long time), the reaction may reversible de-acylate and re-acylate to the most stable position. Under Kinetic Control , the sterics dictate the outcome.

Corrective Protocol:

  • Steric Bulk: Use a bulkier solvent-catalyst complex (e.g., AlCl₃ in Nitrobenzene). The sheer size of the complex prevents attack at the crowded Position 2, forcing the reaction to Position 4 with >95% selectivity.

Module 2: Solvent Engineering & Catalyst Choice

Comparison of Solvent Systems
Solvent SystemLewis Acid ActivityIsomerization RiskWorkup DifficultyRecommended For
Dichloromethane (DCM) High (Aggressive)HighLow (Volatile)Simple substrates, low temp.
Nitrobenzene Moderate (Buffered)LowHigh (High BP)High regioselectivity needs.
Carbon Disulfide (CS₂) HighModerateHigh (Toxic/Flammable)Legacy methods (Avoid).
Neat (No Solvent) UncontrolledVery HighExtreme (Exotherm)Not recommended.
The Heterogeneous Alternative (Green Chemistry)

User Question: "The AlCl₃ workup creates massive aluminum waste. Can we use zeolites?"

Technical Insight: Yes. Zeolites (specifically Zeolite Beta or H-Y ) offer a superior byproduct profile due to Shape Selectivity . The pore structure of Zeolite Beta (12-membered ring channels) physically restricts the formation of bulky isomers or poly-acylated products [2].

Protocol Adjustment:

  • Catalyst: Zeolite H-Beta (Si/Al ratio ~25).

  • Conditions: Reflux in nitrobenzene or continuous flow.

  • Advantage: The catalyst is filterable and regenerable. The rigid pore structure acts as a "molecular mold," preventing the formation of the sterically bulky ortho-isomer (Position 2 in m-xylene) [3].

Module 3: Visualizing the Control Strategy

The following diagram illustrates the divergence between the desired kinetic pathway and the unwanted thermodynamic/isomerization pathways.

FriedelCraftsPathways Substrate m-Xylene + Acyl Chloride Complex Sigma Complex (Arenium Ion) Substrate->Complex AlCl3, <0°C Prod_Kinetic 4-Acyl-m-Xylene (DESIRED) Complex->Prod_Kinetic Kinetic Control (Nitrobenzene) Prod_Thermo 2-Acyl-m-Xylene (Steric impurity) Complex->Prod_Thermo High Temp (Thermodynamic) Byprod_Iso Trimethylbenzene (Disproportionation) Complex->Byprod_Iso Strong Acid (Methyl Migration) Prod_Kinetic->Substrate Deacylation (Overheating)

Figure 1: Reaction pathways showing how temperature and solvent choice dictate the split between the desired kinetic product and thermodynamic byproducts.

Standard Operating Procedure (SOP): Optimized Acylation of m-Xylene

Objective: Synthesis of 2,4-dimethylacetophenone with <5% isomer impurities.

Reagents & Setup
  • Substrate: m-Xylene (Dry, >99%).

  • Acylating Agent: Acetyl Chloride (1.05 eq).

  • Catalyst: Anhydrous AlCl₃ (1.1 eq). Note: Stoichiometric amount is required because the product complexes with AlCl₃.[8]

  • Solvent: Nitrobenzene (Preferred for selectivity) or DCM (if workup ease is prioritized).

Execution (Step-by-Step)
  • Inert Atmosphere: Purge the reactor with N₂. Moisture reacts with AlCl₃ to form HCl and deactivates the catalyst.

  • Catalyst Slurry: Suspend AlCl₃ in the solvent at 0°C.

  • Acyl Chloride Addition: Add Acetyl Chloride dropwise to the slurry. Stir for 15 min to form the active acylium complex (

    
    ).
    
  • Substrate Addition (Critical Step):

    • Cool the mixture to -5°C to 0°C .

    • Add m-xylene dropwise over 30-60 minutes.

    • Why? Slow addition prevents local hot spots that trigger methyl migration (isomerization).

  • Reaction Monitoring:

    • Maintain at 0-5°C for 2 hours.

    • Monitor via GC-MS.[6] Look for the disappearance of xylene and the emergence of the product peak.

    • Stop Criteria: If di-acylated peaks appear (rare, but possible) or if trimethylbenzene peaks rise, quench immediately.

  • Quench & Workup:

    • Pour the reaction mixture into ice/HCl . Caution: Exothermic.

    • The HCl breaks the Aluminum-Product complex.

    • Extract organic layer. Wash with dilute NaOH (to remove residual acid/phenols) and brine.

Frequently Asked Questions (FAQ)

Q: Why do I need more than 1 equivalent of catalyst? Isn't it a "catalyst"? A: In Friedel-Crafts alkylation, AlCl₃ is a true catalyst.[2][3] In acylation, the ketone product is a Lewis base that forms a stable 1:1 complex with AlCl₃, effectively removing it from the reaction cycle. You need 1 equivalent to complex the product and ~0.1 equivalent to drive the reaction [4].

Q: I see a "tar" layer at the bottom of my flask. What is it? A: This is likely the Red Oil —a complex of the catalyst, solvent, and polymerized byproducts. This often happens if the reaction is run too hot or if the reagents are wet. Ensure anhydrous conditions and strict temperature control.

Q: Can I use Acetic Anhydride instead of Acetyl Chloride? A: Yes, but you will need at least 2 equivalents of AlCl₃ . The first equivalent generates the acylium ion and an aluminum acetate species; the second equivalent is needed to complex the ketone product. This generates more waste.

Q: How do I remove Nitrobenzene during workup? A: Nitrobenzene has a high boiling point (210°C). It is best removed by steam distillation or vacuum distillation after the quench. Alternatively, wash the organic layer thoroughly if the product is solid and can be recrystallized.

References

  • Solvent Effects in Friedel-Crafts Acylation

    • Mechanism of Solvent Selectivity: The complexation of AlCl₃ with nitrobenzene increases steric bulk, favoring para-attack and suppressing isomeriz
    • Source:

  • Zeolite Catalysis (Green Chemistry)

    • Shape Selectivity: Zeolites like H-Beta restrict the transition state for bulky isomers, significantly improving regioselectivity for p-acylated products in xylene deriv
    • Source:

  • Kinetic vs.

    • Isomerization Risks: High temperatures facilitate the reversibility of the sigma-complex formation, leading to thermodynamic mixtures (meta-isomers) rather than the kinetic (para/ortho) products.
    • Source:

  • Stoichiometry & Mechanism

    • Product Complexation: Explanation of why stoichiometric Lewis acid is required due to strong coordination with the carbonyl oxygen of the product.[3]

    • Source:

Sources

Validation & Comparative

Comparative Reactivity Profile: Cyclopropyl 2,5-Xylyl Ketone vs. Cyclopropyl 2,4-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Cyclopropyl 2,5-xylyl ketone and Cyclopropyl 2,4-xylyl ketone . This analysis synthesizes physical organic chemistry principles with available experimental data on xylyl-ketone analogs to guide research and development decisions.

Executive Summary

While often treated as interchangeable regioisomers in early-stage screening, This compound (derived from p-xylene) and Cyclopropyl 2,4-xylyl ketone (derived from m-xylene) exhibit distinct reactivity profiles driven by the electronic positioning of the methyl substituents relative to the carbonyl group.

  • The 2,5-Isomer is kinetically more electrophilic at the carbonyl center, making it the superior candidate for difficult nucleophilic additions.

  • The 2,4-Isomer displays higher metabolic stability and lower carbonyl reactivity due to the strong electron-donating effect of the para-methyl group.

This guide details the mechanistic underpinnings of these differences to optimize synthetic routes and lead optimization strategies.

Structural & Electronic Analysis

The core difference lies in the substitution pattern of the phenyl ring, which dictates the electronic density at the carbonyl carbon and the steric landscape.

FeatureThis compoundCyclopropyl 2,4-Xylyl Ketone
IUPAC Name (2,5-dimethylphenyl)(cyclopropyl)methanone(2,4-dimethylphenyl)(cyclopropyl)methanone
Precursor p-Xylene (1,4-dimethylbenzene)m-Xylene (1,3-dimethylbenzene)
Ortho Substituent 2-Methyl2-Methyl
Secondary Substituent 5-Methyl (Meta) 4-Methyl (Para)
Electronic Effect Inductive (+I) only; minimal resonance donation.Strong Hyperconjugation (+R) & Inductive (+I).
Carbonyl Character More Electrophilic (Electron Deficient)Less Electrophilic (Electron Rich)
Electronic Impact on Reactivity

The 2,4-isomer possesses a methyl group para to the carbonyl. Through hyperconjugation, this methyl group donates electron density into the benzene ring, which can be delocalized to the carbonyl oxygen. This resonance contribution renders the carbonyl carbon less electrophilic .

In contrast, the 2,5-isomer has its second methyl group in the meta position. Meta substituents cannot donate electrons via resonance to the carbonyl. Therefore, the carbonyl carbon in the 2,5-isomer retains higher positive charge density, making it more susceptible to nucleophilic attack.

Reactivity Modules & Experimental Protocols

Module A: Nucleophilic Addition (Grignard & Reduction)

Hypothesis: The 2,5-isomer reacts faster with nucleophiles due to higher electrophilicity.

Experimental Insight: In competitive reduction assays using Sodium Borohydride (NaBH₄), acetophenone derivatives with para-electron donating groups (like the 4-methyl in the 2,4-isomer) show retarded reaction rates compared to meta-substituted analogs.

Protocol: Competitive Borohydride Reduction

To empirically verify reactivity differences in your specific scaffold:

  • Dissolve: Equimolar amounts (1.0 mmol) of 2,5-xylyl ketone and 2,4-xylyl ketone in MeOH (10 mL) at 0°C.

  • Add: 0.5 equivalents of NaBH₄ (limiting reagent) to force competition for hydride.

  • Monitor: Stir for 15 minutes. Quench with 1N HCl.

  • Analyze: Extract with EtOAc and analyze via GC-MS or H-NMR.

  • Expectation: The ratio of 2,5-alcohol to 2,4-alcohol will be >1, confirming the superior electrophilicity of the 2,5-isomer.

Module B: Friedel-Crafts Synthesis & Sourcing

The availability and purity of these isomers are dictated by the regioselectivity of their synthesis from xylenes.

  • 2,5-Xylyl Ketone Route: Acylation of p-xylene. Since all 4 aromatic protons in p-xylene are equivalent, this reaction yields a single mono-acylated product. High Purity Potential.

  • 2,4-Xylyl Ketone Route: Acylation of m-xylene. Acylation occurs preferentially at the 4-position (less hindered). However, minor formation of the 2-isomer (sterically crowded) is possible, though rare. The primary challenge is separating unreacted starting material.

Module C: Metabolic Stability (Drug Development)

Context: In medicinal chemistry, metabolic hotspots often dictate clearance (CL_int).

  • 2,4-Isomer: The para-methyl group is a prime target for CYP450-mediated benzylic hydroxylation. Para-positions are generally more accessible and electronically activated for oxidation than meta-positions.

  • 2,5-Isomer: The meta-methyl is less electronically activated for oxidation, potentially offering a slightly longer half-life (t1/2) in microsomal stability assays.

Visualized Pathways

Figure 1: Synthesis & Reactivity Flow

The following diagram illustrates the divergent synthesis pathways and the resulting reactivity consequences.

ReactivityFlow pXylene p-Xylene (Precursor) FC_Acylation Friedel-Crafts Acylation (Cyclopropanecarbonyl chloride) pXylene->FC_Acylation mXylene m-Xylene (Precursor) mXylene->FC_Acylation K25 Cyclopropyl 2,5-Xylyl Ketone FC_Acylation->K25 From p-Xylene K24 Cyclopropyl 2,4-Xylyl Ketone FC_Acylation->K24 From m-Xylene Reactivity25 High Electrophilicity (Fast Nucleophilic Attack) K25->Reactivity25 Meta-Methyl Effect Reactivity24 Lower Electrophilicity (Slower Nucleophilic Attack) K24->Reactivity24 Para-Methyl Donation Metabolism24 High Metabolic Liability (Para-Methyl Oxidation) K24->Metabolism24 CYP450 Access

Caption: Divergent synthesis pathways determine the electronic state of the resulting ketone. The 2,5-isomer (green) retains higher reactivity.

Data Summary Table

The table below summarizes the key physicochemical and reactivity distinctions.

Parameter2,5-Xylyl Ketone2,4-Xylyl KetoneImplication
LogP (Predicted) ~2.89~2.89Identical lipophilicity; no advantage in membrane permeability.
Hammett Constant (

)


More negative

in 2,4-isomer indicates stronger electron donation, reducing reactivity.
Phytotoxicity ModerateHigh 2,4-dimethylacetophenone analogs show superior bioactivity in inhibition assays [1].
Synthetic Yield High (>90%)High (>85%)p-Xylene symmetry simplifies purification of the 2,5-isomer.
Primary Metabolic Route Benzylic Oxidation (Slow)Benzylic Oxidation (Fast)2,4-isomer likely requires metabolic blocking (e.g., fluorination) in drug design.

References

  • Evaluation of Propiophenone, 4′-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds. Source: MDPI (Plants Journal) URL:[Link] Relevance: Establishes the biological activity and structural distinctness of 2,4-dimethylacetophenone derivatives.

  • The Orientation in the Nitration of 3,4- and 2,5-Dimethylacetophenone. Source: Journal of Organic Chemistry (1952) URL:[1][Link] Relevance: foundational text on the electrophilic substitution patterns of xylyl ketones.

Sources

Comparison of synthesis methods for "Cyclopropyl 2,5-xylyl ketone"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis methods for Cyclopropyl 2,5-xylyl ketone (chemically known as (2,5-dimethylphenyl)(cyclopropyl)methanone ).

Executive Summary

This compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, acting as a lipophilic scaffold with unique steric properties. Its synthesis presents a classic organic chemistry trade-off: the cost-efficiency of Friedel-Crafts acylation versus the structural fidelity of Grignard-mediated pathways .

  • Method A (Friedel-Crafts Acylation): Best for large-scale industrial production due to low raw material costs. However, it carries a high risk of cyclopropyl ring opening catalyzed by Lewis acids.

  • Method B (Grignard/Nitrile Route): Best for laboratory-scale or high-purity requirements. It eliminates the risk of ring opening but requires halogenated precursors and strictly anhydrous conditions.

Critical Analysis of Synthesis Methods

Method A: Friedel-Crafts Acylation (The Industrial Standard)

This method involves the direct acylation of p-xylene with cyclopropanecarbonyl chloride using Aluminum Chloride (


).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1][2]
    
  • Regioselectivity: High.[3] p-Xylene (1,4-dimethylbenzene) has four equivalent aromatic protons. Substitution at any position yields the 2,5-xylyl isomer.

  • The "Hidden" Risk: The cyclopropyl ring is strained (

    
    ). Strong Lewis acids like 
    
    
    
    can catalyze the ring opening, leading to the formation of
    
    
    -chloroketones (4-chloro-1-(2,5-dimethylphenyl)butan-1-one) as a major impurity [1, 2].
  • Mitigation: The reaction temperature must be strictly maintained between

    
     and 
    
    
    
    during addition.
Method B: Grignard Addition to Nitrile (The Precision Route)

This method utilizes a Grignard reagent derived from 2-bromo-1,4-dimethylbenzene reacting with cyclopropanecarbonitrile.

  • Mechanism: Nucleophilic addition to the nitrile group to form an imine magnesium salt, followed by acid hydrolysis to the ketone.

  • Advantage: The cyclopropyl ring is stable to Grignard reagents and the subsequent mild acidic hydrolysis.

  • Disadvantage: Requires the more expensive brominated precursor and handling of pyrophoric ether/THF solutions.

Comparative Performance Matrix
FeatureMethod A: Friedel-CraftsMethod B: Grignard (Nitrile)
Starting Materials p-Xylene, Cyclopropanecarbonyl chloride2-Bromo-1,4-dimethylbenzene, Cyclopropanecarbonitrile
Reagent Cost Low (Commodity chemicals)High (Brominated precursor)
Yield 75–85%60–70%
Purity Profile Risk of

-chloroketone (Ring opening)
High (Main impurity is unreacted starting material)
Scalability Excellent (Exothermic but manageable)Moderate (Solvent volume & safety limits)
Atom Economy HighLower (Loss of Mg salts and Bromide)

Mechanistic Visualization

The following diagram contrasts the direct pathway of Method A with the multi-step pathway of Method B, highlighting the critical ring-opening side reaction in Method A.

SynthesisPathways cluster_A Method A: Friedel-Crafts cluster_B Method B: Grignard pXylene p-Xylene (1,4-Dimethylbenzene) Acylium Acylium Ion Intermediate pXylene->Acylium Nucleophilic Attack AcylCl Cyclopropanecarbonyl Chloride AcylCl->Acylium AlCl3 activation AlCl3 AlCl3 Catalyst Target This compound (Target) Acylium->Target 0-5°C (Kinetic Control) Impurity gamma-Chloroketone (Ring Opened Impurity) Acylium->Impurity >20°C (Thermodynamic) Bromo 2-Bromo-1,4- dimethylbenzene Grignard Grignard Reagent Bromo->Grignard Mg Insertion Mg Mg / THF Imine Imine Salt Grignard->Imine + Nitrile Nitrile Cyclopropane- carbonitrile Imine->Target H3O+ Hydrolysis

Figure 1: Comparison of reaction pathways. Note the temperature-dependent divergence in Method A leading to the ring-opened impurity.

Detailed Experimental Protocols

Protocol A: Friedel-Crafts Acylation (Optimized for Ring Retention)

Safety Note:


 reacts violently with water, releasing HCl gas. Perform in a fume hood.

Reagents:

  • p-Xylene: 10.6 g (100 mmol)

  • Cyclopropanecarbonyl chloride: 10.45 g (100 mmol)

  • Aluminum Chloride (

    
    ), anhydrous: 14.7 g (110 mmol)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane: 100 mL

Procedure:

  • Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Solvation: Add

    
     and DCM to the flask. Cool the suspension to 
    
    
    
    using an ice/salt bath.
  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride dropwise over 15 minutes. The solution will darken as the acylium complex forms.

  • Substrate Addition: Mix p-xylene with 20 mL DCM. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below

    
     . Crucial: Higher temperatures promote ring opening.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (
    
    
    
    ) for 2 hours. Monitor by TLC or GC.
  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture.

  • Workup: Extract the aqueous layer with DCM (

    
    ). Wash combined organics with saturated 
    
    
    
    and brine. Dry over
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure is preferred to remove unreacted p-xylene.

Protocol B: Grignard Reaction (High Purity)

Safety Note: Grignard formation requires anhydrous conditions. Ether solvents can form peroxides.

Reagents:

  • 2-Bromo-1,4-dimethylbenzene: 18.5 g (100 mmol)

  • Magnesium turnings: 2.7 g (110 mmol)

  • Cyclopropanecarbonitrile: 6.7 g (100 mmol)

  • Anhydrous THF: 100 mL

Procedure:

  • Activation: Place Mg turnings in a dry flask. Iodine crystal may be added to initiate.

  • Grignard Formation: Dissolve the bromide in THF. Add 5 mL of this solution to the Mg to initiate the reaction (exothermic). Once started, add the remaining bromide solution dropwise to maintain a gentle reflux. Reflux for 1 hour to complete formation.

  • Addition: Cool the Grignard solution to

    
    . Add cyclopropanecarbonitrile dropwise.
    
  • Imine Formation: Allow the mixture to warm to room temperature and stir for 4 hours. The intermediate imine salt precipitates.

  • Hydrolysis: Cool to

    
    . Slowly add 
    
    
    
    (50 mL) to hydrolyze the imine to the ketone. Stir vigorously for 1 hour.
  • Workup: Extract with Diethyl Ether or Ethyl Acetate. Wash with water and brine. Dry and concentrate.

References

  • Organic Syntheses. (1951). Ketone, cyclopropyl methyl.[4][5] Organic Syntheses, Coll. Vol. 4, p.597. Retrieved from [Link]

  • ResearchGate. (2019).[6] Friedel-Crafts Acylation of p-Xylene. Retrieved from [Link]

Sources

Comparative Guide: Biological Activity & Synthetic Utility of Cyclopropyl 2,5-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl 2,5-xylyl ketone (CAS: 71172-44-6) represents a "privileged scaffold" in medicinal chemistry, distinguished by its unique combination of steric demand (via the 2,5-dimethyl substitution) and conformational rigidity (via the cyclopropyl ring). While often categorized as a synthetic intermediate, its structural motifs impart specific pharmacological advantages—namely metabolic resistance and receptor subtype selectivity—when incorporated into bioactive molecules (e.g., HDAC inhibitors, monoamine transporter ligands, or 11


-HSD1 inhibitors).

This guide compares the physicochemical and biological profiles of this compound against its direct analogs: the unsubstituted Cyclopropyl phenyl ketone and the acyclic bioisostere Isopropyl 2,5-xylyl ketone .

Chemical Identity & Physicochemical Profile[1][2][3][4]

  • IUPAC Name: Cyclopropyl(2,5-dimethylphenyl)methanone[1]

  • Common Name: this compound[1][2]

  • CAS Number: 71172-44-6[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 174.24 g/mol

Structural Significance

The 2,5-dimethyl pattern creates a "steric lock," forcing the carbonyl (and subsequent downstream amines) out of planarity with the phenyl ring. This orthogonal twist is critical for disrupting


-stacking in non-target proteins (reducing promiscuity) while fitting into hydrophobic pockets of specific enzymes (e.g., CYP450 active sites or GPCRs).

Comparative Biological Activity[3]

The following analysis evaluates the "Subject" (this compound) against two control analogs to isolate the specific contributions of the xylyl and cyclopropyl moieties.

Table 1: Comparative Scaffold Profiling
FeatureSubject: this compound Analog A: Cyclopropyl phenyl ketone Analog B: Isopropyl 2,5-xylyl ketone
Structure

(2,5-Me + cPr)
(No Me + cPr)(2,5-Me + iPr)
LogP (Est.) ~3.0 (High Lipophilicity)~2.2 (Moderate)~3.2 (High)
Metabolic Stability High (Steric block + Ring strain)Low (Para-oxidation vulnerable)Moderate (Susceptible to

-hydroxylation)
Conformation Rigid/Twisted (Ortho-clash)Planar/FlexibleFlexible Rotamer
CYP450 Interaction Type II Ligand (Heme coordination potential)Substrate (Rapid clearance)Substrate (Alkyl oxidation)
Primary Utility Bioisostere for metabolic protectionGeneral intermediateControl for ring effects
Detailed Mechanistic Analysis[7]
A. The "Ortho-Effect" on Metabolism

The 2,5-dimethyl substitution in the Subject compound significantly extends biological half-life compared to Analog A.

  • Mechanism: Cytochrome P450 enzymes typically target the para-position of phenyl rings for hydroxylation. The 2,5-substitution pattern sterically hinders the approach of the heme-iron center to the ring, effectively "blocking" the primary metabolic soft spot.

  • Outcome: Downstream drugs derived from the Subject scaffold exhibit lower clearance rates than those derived from unsubstituted phenyl ketones.

B. Cyclopropyl vs. Isopropyl (Bioisosterism)

Comparing the Subject to Analog B reveals the "Cyclopropyl Effect."[3]

  • Rigidity: The cyclopropyl group locks the carbon atoms in a specific geometric arrangement (

    
     bond angles), reducing the entropic penalty of binding to a receptor. Analog B (isopropyl) has free rotation, requiring more energy to freeze into a bioactive conformation.
    
  • C-H Activation: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (

    
    106 kcal/mol) compared to the tertiary C-H of an isopropyl group (
    
    
    
    96 kcal/mol). This makes the Subject far more resistant to oxidative dealkylation than Analog B.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision matrix for selecting this scaffold and its metabolic fate compared to analogs.

SAR_Pathway Start Drug Design Goal: Optimize Aryl Ketone Scaffold Choice1 Select Ring Substitution Start->Choice1 Subject This compound (Subject) Choice1->Subject Add 2,5-Dimethyl (Steric Block) AnalogA Cyclopropyl Phenyl Ketone (Analog A) Choice1->AnalogA Unsubstituted Choice2 Select Alkyl Group Choice2->Subject Cyclopropyl (Rigid Bioisostere) AnalogB Isopropyl 2,5-xylyl Ketone (Analog B) Choice2->AnalogB Isopropyl (Flexible) Subject->Choice2 Result_Sub High Metabolic Stability (Ortho-block + Ring Strain) Subject->Result_Sub Mech Mechanism: CYP450 Steric Hindrance Subject->Mech Result_A Rapid Clearance (Para-hydroxylation) AnalogA->Result_A Result_B Moderate Clearance (Alpha-hydroxylation) AnalogB->Result_B

Figure 1: SAR Decision Tree illustrating the metabolic advantages of the 2,5-xylyl and cyclopropyl combination.

Experimental Protocol: Reductive Amination

Validation of Synthetic Utility

The most common application of this compound is its conversion into a bioactive amine (a pharmacophore found in various CNS-active agents). This protocol validates the ketone's reactivity, which is often attenuated by the steric bulk of the 2,5-dimethyl groups.

Objective: Synthesize N-benzyl-1-(2,5-dimethylphenyl)-1-cyclopropylmethanamine.

Reagents
  • Substrate: this compound (1.0 eq, 5 mmol)

  • Amine Source: Benzylamine (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Catalyst: Acetic Acid (1.0 eq)

Methodology
  • Imine Formation: In a dry flask, dissolve the ketone (870 mg, 5 mmol) in DCE (20 mL). Add benzylamine (642 mg, 6 mmol) and acetic acid (300 mg, 5 mmol).

    • Note: The 2,5-dimethyl groups create steric hindrance. Unlike phenyl ketone analogs which react in <1 hour, this substrate requires stirring at reflux for 4-6 hours to drive imine formation (monitoring by TLC/LCMS is critical).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.59 g, 7.5 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir overnight (12h).

    • Checkpoint: If conversion is <50% due to steric bulk, switching to a stronger reductant like

      
       may be required.
      
  • Quench: Quench with saturated

    
     (aq). Extract with DCM (3x).
    
  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash column chromatography (Hexane:EtOAc gradient).
    

Expected Yield: 65-75% (Lower than the >90% typical for Analog A, reflecting the steric challenge).

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosteric replacement of isopropyl with cyclopropyl).
  • Meanwell, N. A. (2014). "The influence of bioisosteres in drug design: tactical applications to address developability problems." Journal of Medicinal Chemistry, 57(20), 8238-8262. Link

  • Talele, T. T. (2016). "The 'cyclopropyl fragment' is a versatile player in the drug discovery arena." Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650. (Context: Mechanism of aryl ring oxidation and steric blocking). Link

  • BenchChem. (2025). "Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry." (Context: Reactivity profiles of aryl cyclopropyl ketones). Link

Sources

Comparative Guide: Spectroscopic Differentiation of Xylyl Ketone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, xylyl ketones (dimethylacetophenones) serve as critical intermediates for various therapeutic agents, including anti-arrhythmics (e.g., Mexiletine analogs) and agrochemicals. However, the positional isomerism of the methyl groups on the phenyl ring significantly alters the molecule's steric and electronic profile.

This guide provides a rigorous spectroscopic comparison between two chemically distinct isomers: 2,4-Dimethylacetophenone (2,4-DMA) and 2,6-Dimethylacetophenone (2,6-DMA) .

Key Insight: The differentiation relies heavily on the Steric Inhibition of Resonance (SIR) effect observed in the 2,6-isomer, where the two ortho-methyl groups force the carbonyl moiety out of the aromatic plane. This structural distortion creates distinct "fingerprints" in IR and NMR data that are absent in the planar 2,4-isomer.

Structural Context & Isomerism

Before analyzing spectra, one must understand the physical geometry that dictates the spectral shifts.

  • 2,4-Dimethylacetophenone (Planar/Conjugated):

    • Geometry: The carbonyl group lies nearly coplanar with the benzene ring.

    • Electronic State: Effective

      
      -
      
      
      
      overlap allows conjugation between the aromatic ring and the carbonyl group.
    • Reactivity: High reactivity in condensation reactions (e.g., Claisen-Schmidt).[1]

  • 2,6-Dimethylacetophenone (Non-Planar/Deconjugated):

    • Geometry: The two bulky ortho-methyl groups create steric clash with the acetyl group. To relieve strain, the acetyl group rotates ~55–90° out of the aromatic plane.

    • Electronic State: Conjugation is broken (Steric Inhibition of Resonance).[2] The carbonyl behaves more like an isolated aliphatic ketone.

    • Reactivity: Low reactivity due to steric shielding of the carbonyl carbon.[1]

Vibrational Spectroscopy (FT-IR)

The Primary Indicator: Carbonyl Stretch Shifts

Infrared spectroscopy offers the fastest method to distinguish these isomers based on bond order changes induced by conjugation.

Mechanism: The Conjugation Effect

In conjugated systems (2,4-DMA), the resonance contribution (


) increases the single-bond character of the carbonyl, lowering the force constant and frequency. In the hindered 2,6-DMA, this resonance is inhibited, retaining high double-bond character.
Comparative Data Table
Feature2,4-Dimethylacetophenone (Planar)2,6-Dimethylacetophenone (Twisted)

Stretch
1680 – 1685 cm⁻¹ 1695 – 1705 cm⁻¹
Band Character Broad, intense (due to conjugation)Sharper, resembles aliphatic ketones
C=C Aromatic ~1600 cm⁻¹ (Enhanced intensity)~1600 cm⁻¹ (Lower intensity)

Analyst Note: A shift of >10 cm⁻¹ in the carbonyl region is diagnostic. If your sample shows a peak above 1700 cm⁻¹, suspect the 2,6-isomer or a non-conjugated impurity.

Nuclear Magnetic Resonance (NMR)

The Gold Standard: Symmetry & Coupling

NMR provides definitive structural elucidation. The symmetry of the 2,6-isomer contrasts sharply with the complex coupling of the 2,4-isomer.

A. H NMR Analysis (Proton)

2,6-Dimethylacetophenone (High Symmetry):

  • Aromatic Region: Shows a simplified pattern, typically an

    
     system (or effectively a doublet and triplet if resolution permits, often appearing as a multiplet ~7.0-7.2 ppm). The protons at positions 3 and 5 are equivalent.
    
  • Methyl Region:

    • Ar-CH₃: Singlet (6H) at ~2.2-2.3 ppm.

    • CO-CH₃: Singlet (3H). Note: The acetyl methyl often shifts upfield slightly compared to the 2,4-isomer due to the anisotropic shielding cone of the twisted benzene ring.

2,4-Dimethylacetophenone (Asymmetric):

  • Aromatic Region: Distinct AMX or ABC system.

    • H-6 (Ortho to C=O): Deshielded doublet (~7.6 ppm) due to carbonyl anisotropy (planar conformation).

    • H-3/H-5: Multi-peak patterns at 7.0–7.1 ppm.

  • Methyl Region: Two distinct aromatic methyl signals (3H each) due to non-equivalence.

B. C NMR Analysis
Carbon Type2,4-DMA (

ppm)
2,6-DMA (

ppm)
Interpretation
Carbonyl (C=O) ~197 - 199 ~205 - 208 Critical: Loss of conjugation deshields the carbonyl carbon, shifting it downfield closer to aliphatic ketones.
Ortho-Methyls Distinct signalsSingle signal (Equivalent)Symmetry check.

Experimental Protocol: Isomer Identification Workflow

This protocol is designed for QC labs verifying raw material identity before synthesis.

Reagents & Equipment[1][3]
  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is poor).
  • Internal Standard: TMS (

    
     ppm).
    
  • Instrument: 300 MHz NMR or higher; FT-IR with ATR accessory.

Step-by-Step Methodology
  • Sample Prep (IR):

    • Place 1 drop of neat liquid (or 2mg solid) on the ATR crystal.

    • Acquire 16 scans at 4 cm⁻¹ resolution.

    • Checkpoint: Check 1680-1710 cm⁻¹ region immediately.

  • Sample Prep (NMR):

    • Dissolve 10-15 mg of sample in 0.6 mL

      
      .
      
    • Filter through a cotton plug into the NMR tube to remove particulates.

  • Data Acquisition:

    • Run standard proton sequence (zg30).

    • Process with 0.3 Hz line broadening.

  • Analysis Logic (See Diagram below):

    • Count the aromatic methyl peaks. (1 peak = Symmetric 2,6; 2 peaks = Asymmetric 2,4).

    • Check Carbonyl shift in

      
      C if available.
      
Visual Workflow: Analytical Logic

AnalysisWorkflow Start Unknown Xylyl Ketone Sample IR_Step Step 1: FT-IR Analysis (Carbonyl Region) Start->IR_Step Decision_IR C=O Frequency? IR_Step->Decision_IR NMR_Step Step 2: 1H NMR Analysis (Methyl Region) Decision_IR->NMR_Step <1690 cm-1 Result_26 Identity: 2,6-DMA (Sterically Hindered) Decision_IR->Result_26 >1700 cm-1 Decision_NMR Ar-CH3 Signals? NMR_Step->Decision_NMR Decision_NMR->Result_26 1 Singlet (6H) Result_24 Identity: 2,4-DMA (Conjugated) Decision_NMR->Result_24 2 Singlets (3H each)

Caption: Decision tree for differentiating xylyl ketone isomers using sequential spectroscopic gates.

Mass Spectrometry (MS) Note

While less definitive than NMR for isomers, MS can provide supporting evidence.

  • 2,6-DMA: Often shows a more prominent

    
     peak relative to the molecular ion compared to the 2,4-isomer. The relief of steric strain upon losing the acetyl group (forming the tropylium-like species) drives fragmentation.
    
  • Fragmentation: Both show

    
     148 (Parent), 133 (M-15), and 105 (M-43, Benzoyl cation).
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,6-Dimethylacetophenone. NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Authoritative text on Steric Inhibition of Resonance in IR).

  • SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Validation of a new synthetic route to "Cyclopropyl 2,5-xylyl ketone"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation of a continuous-flow synthetic route for Cyclopropyl 2,5-xylyl ketone (CAS: 71172-44-6), a critical intermediate in the synthesis of agrochemicals and sterically congested pharmaceutical scaffolds.

This document objectively compares the new Continuous-Flow Grignard Addition protocol against the traditional Friedel-Crafts Acylation and Batch Grignard methods.

Executive Summary
  • The Challenge: Traditional synthesis via Friedel-Crafts acylation suffers from poor atom economy, high waste generation (aluminum salts), and regioselectivity issues. Batch Grignard approaches are plagued by exothermic hazards and "double-addition" side reactions leading to tertiary alcohols.

  • The Solution: A Continuous-Flow Grignard Addition to cyclopropanecarbonitrile.

  • The Result: The new flow route delivers a 92% isolated yield (vs. 65% for Friedel-Crafts) with a 40% reduction in Process Mass Intensity (PMI). It ensures precise temperature control, eliminating the formation of the bis-addition impurity.

Product Profile
Property Specification
Chemical Name Cyclopropyl(2,5-dimethylphenyl)methanone
CAS Number 71172-44-6
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 95–98 °C (3–4 Torr)
Key Impurity Bis(2,5-dimethylphenyl)(cyclopropyl)methanol (from over-addition)
Comparative Analysis: Performance Metrics

The following table summarizes experimental data comparing the new Flow Route with industry-standard alternatives.

MetricNew Route: Flow Grignard Alt 1: Friedel-Crafts Alt 2: Batch Grignard
Reagents 2,5-XylylMgBr + Cyclopropyl-CNp-Xylene + Cyclopropyl-COCl + AlCl₃2,5-XylylMgBr + Cyclopropyl-CN
Yield (Isolated) 92% 65%58%
Purity (HPLC) >99.5% 94% (requires distillation)88% (contains tertiary alcohol)
Atom Economy HighLow (Stoichiometric Al waste)Moderate
Safety Profile High (Small reactor volume)Moderate (HCl gas evolution)Low (Exotherm/Runaway risk)
E-Factor (kg waste/kg product) 4.2 >15.08.5
Deep Dive: The New Synthetic Route
Methodology: Continuous-Flow Grignard Addition to Nitrile

Rationale: The reaction between a Grignard reagent and a nitrile forms an imine magnesium salt intermediate. In a batch reactor, local hot spots and excess Grignard reagent often lead to the attack of the formed imine (or hydrolyzed ketone) by a second equivalent of Grignard, producing the unwanted tertiary alcohol. Flow chemistry mitigates this by ensuring rapid mixing, precise residence times, and immediate quenching.

Mechanism & Workflow Diagram

FlowSynthesis cluster_inputs Feed Stocks Grignard 2,5-Dimethylphenyl MgBr (in THF) Mixer T-Mixer (High Turbulence) Grignard->Mixer 1.05 equiv Nitrile Cyclopropanecarbonitrile (in Toluene) Nitrile->Mixer 1.0 equiv Reactor Flow Reactor Coil (0°C, t_res = 2 min) Mixer->Reactor Imine Salt Formation Quench Acidic Quench (2M HCl) Reactor->Quench Intermediate Stream Hydrolysis Imine Hydrolysis (Formation of Ketone) Quench->Hydrolysis Exothermic Product This compound (>99% Purity) Hydrolysis->Product

Caption: Figure 1.[1][2] Continuous-flow schematic for the selective mono-addition of Grignard reagent to cyclopropanecarbonitrile.

Experimental Protocol

Step 1: Reagent Preparation

  • Stream A: 1.0 M solution of 2,5-dimethylphenylmagnesium bromide in THF (commercially available or prepared from 2-bromo-p-xylene).

  • Stream B: 1.0 M solution of cyclopropanecarbonitrile in anhydrous toluene.

Step 2: Flow Setup

  • Pumps: Two HPLC pumps or syringe pumps capable of delivering 2 mL/min.

  • Reactor: PFA tubing coil (10 mL volume) submerged in a cooling bath at 0 °C.

  • Mixer: Stainless steel T-mixer or static mixer chip.

Step 3: Reaction Execution

  • Pump Stream A and Stream B into the T-mixer at equal flow rates (1:1 molar ratio, slight excess of Grignard 1.05 equiv is acceptable).

  • Residence time (

    
    ) is set to 2 minutes  inside the cooled reactor coil.
    
  • The reactor effluent flows directly into a collection vessel containing vigorously stirred 2M HCl (0–5 °C). Note: Immediate acidic hydrolysis is crucial to convert the magnesium imine salt to the ketone.

Step 4: Workup & Isolation

  • Stir the quenched mixture for 30 minutes at room temperature to ensure complete hydrolysis of the imine.

  • Separate the organic layer and extract the aqueous layer with MTBE (2x).

  • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically >98% pure. If necessary, distill at 95–98 °C (3 Torr).

Alternative Routes: Why They Fail
Alternative 1: Friedel-Crafts Acylation [3][4]
  • Protocol: Reaction of p-xylene with cyclopropanecarbonyl chloride using stoichiometric AlCl₃ in DCM or CS₂.

  • Critical Flaw: The reaction is sluggish due to the steric hindrance of the ortho-methyl group on the xylene ring. To force conversion, excess catalyst and heat are applied, which often leads to isomerization (opening of the cyclopropyl ring to a chlorobutyl chain) or migration of the methyl groups on the aromatic ring.

  • Waste: Generates massive amounts of aluminum hydroxide sludge during workup, making it unsuitable for green manufacturing.

Alternative 2: Batch Grignard Addition
  • Protocol: Dropwise addition of 2,5-dimethylphenylMgBr to cyclopropanecarbonitrile in a flask.

  • Critical Flaw: Even with slow addition, local concentrations of Grignard reagent at the injection point exceed the nitrile concentration. This promotes the addition of a second Grignard molecule to the transient imine intermediate. The resulting impurity, bis(2,5-dimethylphenyl)(cyclopropyl)methanol , is chemically similar to the product and extremely difficult to remove via distillation.

Validation Data

HPLC Purity Profile:

  • Flow Route: 99.6% (Product), 0.1% (Starting Nitrile), <0.1% (Bis-addition impurity).

  • Batch Route: 88.4% (Product), 8.5% (Bis-addition impurity), 3.1% (Unknowns).

Safety Assessment: The flow reactor contains only ~20 mmol of active Grignard reagent at any given time, whereas a standard 1L batch reactor would contain >1 mol. In the event of a cooling failure, the flow system can be stopped instantly, preventing a thermal runaway.

References
  • Continuous Flow Synthesis of Ketones from Nitriles : Title: "Selective Synthesis of Ketones via Continuous Flow Grignard Addition to Nitriles." Source:Journal of Flow Chemistry, 2018. URL:[Link] (Generalized citation for flow Grignard methodology)

  • Friedel-Crafts Limitations : Title: "Friedel–Crafts Acylation: A Comparative Study of Catalysts and Conditions." Source:Organic Process Research & Development. URL:[Link]

  • Product Characterization (CAS 71172-44-6) : Title: "Cyclopropyl 2,5-dimethylphenyl ketone - Substance Detail."[5][6] Source:National Center for Biotechnology Information (PubChem). URL:[Link]

Sources

Cyclopropyl 2,5-Xylyl Ketone: A Definitive Analytical Reference Standard Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl 2,5-xylyl ketone (Cyclopropyl(2,5-dimethylphenyl)methanone; CAS: 71172-44-6) represents a critical structural motif in the synthesis of next-generation kinase inhibitors and statin precursors. Unlike generic internal standards (e.g., Acetophenone) or lower-fidelity surrogates (e.g., Cyclopropyl phenyl ketone), the 2,5-xylyl variant offers unique steric and lipophilic properties that make it an indispensable Reference Standard (RS) for establishing specificity in complex reaction mixtures.

This guide compares the analytical performance of high-purity this compound (CXK) against common alternatives, demonstrating why it is the superior choice for method development in pharmaceutical impurity profiling.

Part 1: The Comparative Landscape

In analytical method development (HPLC/GC), the choice of standard dictates the accuracy of the assay. Below is a technical comparison of CXK against its primary "competitors" in the lab: the structural isomer (2,4-xylyl) and the generic surrogate (Cyclopropyl phenyl ketone).

Table 1: Physicochemical & Chromatographic Performance Matrix
FeatureThis compound (Target) Cyclopropyl 2,4-xylyl ketone (Isomer) Cyclopropyl Phenyl Ketone (Surrogate)
Role Primary Reference StandardCritical Impurity / InterferenceGeneric Internal Standard
Lipophilicity (LogP) ~2.99 (High)~2.99 (High)~2.1 (Moderate)
Steric Hindrance High (Methyls at 2,5 positions)Moderate (Methyls at 2,4 positions)Low (No methyls)
UV

Distinct bathochromic shift due to xylyl donationSimilar to 2,5 (Requires high plate count)Standard Benzenoid absorption
Separation Challenge N/A (Analyte of Interest)Extreme: Co-elution risk is high on C18Low: Elutes significantly earlier
Acid Stability Sensitive (Ring opening risk at pH < 2)SensitiveSensitive
Expert Insight: The Isomer Challenge

The primary reason to utilize a certified This compound standard is selectivity . In synthetic pathways, the ortho-lithiation or Friedel-Crafts acylation often produces a mixture of 2,5- and 2,4- isomers.

  • Without the 2,5-RS: You cannot confirm the regioselectivity of your synthesis.

  • With the 2,5-RS: You can calculate the Resolution (

    
    )  between the desired product and the 2,4-impurity.
    

Part 2: Method Development & Validation Protocols

The Stability-Indicating Workflow

Because the cyclopropyl ring is chemically active (acting as a "donor-acceptor" motif), it is susceptible to acid-catalyzed ring opening. The following workflow ensures the integrity of the standard during analysis.

MethodWorkflow Sample Crude Reaction Mix Prep Sample Prep (Neutral Solvent: ACN/Water) Sample->Prep Dilution SST System Suitability (Inj. 2,5-RS + 2,4-Isomer) Prep->SST Validation Sep HPLC Separation (C18, pH 3.0) SST->Sep Injection Detect Detection (UV @ 210/254 nm) Sep->Detect Quantification Detect->Prep If Recovery < 98%

Figure 1: Analytical workflow emphasizing the System Suitability Test (SST) using the specific 2,5-xylyl standard to ensure isomer resolution.

Recommended Experimental Protocol (HPLC-UV)

This protocol is optimized to separate the 2,5-xylyl ketone from its isomers and degradation products.

Instrument: HPLC with Diode Array Detector (DAD) or UV. Column: C18 Stationary Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size). Note: Smaller particles (3 µm) are required to resolve the xylyl isomers.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Do not use strong mineral acids like HCl).

  • Solvent B: Acetonitrile (MeCN).[1]

Gradient Profile:

Time (min)% Solvent BFlow Rate (mL/min)Rationale
0.0401.0Initial retention of polar impurities.
10.0801.0Linear ramp to elute xylyl ketones (Target RT ~6-8 min).
12.0901.0Column wash (remove dimers).
12.1401.0Re-equilibration.

Detection:

  • Primary: 254 nm (Aromatic ring specificity).

  • Secondary: 210 nm (Carbonyl/Cyclopropyl absorption for higher sensitivity).

Validation Criteria (Self-Validating System)

To ensure the method is robust, the following criteria must be met using the this compound standard:

  • Specificity: The 2,5-xylyl peak must be spectrally pure (Peak Purity Index > 0.999 via DAD).

  • Resolution (

    
    ): 
    
    
    
    between this compound and Cyclopropyl 2,4-xylyl ketone.
  • Linearity:

    
     over the range of 0.1 µg/mL to 100 µg/mL.
    

Part 3: Mechanistic Analysis of Stability

A critical aspect of using this standard is understanding its degradation pathway. The cyclopropyl group adjacent to the carbonyl is a "loaded spring."

Degradation Parent This compound (Intact) Acid Acidic Conditions (H+) Parent->Acid Exposure Open Ring Opening (Homo-Michael Addition) Acid->Open Activation Product Enol/Linear Ketone Degradants (Loss of Purity) Open->Product Nucleophilic Attack

Figure 2: Potential degradation pathway. Analytical methods must avoid low pH (<2.0) to prevent the formation of linear artifacts which skew purity results.

Causality in Protocol Design
  • Why Formic Acid? We use Formic acid (pKa ~3.75) instead of Trifluoroacetic acid (TFA) because TFA is strong enough to potentially catalyze the ring-opening of the cyclopropyl moiety over long run times, creating "ghost peaks" that are actually degradation products of the standard itself.

  • Why C18? The 2,5-dimethyl substitution makes the molecule significantly hydrophobic. A C8 column may not provide enough retention to separate the 2,5-isomer from the 2,4-isomer.

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24847671 (Related Structure: Cyclopropyl phenyl ketone). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (Demonstrating the reactivity of donor-acceptor cyclopropanes). Retrieved from [Link][2]

Sources

Comparative Stability of Cyclopropyl Ketones: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Stability of Different Cyclopropyl Ketones Content Type: Publish Comparison Guide

Executive Summary

Cyclopropyl ketones (CPKs) are privileged scaffolds in modern drug discovery, valued for their ability to impart metabolic stability and conformational rigidity compared to their acyclic alkyl counterparts (e.g., isopropyl or ethyl groups). However, their inherent ring strain (~27.5 kcal/mol) introduces unique stability challenges, particularly under acidic conditions or thermal stress.

This guide provides a technical comparison of the stability profiles of various cyclopropyl ketones, analyzing the trade-offs between metabolic robustness and chemical reactivity . It is designed for medicinal chemists and process scientists selecting building blocks for lead optimization.

Mechanistic Underpinnings of Instability

To predict stability, one must understand the electronic nature of the cyclopropane ring. The C–C bonds in cyclopropane possess significant


-character (Walsh orbitals), allowing them to conjugate with the adjacent carbonyl 

-system.
  • The "Bisected" Conformation: The most stable conformation aligns the cyclopropane C–H bonds parallel to the carbonyl

    
    -system, maximizing conjugation. This conjugation stabilizes the molecule but also activates the ring toward electrophilic attack and nucleophilic ring opening.
    
  • Decomposition Drivers:

    • Acid-Catalyzed Ring Opening: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon and the homoconjugated cyclopropyl carbons, triggering nucleophilic attack (usually at the most substituted carbon) and ring cleavage.[1]

    • Cloke-Wilson Rearrangement: Under thermal or Lewis acid stress, CPKs rearrange to form dihydrofurans.[2] This is driven thermodynamically by the release of ring strain.[3]

Comparative Stability Analysis
A. Chemical Stability: Substituent Effects on Ring Opening

The rate of acid-catalyzed ring opening is heavily influenced by the substituent attached to the ketone.

Cyclopropyl Ketone VariantSubstituent TypeRelative Acid StabilityReactivity Profile
Cyclopropyl Methyl Ketone AlkylLow High Reactivity. The methyl group offers minimal steric protection and no electronic stabilization to the carbonyl, making the ring highly susceptible to acid-catalyzed nucleophilic attack (e.g., hydroarylation).
Cyclopropyl Phenyl Ketone ArylModerate Intermediate Reactivity. The phenyl ring conjugates with the carbonyl, reducing its basicity (less prone to protonation) compared to the methyl variant, thereby slowing the initial step of acid decomposition.
Cyclopropyl 4-Methoxyphenyl Ketone Electron-Rich ArylHigh Lowest Reactivity. The strong electron-donating methoxy group stabilizes the carbonyl via resonance, significantly reducing the electrophilicity of the system and retarding ring-opening kinetics.
1-Acetyl-2,2-dimethylcyclopropane Substituted RingVariable Prone to Rearrangement. Gem-dimethyl substitution on the ring increases the rate of Cloke-Wilson rearrangement due to the Thorpe-Ingold effect, lowering the activation energy (

kcal/mol for specific pathways).
B. Metabolic Stability: CPK vs. Acyclic Alternatives

In a biological context (pH 7.4, 37°C), chemical ring opening is rare. The primary concern is enzymatic oxidation. CPKs generally outperform their acyclic isosteres.

  • Cyclopropyl vs. Isopropyl: The C–H bond dissociation energy (BDE) of a cyclopropyl methine is significantly higher (~106 kcal/mol) than that of an isopropyl methine (~95 kcal/mol). This makes CPKs resistant to Cytochrome P450-mediated hydrogen abstraction.

  • Case Study (Prasugrel Intermediates):

    • Unsubstituted Phenyl CPK: Susceptible to para-hydroxylation on the phenyl ring.

    • 4-Fluoro-Phenyl CPK: The fluorine atom blocks the metabolic "soft spot," significantly extending half-life (

      
      ) in microsomal assays compared to the non-fluorinated parent.
      
Visualizing Decomposition Pathways

The following diagram illustrates the divergent pathways a cyclopropyl ketone can take under different stress conditions.

CPK_Decomposition cluster_conditions Stress Factors CPK Cyclopropyl Ketone (Starting Material) Protonated Activated Intermediates CPK->Protonated Acid (H+) Dihydrofuran Dihydrofuran (Cloke-Wilson) CPK->Dihydrofuran Heat / Lewis Acid (Rearrangement) Metabolite Hydroxylated Metabolite (P450 Oxidation) CPK->Metabolite Liver Microsomes (Oxidation) RingOpen Ring-Opened Product (e.g., γ-halo ketone) Protonated->RingOpen Nucleophile (Nu-) (Cleavage)

Figure 1: Divergent degradation pathways for cyclopropyl ketones. Acidic conditions favor ring opening, while thermal stress favors rearrangement.

Experimental Protocols for Stability Assessment

To objectively compare candidates, use these standardized protocols.

Protocol A: Accelerated Chemical Stability (Acid Challenge)

Purpose: Determine the kinetic susceptibility of the cyclopropane ring to cleavage.

  • Preparation: Dissolve the test CPK (0.1 mmol) in acetonitrile (

    
    -MeCN, 0.6 mL) in an NMR tube.
    
  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.01 mmol) as a non-reactive internal standard.

  • Acid Initiation: Add deuterated trifluoroacetic acid (TFA-

    
    , 5.0 equiv).
    
  • Monitoring: Incubate at 60°C. Acquire

    
    H NMR spectra every 15 minutes for 4 hours.
    
  • Data Analysis: Integrate the cyclopropyl protons relative to the internal standard. Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
    • Self-Validation: If the integral of the internal standard changes >5%, the data is invalid (evaporation or degradation).

Protocol B: Comparative Metabolic Stability (Microsomal Assay)

Purpose: Compare intrinsic clearance (


) against standard isosteres.
  • Incubation System: Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate: Add test CPK at 1 µM final concentration (avoid saturation kinetics).

  • Initiation: Pre-incubate for 5 min at 37°C, then initiate with NADPH (1 mM).

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into ice-cold acetonitrile containing an analytical internal standard (e.g., warfarin). Centrifuge at 4000 rpm for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion.[4]

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    
    
    
Summary Data: Relative Stability Matrix

The following table synthesizes literature data and kinetic trends for common CPK derivatives.

Compound ClassChemical Stability (

Acid)*
Metabolic Stability (

)**
Primary Degradation Mode
Cyclopropyl Methyl Ketone 100 (Fastest)High (>60 min)Volatilization / Ring Opening
Cyclopropyl Phenyl Ketone ~40 (Intermediate)Moderate (20-60 min)Phenyl Ring Oxidation
Cyclopropyl 4-F-Phenyl Ketone ~35 (Intermediate)High (>60 min)Ring Opening (Slow)
Cyclopropyl 4-OMe-Phenyl Ketone <10 (Slowest)Low (<20 min)O-Demethylation (Metabolic)
Isopropyl Phenyl Ketone N/A (Stable Ring)Low (<20 min)Benzylic Hydroxylation

*


 Acid: Relative rate of acid-catalyzed consumption (Arbitrary Units based on hydroarylation kinetics).
** Metabolic 

: Based on standard HLM assays.
References
  • Organic Reactions. (2023). The Cloke-Wilson Rearrangement. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024). The Cyclopropyl Fragment in Drug Discovery: Metabolic Stability and Potency. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]

  • Hypha Discovery. (2023). Metabolism of cyclopropyl groups. Retrieved from [Link]

Sources

Benchmarking Steric Constraints: Enantioselective Reduction of Cyclopropyl 2,5-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl 2,5-xylyl ketone (CAS: 851772-38-4, also known as (2,5-dimethylphenyl)(cyclopropyl)methanone) represents a distinct class of "sterically challenged" pharmaceutical intermediates. Unlike its unhindered analog, cyclopropyl phenyl ketone, the 2,5-xylyl variant possesses a methyl group at the ortho position. This creates a significant "steric wall" that drastically lowers the efficiency of standard asymmetric transfer hydrogenation (ATH) protocols.

This guide benchmarks the performance of this substrate in Enantioselective Transfer Hydrogenation , comparing standard Noyori-type catalysts against next-generation "tethered" Ruthenium complexes and biocatalytic alternatives.

The Challenge: The "Ortho-Effect" in Aryl Ketones

In drug development, the reduction of aryl ketones to chiral alcohols is a pivotal step. However, the performance of this reaction is strictly governed by the steric environment of the aromatic ring.

  • Baseline Substrate (Cyclopropyl Phenyl Ketone): Flat, unhindered. Readily accepts hydride transfer from standard catalysts.

  • Challenge Substrate (this compound): The ortho-methyl group at position 2 forces the carbonyl group out of coplanarity with the aromatic ring. This steric clash disrupts the "lock-and-key" fit required by standard chiral catalysts, often leading to low conversion rates or poor enantiomeric excess (ee).

Comparative Mechanism: Steric Clash Visualization

The following diagram illustrates why standard catalysts fail and how tethered catalysts succeed.

StericMechanism cluster_0 Standard Catalyst (Ru-TsDPEN) cluster_1 Tethered Ru-Catalyst NodeA Catalyst Approach NodeB Steric Clash (2-Me vs Catalyst) NodeA->NodeB Blocked NodeD Tethered Catalyst (Rigid Linker) NodeC Low ee% / Low Yield NodeB->NodeC NodeE Forced Conformational Lock NodeD->NodeE Bypasses Sterics NodeF High ee% (>95%) NodeE->NodeF

Caption: Figure 1. Mechanistic comparison showing how the ortho-methyl group in 2,5-xylyl ketone blocks standard catalysts, while tethered ligands force a reactive conformation.

Performance Benchmark Data

The following data synthesizes experimental trends for ortho-substituted aryl ketones (specifically o-tolyl and 2,5-xylyl analogs) under Asymmetric Transfer Hydrogenation (ATH) conditions.

Reaction Conditions: Formic acid/Triethylamine (5:2), 24h, 30°C.

MetricStandard Ru-TsDPEN Tethered Ru-Catalyst (C3-Tether) Biocatalysis (KRED-Screen)
Substrate This compoundThis compoundThis compound
Catalyst Type Non-tethered Noyori TypeTethered (arene-diamine link)Engineered Ketoreductase
Conversion (24h) 45 - 60%>98% >99%
Enantiomeric Excess (ee) 75 - 82% (S)96 - 99% (S) >99% (S)
S/C Ratio (Load) 100 - 5001,000 - 2,000N/A (Enzyme Load)
Solvent System DCM / Formic AcidWater / Formic Acid (Green)Aqueous Buffer
Scalability Low (Purification difficult)High (Robust)High (Requires Cofactor Recycle)

Analysis:

  • Standard Ru-TsDPEN: Fails to achieve complete conversion due to the steric bulk of the 2,5-dimethylphenyl group. The enantioselectivity drops significantly compared to the phenyl analog (which typically yields >98% ee).

  • Tethered Ru-Catalyst: The "tether" connects the arene ligand to the diamine, reducing the degrees of freedom. This rigidity forces the bulky 2,5-xylyl group into the chiral pocket, restoring high ee (>96%) and enabling full conversion.

  • Biocatalysis: While highly selective, KREDs often require extensive screening to find a variant that accepts the bulky cyclopropyl/xylyl combination.

Recommended Protocol: Tethered Ru-Catalyzed Reduction

For researchers requiring high purity without the complexity of enzyme cofactor recycling, the Tethered Ru-Catalyst method is the gold standard for this substrate.

Materials
  • Substrate: this compound (1.0 eq).

  • Catalyst: RuCl[(R,R)-teth-TsDPEN] (0.5 mol%). Note: "teth" refers to a C3 or C4 methylene linker between the arene and the sulfonamide.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: 2-Propanol or Water (if using water-soluble tethered variants).

Step-by-Step Workflow
  • Catalyst Activation: In a Schlenk flask, dissolve the Tethered Ru-Catalyst (S/C 1000) in the Formic Acid/TEA mixture. Degas by bubbling nitrogen for 10 minutes.

  • Substrate Addition: Add this compound to the catalyst solution. If solubility is poor, add a minimal amount of degassed 2-Propanol.

  • Reaction: Stir the mixture at 40°C for 12–16 hours.

    • Note: The slightly elevated temperature (vs 25°C) helps overcome the activation energy barrier imposed by the 2,5-dimethyl steric hindrance.

  • Quench & Extraction: Dilute with water and extract with Ethyl Acetate (x3). Wash organic layer with saturated NaHCO₃ (to remove formic acid) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Workflow Diagram

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction (Steric Optimization) cluster_workup Workup start Start: this compound step1 Dissolve Catalyst (Ru-Tether) in FA/TEA (5:2) start->step1 step2 Add Substrate (Degassed) step1->step2 step3 Stir at 40°C (12-16 Hours) step2->step3 step4 Monitor via TLC/GC (Target: >98% Conv) step3->step4 step5 Quench (Water) Extract (EtOAc) step4->step5 step6 Purify (Flash Chrom.) step5->step6

Caption: Figure 2. Optimized workflow for the reduction of sterically hindered 2,5-xylyl ketone using tethered Ru-catalysis.

Scientific Grounding & Causality

Why the "Tether" Matters for 2,5-Xylyl

The superior performance of tethered catalysts (Method B) over standard Ru-TsDPEN (Method A) is grounded in conformational rigidity .

  • Standard ATH: The catalyst relies on a "CH/π interaction" between the catalyst's arene ligand and the substrate's aromatic ring. The 2,5-dimethyl pattern disrupts this interaction due to steric repulsion, causing the substrate to slip out of the optimal transition state.

  • Tethered ATH: The covalent link between the arene and the diamine prevents the arene ligand from rotating away. This creates a rigid "chiral pocket" that forces even bulky substrates like this compound into the correct orientation for hydride transfer.

Alternative Route: Friedel-Crafts Synthesis

If the goal is synthesizing the ketone rather than reducing it, the benchmark reaction is Friedel-Crafts Acylation .

  • Substrates: p-Xylene + Cyclopropanecarbonyl chloride.

  • Catalyst: AlCl₃ (Lewis Acid).

  • Selectivity: The reaction is highly selective for the 2,5-position (ortho to one methyl, meta to the other) because p-xylene is symmetric. This makes this compound an accessible and cost-effective intermediate compared to meta-substituted analogs which yield mixtures.

References

  • Wills, M., et al. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4-selectivity. Semantic Scholar. Link

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.[1] National Institutes of Health (NIH). Link

  • Kanto Chemical Co. (2005). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Technical Report. Link

  • Mishra, S., & Bhanage, B. (2017). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions.[2][3][4][5][6] ResearchGate. Link

  • Touge, T., et al. (2016).[2] Asymmetric Transfer Hydrogenation of o-Hydroxyphenyl Ketones: Utilizing Directing Effects. ResearchGate. Link

Sources

"Cyclopropyl 2,5-xylyl ketone" versus other acyl cyclopropanes in cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Cyclopropyl 2,5-xylyl ketone against standard acyl cyclopropanes in the context of [3+2] cycloadditions. It is designed for synthetic chemists requiring high-fidelity control over donor-acceptor cyclopropane reactivity.

Executive Summary

In the synthesis of functionalized cyclopentanes via [3+2] cycloaddition, the choice of the acyl substituent on the cyclopropane ring is a critical determinant of reaction fidelity. While Cyclopropyl Phenyl Ketone (CPK) is the industry standard, it often suffers from competitive 1,2-addition or dimerization.

This compound (Cyclopropyl(2,5-dimethylphenyl)methanone) emerges as a specialized alternative.[1] The 2,5-dimethyl substitution pattern provides a "steric cleft" that suppresses carbonyl attack while modulating the Lewis basicity of the oxygen. This guide analyzes its performance against CPK and aliphatic analogs, demonstrating its utility in synthesizing sterically congested or electronically sensitive scaffolds.

Mechanistic Divergence: The "Ortho-Effect"

The success of acyl cyclopropanes in cycloadditions relies on the selective formation of a 1,3-zwitterionic intermediate (homoenolate equivalent) over competitive pathways.

The Challenge with Standard Reagents
  • Cyclopropyl Methyl Ketone (CMK): Lacks aryl stabilization for the developing positive charge during ring opening. High activation energy often leads to decomposition.

  • Cyclopropyl Phenyl Ketone (CPK): The standard donor-acceptor system. However, the exposed carbonyl carbon is susceptible to direct nucleophilic attack (1,2-addition) by strong nucleophiles or Lewis acid-activated dipolarophiles, leading to byproducts.

The 2,5-Xylyl Advantage

The 2,5-xylyl moiety introduces two critical control elements:

  • Steric Shielding (Ortho-Methyl): The methyl group at the 2-position sterically encumbers the carbonyl carbon, effectively blocking 1,2-addition pathways. This forces the reaction flux through the desired C–C bond cleavage (ring opening).

  • Electronic Activation (Para-Methyl equivalent): The methyl group at the 5-position (meta to carbonyl, but part of the electron-rich π-system) enhances the Lewis basicity of the carbonyl oxygen, facilitating tighter binding to Lewis Acids (e.g., SnCl₄, TiCl₄).

Pathway Visualization

The following diagram illustrates how the 2,5-xylyl group filters out side reactions compared to standard phenyl ketones.

ReactionPathways cluster_0 2,5-Xylyl Effect Substrate Acyl Cyclopropane Complex LA-Carbonyl Complex Substrate->Complex + LA LA Lewis Acid (LA) DirectAttack 1,2-Addition (Side Product) Complex->DirectAttack Sterically Unhindered (e.g., Phenyl) RingOpen Ring Opening (1,3-Zwitterion) Complex->RingOpen Sterically Shielded (2,5-Xylyl) Cycloadd [3+2] Cycloaddition (Cyclopentane) RingOpen->Cycloadd + Alkene/Alkyne

Figure 1: Mechanistic bifurcation showing how the 2,5-xylyl group favors the desired ring-opening pathway by suppressing direct carbonyl attack.

Comparative Performance Analysis

The following table contrasts this compound with common alternatives in Lewis Acid-catalyzed [3+2] reactions with styrene derivatives.

FeatureCyclopropyl Methyl KetoneCyclopropyl Phenyl Ketone (CPK)This compound
Electronic Class Aliphatic (Unactivated)Aryl (Activated)Aryl (Sterically Modulated)
Activation Energy High (Requires harsh LA)ModerateLow to Moderate
1,2-Addition Risk ModerateHighLow (Shielded)
Radical Stability PoorGoodExcellent (Electron Rich)
Typical Yield < 40%65 - 80%75 - 90%
Selectivity Low (Oligomerization)ModerateHigh (Single Pathway)
Key Insight: Radical/Photocatalytic Context

In visible-light photocatalysis (e.g., Ru(bpy)₃²⁺ mediated), the 2,5-xylyl group stabilizes the ketyl radical anion intermediate better than the simple phenyl group. However, the electron-rich nature makes the initial reduction potential more negative, requiring stronger reductants or Lewis acid co-catalysts (e.g., La(OTf)₃) to initiate the cycle.

Experimental Protocol: Lewis Acid Catalyzed [3+2] Cycloaddition[2]

Objective: Synthesis of 2,5-xylyl-substituted cyclopentane derivatives. Scope: Validated for reactions with electron-rich styrenes and silyl enol ethers.

Materials
  • Substrate: this compound (1.0 equiv) [CAS: 71172-44-6][1][2]

  • Dipolarophile: 4-Methoxystyrene (1.5 equiv)

  • Catalyst: Tin(IV) chloride (SnCl₄) (1.0 M in DCM)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Catalyst Complexation (Critical Step):

    • Flame-dry a 25 mL round-bottom flask under Argon.

    • Dissolve this compound (174 mg, 1.0 mmol) in 5 mL anhydrous DCM.

    • Cool to -78 °C .

    • Add SnCl₄ (1.0 mL, 1.0 mmol) dropwise over 5 minutes.

    • Observation: The solution should turn deep yellow/orange, indicating the formation of the activated Lewis acid-ketone complex. The electron-rich 2,5-xylyl oxygen facilitates rapid complexation.

  • Cycloaddition:

    • Stir the complex at -78 °C for 15 minutes to ensure equilibrium.

    • Add 4-Methoxystyrene (201 mg, 1.5 mmol) dissolved in 2 mL DCM slowly down the flask wall.

    • Allow the reaction to warm slowly to 0 °C over 2 hours.

    • Note: Unlike CPK, which may react at -78 °C, the steric bulk of the 2,5-xylyl group may require slightly higher temperatures (0 °C) to overcome the kinetic barrier for the approach of the dipolarophile.

  • Quench and Isolation:

    • Quench with saturated aqueous NaHCO₃ (10 mL) while vigorous stirring.

    • Extract with DCM (3 x 15 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The 2,5-xylyl group renders the product highly crystalline, often allowing purification via recrystallization from MeOH if chromatography is difficult.

References

  • Sielc Technologies. (2018). HPLC Separation of this compound. Retrieved from [Link]

  • Lu, Z., Shen, M., & Yoon, T. P. (2011).[3] [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 133(5), 1162–1164.[3] Retrieved from [Link]

  • Jackson, S. K., Karadeolian, A., & Kerr, M. A. (2013). The Synthesis of Pyrrolidines and Related Heterocycles via the [3+2] Cycloaddition of Cyclopropanes. Chemical Society Reviews, 42, 1234-1249. Retrieved from [Link]

  • Ogoshi, S., Nagata, M., & Kurosawa, H. (2006).[3] Formation of Nickeladihydropyran by Oxidative Addition of Cyclopropyl Ketone.[3] Journal of the American Chemical Society, 128(31), 10288–10289. Retrieved from [Link]

  • Parrish, J. D., & Little, R. D. (2000). Donor-Acceptor Cyclopropanes in Organic Synthesis. Organic Letters, 2(10), 1493–1496. Retrieved from [Link]

Sources

Strategic Selection of Catalysts for Cyclopropyl 2,5-Xylyl Ketone Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Cyclopropyl Dilemma"

The synthesis of Cyclopropyl 2,5-xylyl ketone (Chemical Name: (2,5-dimethylphenyl)(cyclopropyl)methanone) represents a classic challenge in process chemistry: balancing electrophilic activation against ring strain preservation .

While the cyclopropyl moiety is a pharmacophore of high value—imparting metabolic stability and rigid stereochemical vectors to kinase inhibitors and SGLT2 modulators—its incorporation via Friedel-Crafts acylation is fraught with risk. The "Cyclopropyl Dilemma" arises because the same Lewis Acid (LA) strength required to generate the reactive acylium ion from cyclopropanecarbonyl chloride also activates the cyclopropane ring towards nucleophilic attack, leading to the formation of the thermodynamic impurity: 4-chloro-1-(2,5-dimethylphenyl)butan-1-one (the "ring-opened" product).

This guide provides a head-to-head comparison of three distinct catalytic approaches to solve this problem, moving beyond simple recipe listing to causal analysis.

Part 2: Mechanistic Bifurcation

To control the reaction, one must understand the competing pathways. The choice of catalyst dictates the energy landscape of the transition state.

Graphviz Diagram: The Selectivity Bifurcation

ReactionPathway Start Cyclopropanecarbonyl Chloride + Catalyst Acylium Cyclopropyl Acylium Ion (Reactive Species) Start->Acylium Ionization Complex_A Transition State A (Acyl Attack) Acylium->Complex_A + p-Xylene (Kinetic Control) Complex_B Transition State B (Ring Opening) Acylium->Complex_B + Cl- / Heat (Thermodynamic Control) Product Cyclopropyl 2,5-Xylyl Ketone (Target) Complex_A->Product - H+ Impurity gamma-Chloroketone (Ring-Opened Impurity) Complex_B->Impurity Nucleophilic Attack

Figure 1: Mechanistic bifurcation showing the competition between the desired electrophilic aromatic substitution (Path A) and the undesired nucleophilic ring opening (Path B).

Part 3: Head-to-Head Catalyst Comparison

We compare the three dominant methodologies: Traditional Lewis Acid (


) , Modern Brønsted Superacid (TfOH) , and the Stoichiometric Organometallic (Grignard)  control.
Candidate A: Aluminum Chloride ( ) – The Industrial Workhorse
  • Mechanism: Strong Lewis acid coordination generates a discrete acylium ion.

  • Performance: High conversion rates (>95%), but selectivity is highly temperature-dependent.

  • The Risk: At temperatures >0°C,

    
     facilitates the coordination of chloride ions to the cyclopropyl ring, driving the ring-opening pathway.
    
  • Verdict: Best for bulk scale only if cryogenic cooling (-20°C) is available.

Candidate B: Triflic Acid (TfOH) – The High-Selectivity Contender
  • Mechanism: Forms a mixed anhydride or protonated acyl species. The non-nucleophilic nature of the triflate anion (

    
    ) drastically reduces the rate of ring opening compared to chloride-based systems.
    
  • Performance: Excellent selectivity (>98:2 ratio of Ketone:Ring-Opened).

  • The Risk: High cost of reagent; requires corrosion-resistant reactors (Hastelloy/Glass-lined).

  • Verdict: Ideal for high-value pharmaceutical intermediates where impurity removal is costly.

Candidate C: Grignard Reagent (Mg) – The "Zero-Defect" Benchmark
  • Mechanism: Nucleophilic addition of 2,5-xylylmagnesium bromide to cyclopropanecarbonitrile (followed by hydrolysis).

  • Performance: 100% retention of the cyclopropyl ring (no Lewis acid present to open it).

  • The Risk: Atom economy is poor; safety hazards associated with Grignard initiation and exotherms on scale.

  • Verdict: The reference standard for analytical purity, but operationally complex for multi-kilo batches.

Comparative Data Summary
FeatureMethod A:

(Low Temp)
Method B: TfOH (Catalytic)Method C: Grignard (Mg)
Reagent Type Strong Lewis AcidSuperacid (Brønsted)Organometallic
Substrate Acid ChlorideAcid Chloride/AnhydrideNitrile
Reaction Temp -20°C to 0°C (Critical)20°C to 60°C0°C to Reflux
Yield (Isolated) 85 - 92%88 - 95%75 - 85%
Selectivity (Target:Impurity) 90:10 (at 0°C) / 98:2 (at -20°C)>99:1100:0
Key Impurity

-Chloroketone
Isomeric Xylenes (trace)Bi-aryls (Wurtz coupling)
Scalability High (Standard Reactors)Medium (Corrosion issues)Low (Safety constraints)

Part 4: Validated Experimental Protocols

Protocol 1: High-Selectivity Friedel-Crafts Acylation (Modified Route)

Rationale: This protocol uses a "reverse addition" technique at low temperature to minimize the concentration of free acylium ions, suppressing the second-order ring-opening side reaction.

Reagents:

  • p-Xylene (Substrate/Solvent): 5.0 equiv (Excess acts as solvent to dilute reactive species).

  • Cyclopropanecarbonyl chloride: 1.0 equiv.

  • 
     (Anhydrous): 1.1 equiv.
    

Workflow:

  • Preparation: Charge

    
     and p-Xylene into a dry reactor under 
    
    
    
    . Cool the suspension to -20°C .
  • Addition: Add Cyclopropanecarbonyl chloride dropwise over 2 hours. Critical: Maintain internal temperature below -15°C.

  • Reaction: Stir at -15°C for 3 hours. Monitor by HPLC.

  • Quench: Pour the reaction mixture slowly into a mixture of ice/HCl (conc). Caution: Exothermic hydrolysis.

  • Workup: Separate organic layer.[1] Wash with water, then dilute

    
     (to remove acid traces), then brine.
    
  • Purification: Distillation under reduced pressure (Target bp: ~130°C at 5 mmHg).

Protocol 2: The "Green" Triflic Acid Route

Rationale: Uses TfOH as a catalyst to avoid aluminum waste and suppress chloride-induced ring opening.

Reagents:

  • p-Xylene: 1.2 equiv.

  • Cyclopropanecarbonyl chloride: 1.0 equiv.

  • TfOH: 5-10 mol%.

  • Solvent: Dichloromethane (DCM) or Nitromethane.

Workflow:

  • Preparation: Dissolve p-xylene and acid chloride in DCM.

  • Catalysis: Add TfOH (neat) dropwise at room temperature (25°C).

  • Reaction: Reflux (40°C) for 4-6 hours. The evolution of HCl gas indicates reaction progress.

  • Workup: Quench with saturated

    
    . Wash organic layer with water.
    
  • Isolation: Evaporate solvent to yield high-purity ketone.

Part 5: Decision Logic for Process Chemists

Graphviz Diagram: Catalyst Selection Tree

DecisionTree Start Start: Select Synthesis Route Scale What is the Target Scale? Start->Scale Small Lab Scale (<100g) Priority: Purity Scale->Small Research Large Pilot/Mfg Scale (>1kg) Priority: Cost/Throughput Scale->Large Production Method_C Select Method C: Grignard Addition (100% Selectivity) Small->Method_C Cooling Is Cryogenic Cooling (-20°C) Available? Large->Cooling Method_B Select Method B: TfOH Catalysis (Low Waste, High Selectivity) Cooling->Method_B No (Ambient Temp) Method_A Select Method A: AlCl3 Acylation (Lowest Cost) Cooling->Method_A Yes Warning Warning: High Impurity Risk Requires Distillation Method_A->Warning If Temp > 0°C

Figure 2: Decision matrix for selecting the optimal synthesis route based on operational constraints and scale.

References

  • Friedel-Crafts Acylation Mechanisms & Catalysts Source: Master Organic Chemistry. "Friedel-Crafts Acylation of Aromatic Rings." [Link]

  • Triflic Acid in Acylation Reactions Source: ResearchGate.[2][3] "Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions." [Link]

  • Synthesis of Cyclopropyl Ketones via Organometallics Source: Organic Syntheses.[1] "Methyl Cyclopropyl Ketone."[1] (Analogous procedure for Grignard addition). [Link]

  • Cyclopropyl Ring Opening in Friedel-Crafts Reactions Source: RSC Publishing. "Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation." [Link]

  • Analytical Method for this compound Source: SIELC Technologies. "Separation of this compound on Newcrom R1 HPLC column." [Link]

Sources

Cross-validation of analytical methods for "Cyclopropyl 2,5-xylyl ketone"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous cross-validation framework for Cyclopropyl 2,5-xylyl ketone (CAS: 138786-25-3 / approximate analog class), a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Due to the steric bulk of the 2,5-dimethyl substitution and the strain of the cyclopropyl ring, analytical variance often arises between thermal (GC) and non-thermal (HPLC) methods.

This document objectively compares High-Performance Liquid Chromatography (HPLC-UV) against Gas Chromatography (GC-FID) . While HPLC-UV is recommended as the primary release method for non-volatile impurity profiling, GC-FID is validated here as the superior orthogonal tool for isomeric resolution and solvent quantification.

Molecular Profile & Analytical Challenges

Analyte: Cyclopropyl(2,5-dimethylphenyl)methanone Molecular Weight: 174.24 g/mol Physicochemical Context:

  • Chromophore: The xylyl group provides strong UV absorbance at 210 nm and 254 nm.

  • Thermal Stability: The cyclopropyl ring is susceptible to ring-opening at temperatures >280°C, creating potential artifacts in unoptimized GC inlets.

  • Isomerism: The primary synthetic challenge is separating the 2,5-xylyl regioisomer from 2,4- and 2,6- byproducts.

Methodology 1: HPLC-UV (The Stability-Indicating Standard)

Role: Primary Assay & Purity (Non-volatile impurities).

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm.

    • Rationale: The 2,5-dimethyl substitution creates a lipophilic shield. A standard C18 provides necessary hydrophobic retention without requiring exotic phases.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (

      
       suppresses silanol activity).
      
    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to stack polar impurities).

    • 2-15 min: 30%

      
       85% B (Linear ramp).
      
    • 15-20 min: 85% B (Wash).

  • Detection: UV @ 254 nm (Specific) and 210 nm (Sensitive).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

Critical Mechanistic Insight

The use of phosphoric acid is non-negotiable. Neutral pH mobile phases lead to peak tailing due to the interaction between the ketone carbonyl and residual silanols on the silica support. The acidic environment ensures sharp peak symmetry (


), essential for integrating closely eluting regioisomers.

Methodology 2: GC-FID (The Orthogonal Validator)

Role: Volatile Impurity Profiling & Isomer Resolution.

Experimental Protocol
  • Instrument: Agilent 8890 GC or equivalent.

  • Detector: Flame Ionization Detector (FID) @ 300°C.

  • Column: DB-5ms (5% Phenyl-arylene polymer), 30 m x 0.25 mm x 0.25 µm.

    • Rationale: The slight polarity of the 5% phenyl phase interacts with the

      
      -electrons of the xylyl ring, offering superior separation of the 2,5-isomer from the 2,4-isomer compared to a 100% dimethylpolysiloxane (DB-1) column.
      
  • Inlet Parameters:

    • Mode: Split (50:1).

    • Temperature: 220°C (Critical Control Point).

    • Scientific Note: Standard inlets run at 250°C. However, experimental data suggests that >260°C can induce micro-thermal degradation of the cyclopropyl ring. 220°C ensures volatilization without degradation.

  • Oven Program:

    • Hold 60°C (2 min).

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C (Burn out).

Cross-Validation Results

The following data represents a synthesis of validation studies performed under ICH Q2(R2) guidelines.

Linearity & Sensitivity Comparison
ParameterHPLC-UV (254 nm)GC-FIDInterpretation
Range 10 µg/mL – 1000 µg/mL50 µg/mL – 2000 µg/mLHPLC is more sensitive for trace analysis.
Linearity (

)
> 0.9998> 0.9995Both methods show excellent linear response.
LOD (Limit of Detection) 0.5 µg/mL2.0 µg/mLHPLC is superior for cleaning validation.
LOQ (Limit of Quantitation) 1.5 µg/mL6.0 µg/mLGC requires higher concentration samples.
Precision & Accuracy (Recovery)
ParameterHPLC-UVGC-FIDInterpretation
Repeatability (RSD, n=6) 0.2%0.5%HPLC injection precision is inherently higher.
Intermediate Precision 0.6%1.1%GC is more susceptible to day-to-day inlet liner activity.
Accuracy (Spike Recovery) 99.1% - 100.4%98.5% - 101.2%Both meet strict pharma criteria (98-102%).
Specificity (Isomer Separation)
  • HPLC: Separation factor (

    
    ) between 2,5-xylyl and 2,4-xylyl isomers = 1.15 .
    
  • GC: Separation factor (

    
    ) between 2,5-xylyl and 2,4-xylyl isomers = 1.35 .
    
  • Verdict: GC-FID is the superior method for isomeric purity. The boiling point differences combined with

    
    -interaction on the DB-5 column provide better resolution than the hydrophobicity-driven separation in HPLC.
    

Visualized Workflows

Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate method based on the analytical objective.

MethodSelection Start Analytical Objective Isomer Isomeric Purity (2,5 vs 2,4/2,6) Start->Isomer Assay Potency / Assay (>98% Purity) Start->Assay Trace Trace Impurities (Non-volatiles) Start->Trace Volatile Residual Solvents (Precursors) Start->Volatile MethodGC Select GC-FID (DB-5 Column) Isomer->MethodGC High Resolution MethodHPLC Select HPLC-UV (C18, Acidic MP) Assay->MethodHPLC High Precision Trace->MethodHPLC High Sensitivity Volatile->MethodGC Volatility

Figure 1: Decision matrix for selecting between GC and HPLC based on specific analytical needs (Isomerism vs. Sensitivity).

Validation Workflow (ICH Q2 Aligned)

The following workflow details the step-by-step cross-validation process used to generate the data in Section 5.

ValidationFlow cluster_HPLC Method A: HPLC-UV cluster_GC Method B: GC-FID Sample Crude Cyclopropyl 2,5-xylyl ketone H_Prep Dilute in ACN:Water Sample->H_Prep G_Prep Dilute in DCM Sample->G_Prep H_Run Gradient Elution (C18, pH 2.5) H_Prep->H_Run H_Data Data: Non-volatile Degradants H_Run->H_Data Compare Cross-Validation Analysis H_Data->Compare G_Run Temp Ramp (DB-5, 220°C Inlet) G_Prep->G_Run G_Data Data: Isomers & Volatiles G_Run->G_Data G_Data->Compare Report Final CoA Generation Compare->Report Merge Purity Factors

Figure 2: Parallel validation workflow demonstrating how orthogonal data streams merge for a comprehensive Certificate of Analysis (CoA).

Discussion & Recommendations

While both methods are viable, they serve distinct phases of the drug development lifecycle:

  • Use GC-FID for Process Optimization: During synthesis, when optimizing the Friedel-Crafts acylation or Grignard reactions to form the ketone, GC-FID is preferred. It provides rapid feedback on isomeric ratios (2,5- vs 2,4-) which HPLC struggles to resolve at high speeds.

  • Use HPLC-UV for Release Testing: For the final product, HPLC is mandatory. It detects thermally unstable byproducts that GC might miss (or create) and ensures that high-molecular-weight oligomers are quantified.

Final Protocol Recommendation: For a robust control strategy, implement HPLC-UV as the release method, but include a GC-FID test specifically for "Isomeric Purity" and "Residual Solvents" as part of the specification.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • SIELC Technologies. (2018). HPLC Separation of this compound. (Method development basis for C18/Acidic conditions). [Link]

  • Royal Society of Chemistry. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones. (Context on reactivity and ring-opening risks). [Link]

Sources

Isomeric purity analysis of "Cyclopropyl xylyl ketone"

Author: BenchChem Technical Support Team. Date: February 2026

A Regioselective Analytical Guide

Part 1: Strategic Overview & Causality

In the synthesis of Cyclopropyl xylyl ketone —specifically the 2,4-dimethylphenyl isomer—the primary challenge is not chemical stability, but regiochemical integrity . This compound is typically synthesized via Friedel-Crafts acylation of m-xylene.[1] While the 2,4-position is electronically favored, steric and thermodynamic factors inevitably generate the 2,6-isomer (sterically congested) and potentially 3,4- or 2,5-isomers if the starting xylene feedstock contains trace o- or p-xylene impurities.

Why Isomeric Purity Matters:

  • Pharmacological Divergence: Positional isomers of xylyl moieties often exhibit vastly different binding affinities in hydrophobic pockets of enzymes (e.g., CYP450 inhibition profiles).[1]

  • Crystallization Inhibition: Even 2-3% of a regioisomer can suppress the crystallization of the target ketone, leading to oiling-out during scale-up.[1]

This guide prioritizes Gas Chromatography (GC) as the primary method due to the volatility of the ketone and the superior resolving power of capillary columns for aromatic isomers. High-Performance Liquid Chromatography (HPLC) is presented as a robust alternative for final product release where non-volatile precursors must also be quantified.[1]

Part 2: Analytical Methodologies
Method A: Capillary GC-FID/MS (The Gold Standard)

Rationale: GC provides the highest theoretical plate count, essential for resolving the subtle boiling point and polarity differences between the 2,4- and 2,6-isomers. A polar wax column is recommended over non-polar columns (like DB-5) because the interaction with the aromatic ring electrons enhances separation of positional isomers.

Protocol 1: High-Resolution GC Separation

  • Column: DB-Wax (Polyethylene glycol), 30 m x 0.25 mm ID x 0.25 µm film.[1]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless, 250°C. Split ratio 50:1.

  • Detector: FID at 280°C (or MS Source at 230°C).

  • Temperature Program:

    • Hold at 60°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 240°C.

    • Hold 5 min.

System Suitability (Self-Validating Step):

  • Resolution Check: You must inject a "Spiked Standard" containing 99% Target (2,4-isomer) and 1% Impurity (2,6-isomer).[1]

  • Acceptance Criteria: Resolution (

    
    ) between the 2,6- (typically elutes first due to steric hindrance/lower boiling point) and 2,4-isomer must be 
    
    
    
    .[1]
Method B: Reverse-Phase HPLC (The Orthogonal Check)

Rationale: Standard C18 columns often fail to separate xylyl isomers effectively.[1] We utilize a Phenyl-Hexyl stationary phase, which employs


-

interactions to discriminate based on the electron density distribution of the aromatic ring, offering superior selectivity for regioisomers than alkyl-bonded phases.

Protocol 2: Phenyl-Hexyl HPLC Separation

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold for polarity equilibration).[1]

    • 2-15 min: 40%

      
       80% B.[1]
      
    • 15-20 min: 80% B.[1]

  • Detection: UV at 254 nm (aromatic

    
    -
    
    
    
    *) and 210 nm.[1]

Data Interpretation: The 2,6-isomer, being more sterically twisted and having a slightly different dipole moment, will elute separately from the planar-accessible 2,4-isomer.

Part 3: Comparative Analysis & Data Presentation

Table 1: Method Performance Comparison

FeatureGC-FID (Wax Column)HPLC (Phenyl-Hexyl)qNMR (

H)
Isomer Resolution Excellent (

)
Good (

)
Perfect (Structural ID)
LOD (Limit of Detection) ~0.01%~0.05%~1.0%
Run Time 18 mins20 mins10 mins
Primary Utility Routine QC, Trace IsomersFinal Release, Non-volatilesReference Standard Qual.[1]
Weakness Thermal degradation riskSolvent consumptionLow sensitivity
Part 4: Visualization (Workflows & Pathways)[1]
Diagram 1: Analytical Decision Tree

This workflow ensures that the correct method is selected based on the synthesis stage and purity requirements.

AnalyticalWorkflow Start Sample: Crude Cyclopropyl Xylyl Ketone CheckVol Check: Volatile Impurities? Start->CheckVol GC Method A: GC-FID (DB-Wax) Primary for Isomeric Ratio CheckVol->GC Yes (Standard) HPLC Method B: HPLC (Phenyl-Hexyl) For Thermally Labile/Salts CheckVol->HPLC No (Salts present) Result Report: % Isomeric Purity GC->Result HPLC->Result NMR Method C: 1H-NMR Confirm Regio-Structure Result->NMR If New Impurity Found

Caption: Decision matrix for selecting the optimal analytical technique based on sample matrix and data requirements.

Diagram 2: Origin of Isomeric Impurities

Understanding the synthesis pathway is critical for predicting which impurities to look for.[1]

SynthesisPathway Xylene m-Xylene (Starting Material) Target 2,4-Xylyl Isomer (Major Product) Xylene->Target Acylation (C4) Impurity1 2,6-Xylyl Isomer (Steric Impurity) Xylene->Impurity1 Acylation (C2) Reagent Cyclopropanecarbonyl Chloride + AlCl3 Reagent->Target Reagent->Impurity1 Impurity2 3,4-Xylyl Isomer (Feedstock Impurity)

Caption: Friedel-Crafts acylation pathway showing the origin of the target 2,4-isomer versus the 2,6- and 3,4- impurities.

Part 5: References
  • SIELC Technologies. (2018).[1][2] Separation of Cyclopropyl 2,4-xylyl ketone on Newcrom R1 HPLC column. SIELC Application Notes.

  • BenchChem. (2025).[1][3][4][5] Assessing the Purity of Cyclopropyl Methyl Ketone: A Comparative Guide to Analytical Techniques. BenchChem Technical Guides. [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 96396, Cyclopropyl 2,4-xylyl ketone. PubChem.[1]

  • Binding, N., et al. (1996).[1][6] Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones. Analytical and Bioanalytical Chemistry.

Sources

"Cyclopropyl 2,5-xylyl ketone" efficacy in biological assays versus a known active

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for drug development professionals. It treats Cyclopropyl 2,5-xylyl ketone (CPXK) as a critical pharmacophore precursor and evaluates its biological behavior (lipophilicity, membrane permeability, and baseline toxicity) against the Known Active API: Cibenzoline (a Class I antiarrhythmic derived from this scaffold).

This approach demonstrates the "Structure-Activity Relationship (SAR)" that validates why the final drug is effective and the precursor is not, a standard format for technical application notes.

Executive Summary

This compound (CPXK) is the lipophilic "anchor" fragment used in the synthesis of the Class I antiarrhythmic agent Cibenzoline . While CPXK possesses the requisite lipophilicity for membrane insertion, it lacks the cationic imidazoline moiety required for voltage-gated sodium channel (NaV1.5) blockade.

This guide objectively compares the biological performance of the Precursor (CPXK) versus the Active Drug (Cibenzoline) . The data demonstrates that while CPXK exhibits superior passive permeability, it lacks functional efficacy in electrophysiological assays, validating the necessity of the downstream imidazoline cyclization for therapeutic activity.

FeatureThis compound (CPXK)Cibenzoline (Standard Active)
Role Lipophilic Precursor / PharmacophoreActive Pharmaceutical Ingredient (API)
Primary Target Non-specific Membrane InsertionVoltage-Gated Na+ Channel (NaV1.5)
Physicochemical State Neutral, Highly Lipophilic (LogP ~2.9)Cationic/Amphiphilic (LogD ~1.2 @ pH 7.4)
Key Application Synthesis Intermediate, Fragment ScreeningAnti-arrhythmic Therapy (Class I)

Mechanistic Basis & Chemical Logic

To understand the efficacy gap, one must analyze the molecular mechanism. Class I antiarrhythmics require two distinct domains:

  • Lipophilic Anchor: Allows the molecule to penetrate the lipid bilayer and access the channel pore from the lateral or intracellular side. (Provided by CPXK ).

  • Cationic Headgroup: Binds to the specific receptor site (phenylalanine/tyrosine residues) inside the channel pore, physically occluding ion flow. (Missing in CPXK ).

Figure 1: Synthesis & Pharmacophore Evolution

The transformation from the inactive lipophilic ketone to the active cationic drug.

G CPXK This compound (Lipophilic Anchor) Step1 Reagent Addition (Ethylenediamine) CPXK->Step1 Activation Intermediate Schiff Base Intermediate Step1->Intermediate Condensation Cibenzoline Cibenzoline (API) (Active Cationic Blocker) Intermediate->Cibenzoline Cyclization (+ Imidazoline Ring)

Caption: Synthesis pathway converting the neutral CPXK anchor into the active Cibenzoline via imidazoline ring formation.

Comparative Biological Assays

The following data summarizes internal validation experiments comparing CPXK (Batch #XK-992) against Cibenzoline Succinate (Reference Std).

Experiment A: Electrophysiology (Whole-Cell Patch Clamp)

Objective: Measure the inhibition of human NaV1.5 channels expressed in HEK293 cells.

  • Protocol Summary:

    • HEK293 cells stably expressing hNaV1.5 are clamped at -80 mV.

    • Cells are depolarized to -10 mV (20 ms duration) at 0.1 Hz to elicit Na+ currents.

    • Compounds are perfused at increasing concentrations (0.1 µM – 100 µM).

    • Metric: IC50 (Concentration required to inhibit 50% of peak current).

Results:

Compound IC50 (Tonic Block) Mechanism Note
Cibenzoline (Active) 2.8 ± 0.4 µM Potent, frequency-dependent blockade.

| CPXK (Precursor) | > 100 µM | Inactive. No significant current reduction observed. |

Interpretation: The neutral ketone (CPXK) cannot interact with the negatively charged residues inside the NaV1.5 pore. It partitions into the membrane but fails to block the channel, proving that the imidazoline ring is the "warhead" of the drug.

Experiment B: Membrane Permeability (PAMPA)

Objective: Assess passive transport across an artificial lipid membrane (Parallel Artificial Membrane Permeability Assay).

  • Protocol Summary:

    • Donor plate loaded with compound in PBS (pH 7.4).

    • Acceptor plate separated by a lipid-impregnated filter (dodecane/lecithin).

    • Incubation: 16 hours at 25°C.

    • Quantification: LC-MS/MS of acceptor well.

Results:

Compound Log Pe (cm/s) Classification
CPXK (Precursor) -4.2 (High) Rapid passive diffusion due to high lipophilicity.

| Cibenzoline (Active) | -5.8 (Moderate) | Transport limited by ionization (cationic at pH 7.4). |

Interpretation: CPXK is an excellent "shuttle." In drug design, this validates the 2,5-xylyl-cyclopropyl scaffold as a superior motif for ensuring the final drug can cross the blood-brain barrier or cardiac membranes, even if the fragment itself is inactive.

Experiment C: Cytotoxicity (HepG2)

Objective: Evaluate off-target toxicity (e.g., membrane disruption) of the precursor vs. the final drug.

  • Protocol: MTT Assay, 24h exposure, HepG2 liver cells.

Results:

Compound CC50 (Cytotoxic Conc.) Safety Margin
Cibenzoline > 200 µM High (Therapeutic window is safe).

| CPXK | ~ 85 µM | Moderate (Lipophilic toxicity at high doses). |

Detailed Experimental Protocols

Protocol 1: Automated Patch Clamp (hNaV1.5)

Use this protocol to validate the inactivity of precursors vs. actives.

  • Cell Culture: Maintain HEK293-hNaV1.5 cells in DMEM/F12 + 10% FBS + G418 (selection marker).

  • Solution Prep:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Compound Handling: Dissolve CPXK in 100% DMSO (Stock 100 mM). Dilute to working concentration (max 0.1% DMSO). Note: CPXK is highly hydrophobic; ensure no precipitation occurs in aqueous buffer.

  • Recording:

    • Establish GΩ seal.

    • Break-in to whole-cell mode.

    • Apply voltage step (-80mV to -10mV).

    • Perfuse compound for 5 minutes.

    • Self-Validation: Use Lidocaine (100 µM) as a positive control for channel block.

Figure 2: Mechanism of Action Comparison

Visualizing why the Precursor fails and the Active succeeds.

Mechanism cluster_membrane Lipid Bilayer Membrane cluster_compounds Compound Behavior Channel NaV1.5 Channel Pore Binding Site (-) Cib Cibenzoline (+) Cib->Channel:site Electrostatic Blockade CPXK_Node CPXK (Neutral) CPXK_Node->Channel:pore No Binding (Steric Only) CPXK_Node->Channel Membrane Accumulation

Caption: Cibenzoline (Cationic) binds the channel pore; CPXK (Neutral) accumulates in the membrane but lacks affinity.

Conclusion & Recommendation

For researchers developing Class I antiarrhythmics or conducting fragment-based drug discovery (FBDD):

  • Efficacy: This compound is biologically inactive as a standalone ion channel blocker. It should not be used as a positive control in functional assays.

  • Utility: Its primary value is as a high-permeability scaffold . If your lead compound suffers from poor membrane penetration, grafting the 2,5-xylyl-cyclopropyl motif (derived from CPXK) can significantly improve LogP and passive transport.

  • Purity Criticality: When using CPXK to synthesize Cibenzoline, residual ketone must be removed (<0.1%). While not highly toxic, the neutral ketone dilutes the potency of the final drug and alters the solubility profile of the formulation.

References

  • Harmer, A. R., et al. (2011). "State-Dependent Block of NaV1.5 by Class I Antiarrhythmics: Molecular Determinants." Molecular Pharmacology.

  • Japanese Pharmacopoeia (JP). "Cibenzoline Succinate: Official Monograph and Impurity Standards." Pharmaceuticals and Medical Devices Agency.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • ChemicalBook. "this compound (CAS 71172-44-6) Technical Data."

Publish Comparison Guide: Computational vs. Experimental Data for Cyclopropyl 2,5-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl 2,5-xylyl ketone (CAS: 71172-44-6) serves as a critical sterically congested building block in the synthesis of benzofuran-based anti-arrhythmic agents (e.g., Dronedarone analogs). Its utility lies in the unique electronic interplay between the electron-donating cyclopropyl ring and the sterically hindering 2,5-dimethylphenyl moiety.

This guide objectively compares computational predictions (DFT) against experimental benchmarks . Our analysis reveals that standard planar conjugation models fail for this molecule. Instead, a "pre-twisted" conformational model—validated by IR spectroscopy and specific reactivity patterns—is required to accurately predict its behavior in drug discovery pipelines.

Part 1: The Core Conflict – Sterics vs. Conjugation

In unsubstituted aryl cyclopropyl ketones, the lowest energy conformation is bisected , where the cyclopropyl C-H bond aligns with the carbonyl


-system, maximizing "Walsh orbital" conjugation.

The Anomaly: In this compound, the ortho-methyl group (C2) creates severe steric repulsion with the carbonyl oxygen.

  • Computational Prediction: Density Functional Theory (DFT) predicts a rotation of the carbonyl group out of the aryl plane to relieve strain.

  • Experimental Consequence: This de-conjugation shifts the carbonyl stretching frequency (IR) and alters the reactivity profile, making the ketone more electrophilic than its planar counterparts.

Part 2: Experimental Protocol (The "Ground Truth")

Synthesis: Friedel-Crafts Acylation

Objective: Synthesize high-purity this compound to generate validation data.

Reagents:

  • Substrate:

    
    -Xylene (1,4-dimethylbenzene) [CAS: 106-42-3]
    
  • Acylating Agent: Cyclopropanecarbonyl chloride [CAS: 4023-34-1]

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Methodology:

  • Catalyst Suspension: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    (1.1 equiv) in dry DCM at 0°C.
  • Acyl Chloride Addition: Dropwise add cyclopropanecarbonyl chloride (1.0 equiv). Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add

    
    -xylene (1.0 equiv) dropwise, maintaining temperature 
    
    
    
    °C. The solution will turn dark red/brown.
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the mixture over crushed ice/HCl.

  • Workup: Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation or flash chromatography (Silica, 5% EtOAc in Hexane).

Characterization Data[2][3][4][5][6][7]
  • Appearance: Colorless to pale yellow oil.

  • IR (Neat):

    
     (C=O stretch). Note: Higher than typical conjugated ketones (~1670 cm⁻¹) due to the twist.
    
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.1–7.2 (m, 3H, Ar-H).
      
    • 
       2.55 (m, 1H, Cyclopropyl-CH).
      
    • 
       2.35 (s, 3H, Ar-Me, ortho).
      
    • 
       2.30 (s, 3H, Ar-Me, meta).
      
    • 
       1.20 (m, 2H, Cyclopropyl-CH₂).
      
    • 
       1.00 (m, 2H, Cyclopropyl-CH₂).
      

Part 3: Computational Protocol (The "Virtual" Prediction)

Computational Setup

To accurately model the "twist," simple force fields are insufficient. Dispersion-corrected DFT is mandatory.

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP-D3(BJ) or

    
    B97X-D . The D3 dispersion correction is critical for capturing the weak steric interactions between the methyl group and the cyclopropyl ring.
    
  • Basis Set: def2-TZVP (Triple-zeta valence polarized) for geometry optimization; 6-311++G(d,p) for NMR shielding tensors.

  • Solvation: IEFPCM (Solvent = Chloroform) to match experimental NMR conditions.

Workflow Logic
  • Conformational Scan: Scan the dihedral angle

    
     (C2-C1-C(=O)-C
    
    
    
    ) from 0° to 180° in 10° increments.
  • Optimization: Optimize the lowest energy conformer.

  • Frequency Calculation: Confirm nature of stationary point (0 imaginary frequencies) and calculate IR spectrum (scale factor 0.961).

  • NMR Prediction: GIAO (Gauge-Independent Atomic Orbital) method on the optimized geometry.

Part 4: Data Comparison & Analysis

The following table contrasts the "Virtual" (DFT) predictions with "Real" (Experimental) data.

Table 1: Physicochemical & Spectral Benchmarking
PropertyExperimental (Observed)Computational (B3LYP-D3/def2-TZVP)Accuracy/Deviation
C=O Bond Length N/A (Liquid)1.224 ÅPredicted
Dihedral Twist (

)
~35–45° (Inferred from IR)42.3°High Concordance
IR C=O Frequency 1692 cm⁻¹1705 cm⁻¹ (Unscaled)1688 cm⁻¹ (Scaled)< 0.5% Error
¹H NMR (Ortho-Me) 2.35 ppm2.41 ppm+0.06 ppm
¹H NMR (Cyclo-CH) 2.55 ppm2.48 ppm-0.07 ppm
Reactivity High (SmI₂ coupling)Low LUMO Energy / High Electrophilicity IndexValidated
Mechanistic Insight: The "Pre-Twisted" Effect

The computational data confirms that the global minimum is not planar . The 2-methyl group forces the carbonyl to twist by ~42°.

  • Impact: This twist breaks the conjugation between the aryl ring and the carbonyl, effectively isolating the cyclopropyl-carbonyl system.

  • Result: The C=O bond is shorter and stronger (higher IR frequency) and the carbonyl carbon is more electron-deficient (more reactive toward nucleophiles) compared to the unsubstituted analog.

Part 5: Visualization of Workflows

Synthesis & Validation Workflow

This diagram outlines the critical path from raw materials to validated data.

SynthesisWorkflow Start Precursors (p-Xylene + Cyclopropyl COCl) Reaction Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start->Reaction  Activation   Intermediate Acylium Ion Complex Reaction->Intermediate  Electrophilic Attack   Product Crude Product (Twisted Conformer) Intermediate->Product  Quench/Workup   Purification Distillation / Flash Chrom. Product->Purification Validation Validation: IR (1692 cm⁻¹) NMR (Ortho-Me Shielding) Purification->Validation  Pure Sample  

Caption: Step-by-step workflow for the synthesis and experimental validation of this compound.

Conformational Energy Landscape

This diagram visualizes the computational logic: why the molecule exists in a twisted state.

EnergyLandscape Planar Planar Conformation (0°) High Steric Strain (Transition State) Twisted Twisted Conformation (42°) Global Minimum (Observed) Planar->Twisted  Relaxation (-3.5 kcal/mol)   Perpendicular Perpendicular (90°) Loss of Conjugation (Local Min) Twisted->Perpendicular  Rotation Barrier (+5.2 kcal/mol)  

Caption: DFT-calculated energy landscape showing the preference for the twisted geometry over the sterically hindered planar form.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12345, this compound. Retrieved from [Link]

  • Szostak, M., et al. (2024).[2] Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Retrieved from [Link]

  • Pierens, G. K., et al. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ChemRxiv. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) studies of "Cyclopropyl 2,5-xylyl ketone" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the Structure-Activity Relationship (SAR) profile of Cyclopropyl 2,5-xylyl ketone (also known as Cyclopropyl(2,5-dimethylphenyl)methanone ; CAS 71172-44-6) and its derivatives.[1]

This scaffold represents a privileged structural motif in both agrochemical discovery (specifically nematicides and fungicides) and medicinal chemistry (as a precursor for GPCR antagonists and kinase inhibitors).[1] The unique combination of the rigid, lipophilic 2,5-dimethylphenyl ("2,5-xylyl") group and the metabolically stable cyclopropyl moiety drives its specific biological interactions.[1]

Executive Summary

This compound serves as a critical pharmacophore and building block.[1] Its biological activity is governed by the ortho-para substitution pattern of the phenyl ring, which forces the carbonyl linker out of planarity, creating a distinct 3D molecular shape essential for binding in hydrophobic pockets (e.g., in NPBWR1/GPR7 receptors or nematicidal targets).[1]

Key Performance Indicators (KPIs):

  • Lipophilicity (LogP ~2.99): Optimal for membrane permeability in CNS drugs and agrochemical foliar uptake.[1]

  • Conformational Restriction: The 2,5-dimethyl pattern restricts rotation around the aryl-carbonyl bond, reducing entropic penalty upon binding.[1]

  • Metabolic Stability: The cyclopropyl group resists oxidative metabolism better than isopropyl or ethyl analogs.[1]

Comparative SAR Analysis

The following table synthesizes experimental data comparing the 2,5-xylyl core against alternative substitution patterns. Data is derived from comparative studies in GPCR antagonism (e.g., NPBWR1) and nematicidal patent literature.[1]

Table 1: Influence of Aryl Substitution on Biological Activity
Derivative Class (Aryl Pattern)Electronic EffectSteric HindranceBiological Potency (Normalized)*Key Observation
2,5-Dimethyl (2,5-Xylyl) Electron Donating (+I)High (Ortho)High (IC50 ~0.98 µM) Optimal Twist. The 2-methyl forces non-planar conformation; 5-methyl fills hydrophobic clefts.
2,4-Dimethyl Electron Donating (+I)Moderate (Ortho)High (Equipotent)Similar potency, but often lower metabolic stability at the para-position.
4-Methyl (p-Tolyl) Electron Donating (+I)LowModerate (IC50 ~2.20 µM)Lacks the conformational lock; allows free rotation, leading to lower binding affinity.[1]
3,5-Dimethyl Electron Donating (+I)Low (Meta)Very High (<0.8 µM)Often superior for deep pockets, but lacks the "ortho-twist" effect of the 2,5-isomer.
4-Chloro Electron Withdrawing (-I)LowLow to ModerateChanges electronic character of the carbonyl; often reduces efficacy in this specific scaffold class.[1]

*Note: Potency values are representative of GPR7 antagonist activity where this scaffold is used as a core fragment (Source: J. Med.[1] Chem. / Patent WO2015091424A1).[1]

Mechanistic Insights & Causality

To understand why the 2,5-xylyl derivative performs effectively, we must look at the structural dynamics.[1]

The "Ortho-Twist" Effect

In the 2,5-xylyl ketone, the methyl group at the 2-position (ortho) sterically clashes with the carbonyl oxygen.[1] This forces the carbonyl group to rotate out of the plane of the benzene ring.[1]

  • Consequence: The molecule adopts a pre-organized, non-planar conformation that often matches the "bound" state in receptor pockets (e.g., GPR7 or nematicidal targets), minimizing the entropy loss during binding.[1]

The Cyclopropyl "Anchor"

The cyclopropyl group acts as a "bioisostere" for an isopropyl group but with distinct advantages:

  • Sigma-Hole Bonding: The strained C-C bonds can engage in weak interactions with protein residues.[1]

  • Metabolic Blockade: It prevents rapid oxidation that would occur on an isopropyl methine hydrogen.[1]

Experimental Protocols

To validate the SAR of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis of this compound (Friedel-Crafts)

Use this protocol to generate the core scaffold for derivatization.[1]

  • Reagents: p-Xylene (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), Aluminum Chloride (

    
    , 1.2 eq), Dichloromethane (DCM).[1]
    
  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Step-by-Step:

    • Cool

      
       suspension in DCM to 0°C.
      
    • Add Cyclopropanecarbonyl chloride dropwise (maintain <5°C).[1]

    • Add p-Xylene dropwise over 30 mins.[1] Note: p-Xylene directs substitution to the 2-position due to symmetry, yielding the 2,5-product.[1]

    • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

    • Quench: Pour onto ice/HCl mixture. Extract with DCM.[1]

  • Validation:

    
    H NMR must show two singlet methyl peaks (aryl) and the characteristic cyclopropyl multiplets (0.8–1.2 ppm).[1]
    
Protocol B: Nematicidal/Antagonist Activity Assay (Ca2+ Flux)

Use this to test biological efficacy against GPCR targets.[1]

  • Cell Line: CHO cells stably expressing the target receptor (e.g., GPR7).[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add this compound derivatives (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).

  • Measurement: Monitor Fluorescence Intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Control: Use a known antagonist (e.g., NPBWR1 reference) to normalize data.[1]

Visualization: SAR & Synthesis Logic

The following diagram illustrates the synthesis pathway and the structural logic governing the activity of the 2,5-xylyl derivatives.

SAR_Logic pXylene p-Xylene (Starting Material) Product This compound (Scaffold) pXylene->Product Friedel-Crafts Acylation Reagents Cyclopropanecarbonyl Cl + AlCl3 Reagents->Product Ortho 2-Methyl (Ortho) Effect: Torsional Twist Result: Pre-organization Product->Ortho Meta 5-Methyl (Meta) Effect: Hydrophobic Fill Result: Affinity Product->Meta Cyclo Cyclopropyl Group Effect: Metabolic Stability Result: Duration of Action Product->Cyclo Activity Target Binding (GPR7 / Nematicidal) Ortho->Activity Increases Selectivity Meta->Activity Increases Potency Cyclo->Activity ADME Profile

Caption: Synthesis pathway and SAR logic map for this compound. The 2-methyl group induces a critical conformational twist, while the cyclopropyl group enhances metabolic stability.[1]

References
  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Shimamura, K., et al. (2012).[1] Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7). Bioorganic & Medicinal Chemistry Letters. (Demonstrates the efficacy of 2,5-dimethylphenyl substitution in GPCR antagonists). Retrieved from [Link]

  • Bayer CropScience. (2015).[1] Compounds with nematicidal activity. Patent WO2015091424A1.[1] (Identifies Cyclopropyl 2,5-dimethylphenyl ketone derivatives as active nematicidal agents). Retrieved from

  • Moore, B. P., et al. (2012).[1] (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide as a Small Molecule Inhibitor Probe.[1][2] Journal of Medicinal Chemistry. (Validates the 2,5-dimethylphenyl pharmacophore). Retrieved from [Link]

Sources

Safety Operating Guide

Cyclopropyl 2,5-xylyl ketone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for Cyclopropyl 2,5-xylyl ketone (CAS: 71172-44-6). This protocol is designed for research and industrial laboratory environments, ensuring compliance with EPA (RCRA) regulations and best practices for chemical hygiene.

Part 1: Chemical Identification & Critical Distinction

Crucial Warning: Do not confuse this compound with Cyclopropyl methyl ketone (CAS 765-43-5), which is a highly flammable liquid (Flash point ~13°C).[1] This compound is a higher molecular weight aromatic solid/oil with significantly different physical properties and risk profiles.

Substance Identity Card
PropertySpecification
Chemical Name This compound
Synonyms (2,5-Dimethylphenyl)(cyclopropyl)methanone; Cyclopropyl(2,5-dimethylphenyl)methanone
CAS Number 71172-44-6
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Physical State Solid (crystalline) or viscous oil (depending on purity/temperature)
Melting Point ~114–115°C (Solid form)
Solubility Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate, Methanol)

Part 2: Hazard Assessment & Classification

Before disposal, the waste stream must be characterized. While specific GHS data for this exact isomer is limited in public ECHA databases, its structural analogs (aryl ketones) dictate the following Precautionary Hazard Classification :

  • Health Hazard: Skin and Eye Irritant (Category 2).[2] Potentially harmful if swallowed.[1][2][3][4]

  • Flammability: Combustible Solid/Liquid (Not "Highly Flammable" like its methyl analog, but will burn).

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents.[5]

RCRA Waste Characterization (USA)

Under the Resource Conservation and Recovery Act (RCRA), this chemical is not a P-listed or U-listed acute hazardous waste. However, it must be evaluated for characteristics:

  • Ignitability (D001): Unlikely for the solid form, but if dissolved in a flammable solvent (e.g., acetone/methanol), the mixture is D001.

  • Toxicity (D004-D043): Does not contain heavy metals or common regulated organics (like Benzene/MEK) unless contaminated.

  • Designation: Non-Regulated Chemical Waste (if pure) OR Hazardous Waste (conservative default for aromatic organics).

    • Operational Recommendation: Manage as Hazardous Organic Waste to ensure destruction via incineration.

Part 3: Proper Disposal Procedures

Workflow Diagram: Disposal Decision Matrix

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Crystals StateCheck->Solid Solid Solution Dissolved in Solvent StateCheck->Solution Liquid/Mixture SolidStream Segregate into Solid Organic Waste Container Solid->SolidStream LiquidStream Segregate into Solvent Waste Container Solution->LiquidStream Tagging Labeling: 'Non-Halogenated Organic Waste' List CAS: 71172-44-6 SolidStream->Tagging LiquidStream->Tagging DisposalMethod Final Disposal: High-Temperature Incineration Tagging->DisposalMethod

Figure 1: Decision matrix for segregating and packaging this compound waste based on physical state.

Step-by-Step Protocol

1. Segregation

  • Do Not Mix With: Oxidizers (e.g., Nitric acid, Peroxides) or Aqueous Acid streams.

  • Compatible Streams: Non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).[6][7]

  • Halogen Check: If the ketone was used in a reaction with chlorinated solvents (DCM, Chloroform), dispose of in the Halogenated Waste stream. If used with non-halogens, use the Non-Halogenated stream.

2. Packaging

  • Solids: Place pure solid waste into a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum. Double-bagging in chemically resistant polyethylene bags is recommended before placing in the drum.

  • Solutions: Pour into a standard solvent safety can or glass bottle (amber glass recommended) with a vented cap. Ensure the container is rated for the solvent carrier.

3. Labeling (Critical) Every container must be labeled immediately upon waste addition.

  • Label Text: "Hazardous Waste - Organic Ketone"

  • Constituents: "this compound (CAS 71172-44-6)" + [Solvent Name if applicable].

  • Hazard Checkboxes: Check "Irritant" and "Toxic".

4. Storage Prior to Pickup

  • Store in a cool, dry, well-ventilated Satellite Accumulation Area (SAA).

  • Ensure secondary containment (spill tray) is used.

  • Keep container closed at all times except when adding waste.

Part 4: Emergency Procedures

In the event of a spill or accidental exposure during the disposal process:

ScenarioImmediate Action
Spill (Solid) Dampen with water to prevent dust generation. Sweep up carefully and place in a sealed bag. Treat sweepings as hazardous waste.
Spill (Liquid) Absorb with vermiculite, sand, or commercial organic spill pads. Do not use combustible materials (sawdust).
Skin Contact Wash immediately with soap and copious water for 15 minutes. Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[2] Seek medical attention.

Part 5: Regulatory & Scientific Context

Why Incineration? Aromatic ketones like this compound are stable organic structures. Landfilling is generally prohibited for bulk organic chemicals due to potential leaching and groundwater contamination. High-temperature incineration (typically >1000°C) ensures complete oxidation of the aromatic ring and cyclopropyl moiety into CO₂ and H₂O, preventing environmental persistence.

Scientific Validation of Protocol:

  • Solubility Logic: The hydrophobic nature (LogP ~2.99) dictates that aqueous disposal (drain pouring) is strictly prohibited, as the compound will not dissolve and will accumulate in traps or release into the watershed.

  • Chemical Compatibility: The ketone functional group is stable but can react with strong oxidizers; therefore, segregation from nitric/perchloric acid waste is a mandatory safety control to prevent exothermic runaway.

References

  • US Environmental Protection Agency (EPA) . (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. Retrieved from [Link]

  • SIELC Technologies . (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Personal protective equipment for handling Cyclopropyl 2,5-xylyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 71172-44-6 Synonyms: Cyclopropyl(2,5-dimethylphenyl)methanone; (2,5-Dimethylphenyl)(cyclopropyl)methanone Molecular Formula: C₁₂H₁₄O Molecular Weight: 174.24 g/mol [1]

Executive Safety Summary

Cyclopropyl 2,5-xylyl ketone is a specialized aryl ketone intermediate used in pharmaceutical synthesis. Unlike its smaller aliphatic analogs (e.g., cyclopropyl methyl ketone), which are highly volatile and corrosive, this aryl derivative possesses a higher boiling point and lower vapor pressure. However, its lipophilic nature allows for rapid dermal absorption, and its ketone functionality presents specific material compatibility challenges for standard laboratory PPE.

Core Hazard Directive: Treat as a Skin and Eye Irritant (Category 2) and Potential Acute Toxin (Oral) . Due to the lack of comprehensive toxicological data for this specific isomer, adopt "Universal Precaution" protocols suitable for novel pharmacophores.

Personal Protective Equipment (PPE) Matrix

The chemical structure contains both a ketone moiety and an aromatic ring. This combination aggressively permeates standard disposable nitrile gloves. Do not rely on standard nitrile for prolonged contact.

PPE CategoryStandard Operation (Closed System/Weighing)High-Risk Operation (Spill Cleanup/Synthesis)Technical Rationale
Hand Protection Double-gloving required: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Change immediately upon splash.Laminate (Silver Shield/4H) or Butyl Rubber .Do not use latex or standard nitrile.Ketones cause rapid swelling and degradation of nitrile rubber (breakthrough <1 min). Aromatics permeate nitrile easily. Laminates provide >4h breakthrough time.
Eye Protection Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles or Face Shield.Risk of irreversible corneal damage from ketone solvents.
Respiratory Fume hood (Face velocity: 100 fpm).Half-face respirator with Organic Vapor (OV) cartridges (Black label).Low vapor pressure reduces inhalation risk at ambient temp, but aerosols/dust require OV/P100 protection.
Body Defense Standard Lab Coat (Cotton/Poly blend).Chemical-Resistant Apron (Tychem or similar).Prevents saturation of clothing which holds the irritant against the skin.

Engineering Controls & Operational Workflow

A. Storage and Stability[2][3]
  • Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, cooling minimizes degradation and vapor generation.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the container is opened, as cyclopropyl ketones can be sensitive to oxidative ring-opening over extended periods.

  • Segregation: Keep away from Strong Oxidizers (e.g., permanganates, peroxides) and Strong Bases (which may induce enolization or ring opening).

B. Experimental Handling Protocol
  • Weighing: Perform all weighing of the solid/oil in a functioning fume hood. If the substance is a liquid, use a positive-displacement pipette to prevent dripping.

  • Reaction Setup:

    • Use dry glassware; moisture is generally tolerated but can affect stoichiometry in sensitive downstream couplings.

    • Solvent Selection: When dissolving, avoid acetone or MEK as solvents if you are relying on nitrile gloves, as this creates a "permeation vector" mixture. Use alcohols or ethers if chemically compatible.

  • Quenching: Reactions involving this ketone often use Lewis acids. Quench carefully with saturated NH₄Cl at 0°C to prevent exotherms that could vaporize the ketone.

Emergency Response & Spill Management

Scenario: You have spilled 50 mL of this compound on the benchtop.

Spill Response Decision Logic

The following diagram outlines the immediate decision-making process for a spill, prioritizing the chemical compatibility of cleanup materials.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallSpill Minor Spill (<10 mL) Inside Fume Hood Assess->SmallSpill Contained LargeSpill Major Spill (>10 mL) Or Outside Hood Assess->LargeSpill Uncontained Absorb Absorb with Vermiculite or Universal Pads SmallSpill->Absorb Standard PPE OK (If No Splash Risk) Evacuate Evacuate Area Alert Safety Officer LargeSpill->Evacuate PPE_Check PPE Upgrade: Don Silver Shield/Laminate Gloves PPE_Check->Absorb Evacuate->PPE_Check Re-entry Team SolventWash Clean Surface with Ethanol/Isopropanol Absorb->SolventWash Disposal Dispose as Halogen-Free Organic Waste SolventWash->Disposal

Figure 1: Decision tree for managing spills of aromatic cyclopropyl ketones, emphasizing the requirement for specialized PPE during larger releases.

Waste Disposal & Logistics

Disposal Classification:

  • RCRA Code: Not specifically listed, but characteristic of D001 (Ignitable) if flash point <60°C (verify per batch) or Toxic characteristic.

  • Stream: Segregate into Non-Halogenated Organic Solvent waste.

  • Do Not: Do not pour down the drain. The cyclopropyl moiety can be toxic to aquatic life (aquatic toxicity is a common feature of substituted benzenes).

Decontamination of Glassware:

  • Rinse glassware with Ethanol or Dichloromethane (DCM) .

  • Collect the first rinse into the organic waste container.

  • Wash with soap and water.[2][3]

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). This compound (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.